5-Methoxy-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(9-2)5-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVVCBDJJRLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538197 | |
| Record name | 5-Methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-47-8 | |
| Record name | 5-Methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical properties of 5-Methoxy-2-methylpyridine
An In-depth Technical Guide to the Physical Properties of 5-Methoxy-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound (CAS No: 55270-47-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data from authoritative sources to deliver actionable insights. The guide covers chemical identity, physicochemical characteristics, a detailed spectroscopic profile, a plausible synthetic workflow, key applications in pharmaceutical development, and essential safety and handling protocols. The content is structured to explain the causality behind experimental choices, ensuring that the presented data and methodologies are both accurate and practically relevant for laboratory applications.
Chemical Identity and Descriptors
This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its distinct arrangement of a methyl group at the 2-position and a methoxy group at the 5-position imparts specific reactivity and physical properties that are valuable in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
Key identifiers for this compound are summarized below:
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Methoxy-6-picoline, 5-Methoxy-2-picoline[1][2][3]
-
Canonical SMILES: CC1=NC=C(C=C1)OC[2]
-
InChI Key: LPVVVCBDJJRLHT-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical properties of a compound are foundational to its application in synthesis, dictating choices for reaction conditions, purification methods, and formulation. This compound is a liquid at ambient temperature, a characteristic that influences its handling and purification, typically achieved through distillation.[4] Its boiling point of 188-189 °C suggests a relatively low volatility under standard laboratory conditions, while its flash point necessitates appropriate precautions against ignition sources.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Significance & Commentary | Source(s) |
| Appearance | Colorless to light yellow liquid | The appearance provides a preliminary check for purity; significant deviation in color may indicate decomposition or impurities. | [1] |
| Boiling Point | 188-189 °C (at 760 mmHg) | This relatively high boiling point allows for purification via vacuum distillation to prevent thermal decomposition and is suitable for reactions requiring elevated temperatures. | |
| Flash Point | 64.4 °C | Classified as a combustible liquid. This value is critical for establishing safe handling procedures, requiring storage and use away from open flames and sparks. | |
| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. This property is essential for its use in homogeneous reaction mixtures. | [5] |
| Storage Temperature | Room Temperature or 0 - 8 °C | Recommended storage conditions vary by supplier but are aimed at preserving long-term stability and purity. | [1] |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. The following sections describe the expected spectral characteristics of this compound and provide generalized protocols for data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecular ion and its fragments, confirming the compound's molecular weight and offering structural clues.
-
Expected Molecular Ion (M⁺): m/z = 123.15 (for C₇H₉NO).
-
Fragmentation Pattern: Under Electron Ionization (EI), fragmentation is expected to involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z ≈ 108, or cleavage of the pyridine ring.
This protocol provides a standard methodology for obtaining a mass spectrum for a liquid sample like this compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
GC Column: Use a standard non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: Set to 250°C.
-
Oven Program: Initiate at 50-80°C and ramp at 10°C/min to a final temperature of 250-280°C to ensure elution.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min. .
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and relevant fragments.[6]
-
-
Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) at m/z ≈ 123. Analyze the fragmentation pattern to confirm structural features. PubChem contains at least one experimental GC-MS spectrum for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy protons (-OCH₃), and a singlet for the methyl protons (-CH₃). The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 2,5-disubstituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals: five for the pyridine ring carbons (two of which are substituted) and one for each of the methyl and methoxy carbons. The carbon attached to the oxygen (C5) and the carbon attached to the nitrogen (C2 and C6) will be significantly deshielded.
-
Sample Preparation: Dissolve 5-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Use a 300 MHz or higher NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[4]
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Set a spectral width of approximately -2 to 12 ppm.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.[4]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.
Synthesis & Purification
While specific, detailed synthetic procedures for this compound are not abundant in readily available literature, a plausible and common route involves the methylation of the corresponding hydroxypyridine. The synthesis of the precursor, 2-methyl-5-hydroxypyridine, can be achieved via diazotization of 2-amino-5-methylpyridine followed by hydrolysis.[7]
This protocol is a generalized procedure based on standard organic chemistry methods for the etherification of phenols or hydroxypyridines.
-
Reaction Setup: To a solution of 2-methyl-5-hydroxypyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetone), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Stir the suspension at room temperature. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise to the mixture. Caution: These reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Heat the mixture (e.g., to 50-60°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench by adding water and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.
Caption: Conceptual role of this compound in a typical drug discovery program.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning * Hazard Statements:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [1]* Some suppliers recommend refrigeration (0 - 8 °C) for long-term storage to ensure maximum stability. [1]
References
-
This compound | C7H9NO | CID 13358777. PubChem, National Center for Biotechnology Information.[Link]
-
SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 2002, 78, 51.[Link]
-
Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia.[Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
chemical properties of 5-Methoxy-2-methylpyridine
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-methylpyridine
Introduction: A Versatile Pyridine Intermediate
This compound (CAS No: 55270-47-8), also known as 3-Methoxy-6-picoline, is a substituted pyridine derivative of significant interest to the scientific community. Its unique molecular architecture, featuring both a methoxy and a methyl group on the pyridine ring, makes it a valuable and versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the development of a wide array of value-added products, from pharmaceuticals to agrochemicals.[1] In the pharmaceutical sector, it is a key precursor for novel therapeutic agents, particularly those targeting neurological disorders.[1] Its aromatic properties also lend to its use in the fragrance and flavor industries.[1] This guide provides an in-depth exploration of its chemical properties, spectroscopic profile, synthesis, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Molecular Properties
The fundamental properties of this compound are critical for its application in experimental design and synthesis scale-up. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 55270-47-8 | [2][3] |
| Molecular Formula | C₇H₉NO | [2][3] |
| Molecular Weight | 123.15 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [1][2][3] |
| Appearance | Light yellow to colorless liquid | [1] |
| Boiling Point | 188-189 °C (at 760 mmHg) | |
| Density | 1.002 g/cm³ | |
| Purity | ≥ 98-99% | [1] |
| Storage | Store at 0 - 8 °C in a dry, cool, well-ventilated place | [1] |
Molecular Structure and Chemical Reactivity
The reactivity of this compound is governed by the interplay of its pyridine core and the electronic effects of its substituents.
Caption: Chemical structure of this compound.
The pyridine ring is an electron-deficient aromatic system. However, the substituents significantly modulate its reactivity:
-
Methoxy Group (-OCH₃): As a strong electron-donating group (EDG) through resonance (+R effect), the methoxy group at the C5 position increases the electron density of the pyridine ring. This effect particularly enhances the ring's susceptibility to electrophilic aromatic substitution at the positions ortho and para to the methoxy group.
-
Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I effect), which further activates the ring, albeit to a lesser extent than the methoxy group.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. It can be protonated in acidic conditions or act as a ligand in coordination chemistry. This nitrogen also deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.
This electronic configuration suggests that electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating methoxy group, while avoiding deactivation from the nitrogen. Nucleophilic reactions can also occur, typically involving displacement of a leaving group if one were present on the ring.
Caption: Logical relationship of substituents and reactivity.
Proposed Synthesis Pathway
While numerous proprietary methods exist, a robust and logical synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-amino-5-methylpyridine. This pathway involves a diazotization-hydrolysis to create the key hydroxyl intermediate, followed by a standard Williamson ether synthesis.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 5-Hydroxy-2-methylpyridine (Intermediate) [4]
-
Rationale: This procedure utilizes a classic diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium salt in water to install a hydroxyl group. Maintaining a low temperature (0-5 °C) during the addition of sodium nitrite is critical to prevent premature decomposition of the unstable diazonium intermediate.
-
Reaction Setup: In a 500 mL two-necked flask equipped with a thermometer and magnetic stirrer, prepare a solution of concentrated sulfuric acid (40 g) in water (150 mL). Cool the solution to below 0 °C using an acetone/ice bath.
-
Amine Addition: Slowly add 2-amino-5-methylpyridine (18.2 g, 168 mmol) to the cold acid solution while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 15.4 g, 223 mmol) in water (30 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C throughout the addition.
-
Hydrolysis: After the NaNO₂ addition is complete, stir the mixture at 0 °C for an additional 45 minutes. Then, carefully heat the mixture to 95 °C and hold for 15 minutes. Vigorous nitrogen evolution will be observed as the diazonium salt decomposes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~7 using a 50% w/w aqueous sodium hydroxide (NaOH) solution. Heat the neutralized mixture to 60 °C and extract the product with ethyl acetate (4 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethyl acetate to yield 5-hydroxy-2-methylpyridine as white crystals.
Part B: O-Methylation to this compound
-
Rationale: This standard Williamson ether synthesis involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic alkoxide (in this case, a pyridinolate), which then displaces a halide from an electrophilic methyl source. Anhydrous conditions are essential to prevent the base from being quenched by water.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 5-hydroxy-2-methylpyridine (1.0 eq) from Part A in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium pyridinolate.
-
Methylation: Add a methylating agent, such as iodomethane (CH₃I, 1.2 eq), dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, a light yellow liquid, can be purified by silica gel column chromatography to yield pure this compound.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the following profile is predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show four distinct signals.
-
~8.1-8.3 ppm (d, 1H): Proton at C6, appearing as a doublet, deshielded by the adjacent nitrogen.
-
~7.1-7.3 ppm (dd, 1H): Proton at C4, appearing as a doublet of doublets.
-
~7.0-7.2 ppm (d, 1H): Proton at C3, appearing as a doublet.
-
~3.8-3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group, appearing as a sharp singlet.
-
~2.4-2.5 ppm (s, 3H): Protons of the methyl (-CH₃) group, appearing as a sharp singlet.[5]
-
-
¹³C NMR (Predicted): The carbon NMR is expected to show seven distinct signals.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight.
-
Molecular Ion (M⁺˙): m/z = 123.
-
Key Fragmentation Patterns (Predicted):
-
Loss of a methyl radical (-•CH₃): m/z = 108 (from either methoxy or methyl group).
-
Loss of formaldehyde (-CH₂O): m/z = 93 (from the methoxy group via rearrangement).
-
Loss of CO: m/z = 95.
-
Cleavage of the pyridine ring leading to smaller characteristic fragments.
-
A GC-MS spectrum is available in the PubChem database for reference.[2]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-CH₃, -OCH₃) |
| 1600-1580, 1500-1400 | C=C and C=N Ring Stretching (Pyridine) |
| 1250-1200 | Aryl C-O Stretch (Asymmetric) |
| 1050-1020 | Aryl C-O Stretch (Symmetric) |
Safety and Handling
This compound must be handled with appropriate care, following standard laboratory safety procedures. It is classified as an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Source: ECHA Classification and Labelling Inventory
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 0-8 °C.[1]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if irritation or symptoms persist.
-
References
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . The Royal Society of Chemistry. [Link]
-
5-methyl-2,2'-bipyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) . Human Metabolome Database. [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.
-
This compound | C7H9NO | CID 13358777 - PubChem . National Center for Biotechnology Information. [Link]
-
Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study - TSI Journals . Trade Science Inc. [Link]
-
Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem . National Center for Biotechnology Information. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
- JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents.
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate . ResearchGate. [Link]
Sources
5-Methoxy-2-methylpyridine CAS number 55270-47-8
An In-Depth Technical Guide to 5-Methoxy-2-methylpyridine (CAS: 55270-47-8): Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound, registered under CAS number 55270-47-8, is a substituted pyridine derivative that has emerged as a compound of significant interest in synthetic chemistry.[1] Its unique molecular architecture, featuring both an electron-donating methoxy group and a methyl group on the pyridine core, imparts a distinct reactivity profile that makes it a valuable intermediate. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, exploring the compound's physicochemical properties, reactivity, synthetic utility, and key applications. As a versatile building block, it plays a crucial role in the development of pharmaceuticals, agrochemicals, and specialty materials, making a thorough understanding of its chemistry essential for innovation in these fields.[1]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and synthesis. This compound is typically supplied as a light yellow to colorless liquid.[1]
| Property | Value | Reference(s) |
| CAS Number | 55270-47-8 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][3] |
| Molecular Weight | 123.15 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [1][2][3] |
| Appearance | Light yellow to colorless liquid | [1] |
| Boiling Point | 188-189 °C at 760 mmHg | [4] |
| Flash Point | 64.4 °C | [4] |
| Purity | ≥98% | |
| InChIKey | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [3] |
| SMILES | CC1=NC=C(C=C1)OC | [3] |
| Storage | Store at 0 - 8 °C, away from incompatible materials. | [1] |
The Role of the Substituted Pyridine Moiety in Drug Discovery
The pyridine substructure is one of the most ubiquitous heterocycles found in pharmaceuticals and natural products.[5] Its presence is often critical for biological activity. The specific substituents on the pyridine ring, such as the methoxy and methyl groups in this compound, play a pivotal role in modulating a molecule's properties.
The methoxy group, in particular, is a powerful tool in medicinal chemistry. It can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. By acting as a hydrogen bond acceptor and altering the electronic distribution of the aromatic ring, the methoxy group can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[6] The strategic placement of a methoxy substituent, as seen in this molecule, is a common tactic used by medicinal chemists to optimize lead compounds into viable drugs.[6]
Synthesis and Reactivity
The synthesis of pyridine derivatives is a well-established field of organic chemistry. Classic methods such as the Hantzsch and Chichibabin pyridine syntheses provide foundational routes to this heterocyclic core, often starting from simple aldehydes, ketones, and ammonia sources.[7] However, modern synthetic chemistry often employs more versatile and convergent strategies, such as the activation of N-vinyl or N-aryl amides followed by annulation, to create highly substituted pyridines with greater control and compatibility with sensitive functional groups.[5][8]
Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its functional groups:
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile, enabling reactions like protonation and alkylation.[9]
-
Methoxy Group: As a strong electron-donating group, the methoxy substituent activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The methoxy group can also function as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated or when strong nucleophiles are used. This reactivity is crucial for introducing new functionalities, such as amines, onto the pyridine scaffold.[10][11]
Example Synthetic Protocol: Nucleophilic Amination of a Methoxy Pyridine Derivative
This protocol describes a general, self-validating procedure for the amination of a methoxy pyridine, a key transformation for which this compound could be a substrate. The choice of a strong base like n-Butyllithium (n-BuLi) is critical for facilitating the nucleophilic attack by the amine.[10]
Objective: To replace the methoxy group of a methoxy pyridine with an aliphatic amine.
Materials:
-
Methoxy Pyridine Derivative (e.g., this compound) (1.0 eq)
-
Aliphatic Amine (primary or secondary) (1.2 - 2.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the aliphatic amine (1.2 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes to form the lithium amide. This step is causal for the reaction's success, as it generates the potent nucleophile required to attack the electron-rich pyridine ring.
-
Substrate Addition: In a separate flask, dissolve the methoxy pyridine derivative (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold lithium amide solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The slow warming is crucial to control the reaction rate and prevent side reactions.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the desired amino pyridine product.
Key Applications
The versatility of this compound makes it a valuable component in several industrial and research sectors.
-
Pharmaceutical Intermediate: It serves as a key building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is particularly relevant for the development of novel therapeutics targeting neurological disorders, where substituted pyridines are common motifs.[1]
-
Agrochemical Synthesis: In agriculture, it is used to construct complex molecules for crop protection.[1] Its incorporation can lead to the development of more effective and selective pesticides and herbicides, contributing to improved crop yields.[1]
-
Organic and Materials Chemistry: Researchers in organic chemistry utilize this compound to explore new synthetic methodologies and create novel molecular frameworks.[1] Its ability to act as a ligand in coordination chemistry also opens avenues for its use in catalysis and the development of new materials.[12]
-
Flavors and Fragrances: The unique aromatic properties of this compound make it a useful ingredient in the formulation of flavors and fragrances for consumer products.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in any application.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methoxy protons (~3.8 ppm), and a singlet for the methyl protons (~2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching (~1600-1400 cm⁻¹), and C-O stretching from the methoxy group.
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 123.15).
Standard Protocol for NMR Analysis
This protocol provides a generalized workflow for preparing a sample of this compound for NMR analysis.
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural verification.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. If necessary, add a small amount of an internal standard like Tetramethylsilane (TMS).
-
Transfer: Gently vortex the vial to ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Proton decoupling is typically used during ¹³C acquisition to simplify the spectrum and improve the signal-to-noise ratio.[13]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound presents several hazards that require appropriate precautionary measures.
| Hazard Class | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |
(Data sourced from PubChem and commercial supplier safety data sheets)[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling this compound.[14][15]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[1][17]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[14]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[14]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
This compound is a highly functionalized pyridine derivative with significant value in diverse chemical fields. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile synthetic intermediate make it an important tool for chemists. From accelerating drug discovery pipelines, particularly in the area of neurological disorders, to enabling the development of advanced agrochemicals, this compound provides a reliable foundation for building molecular complexity. Adherence to proper analytical verification and safety protocols will ensure its effective and safe utilization in advancing scientific research and development.
References
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Title: Direct Synthesis of Pyridine Derivatives Source: Journal of the American Chemical Society URL: [Link]
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Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives Source: Molecules (MDPI) via PMC, NIH URL: [Link]
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Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Biosynthesis of pyridine Derivatives Source: Bulletin of the Institute for Chemical Research, Kyoto University URL: [Link]
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Title: this compound | C7H9NO | CID 13358777 Source: PubChem URL: [Link]
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Title: Rapid Amination of Methoxy Pyridines with Aliphatic Amines Source: ACS Publications URL: [Link]
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Title: Amination of Methoxy Pyridines with Amines by NaH-LiI Composite Source: Nanyang Technological University URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methylpyridine from Halogenated Pyridines
Introduction
5-Methoxy-2-methylpyridine is a crucial heterocyclic building block in the landscape of modern drug discovery and development.[1] Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, contributing to their therapeutic efficacy.[1][2] The synthesis of this valuable intermediate, particularly from readily available halogenated pyridines, is a subject of significant interest for medicinal and process chemists. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for converting halogenated pyridines to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the available methods.
Strategic Approaches to the Methoxylation of Halogenated Pyridines
The introduction of a methoxy group onto a pyridine ring, replacing a halogen atom, can be achieved through several powerful synthetic methodologies. The choice of method often depends on factors such as the nature of the starting halogenated pyridine, desired scale, cost considerations, and functional group tolerance. The three principal strategies that will be discussed in detail are:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Copper-Catalyzed Cross-Coupling (Ullmann Condensation)
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)
Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach
Nucleophilic aromatic substitution is a direct and often cost-effective method for the synthesis of alkoxy-pyridines. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[3][4]
The Underlying Chemistry: Mechanism and Regioselectivity
The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the carbon atom bearing the leaving group (the halogen). This initial attack is the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridine ring is temporarily broken in this intermediate. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. For attack at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[3][4] This is not possible for attack at the 3- or 5-positions. Consequently, nucleophilic aromatic substitution on pyridines is highly regioselective for the 2- and 4-positions.[3][4]
Caption: Generalized SNAr mechanism on a 2-halopyridine.
Experimental Protocol: Methoxylation of 2-Bromo-5-methylpyridine
This protocol describes a typical procedure for the synthesis of this compound from 2-bromo-5-methylpyridine using sodium methoxide.
Materials:
-
2-Bromo-5-methylpyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Methoxide Solution (if not commercially available): Under an inert atmosphere, carefully add sodium metal (1.1 equivalents) in portions to anhydrous methanol. After the sodium has completely reacted, the resulting solution of sodium methoxide is ready for use.[6]
-
Reaction Setup: To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol, add 2-bromo-5-methylpyridine (1.0 equivalent). If solubility is an issue, an anhydrous polar aprotic solvent like DMF or DMSO can be used as a co-solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 65-70 °C for methanol) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-methylpyridine | Sodium Methoxide | Methanol | Reflux | 6 | ~85 | [Hypothetical data based on general knowledge] |
| 2-Chloro-5-methylpyridine | Sodium Methoxide | Methanol/DMF | 100 | 12 | ~70 | [Hypothetical data based on general knowledge] |
Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A Classic and Robust Method
The Ullmann condensation is a classic copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, including C-O bonds for the synthesis of aryl ethers.[7][8][9] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications have led to milder and more efficient catalytic systems.[7][10]
The Underlying Chemistry: The Catalytic Cycle
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromo-5-methylpyridine) to form a Cu(III) intermediate.
-
Metathesis: The Cu(III) intermediate reacts with the alkoxide (methoxide) to form a new Cu(III)-alkoxide complex.
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann C-O coupling.
Experimental Protocol: Copper-Catalyzed Methoxylation of 2-Bromo-5-methylpyridine
This protocol outlines a modern Ullmann-type methoxylation using a copper catalyst and a ligand.
Materials:
-
2-Bromo-5-methylpyridine
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
Sodium methoxide
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk tube or a similar reaction vessel for inert atmosphere reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and sodium methoxide (1.5-2.0 equivalents).
-
Addition of Reagents: Add the anhydrous solvent, followed by 2-bromo-5-methylpyridine (1.0 equivalent).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the copper salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 75-90 | [11][12] |
| CuCl₂/2,2'-bipyridine | 2,2'-bipyridine | t-BuOK | Dioxane | 120 | 80-95 | [13] |
| CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | 70-85 | [14] |
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification): A Versatile and Mild Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17] This methodology has been successfully extended to the formation of C-O bonds, providing a versatile route to aryl ethers under relatively mild conditions.[17]
The Underlying Chemistry: The Catalytic Cycle
The Buchwald-Hartwig etherification follows a catalytic cycle similar to that of the amination reaction:
-
Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.
-
Ligand Exchange/Association: The alcohol or alkoxide coordinates to the Pd(II) center.
-
Deprotonation (if starting with an alcohol): A base is used to deprotonate the coordinated alcohol, forming a palladium alkoxide complex.
-
Reductive Elimination: The C-O bond is formed via reductive elimination from the Pd(II) complex, yielding the desired aryl ether and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.
Experimental Protocol: Palladium-Catalyzed Methoxylation of 2-Chloro-5-methylpyridine
This protocol describes a general procedure for the Buchwald-Hartwig etherification to synthesize this compound.
Materials:
-
2-Chloro-5-methylpyridine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous methanol
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox for inert atmosphere operation
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents) to a Schlenk tube.
-
Addition of Reagents: Add the anhydrous solvent, followed by 2-chloro-5-methylpyridine (1.0 equivalent) and anhydrous methanol (1.5-3.0 equivalents).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 | [Based on general Buchwald-Hartwig etherification principles] |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 80-92 | [Based on general Buchwald-Hartwig etherification principles] |
Comparative Analysis of Synthetic Methodologies
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Starting Material | Activated halopyridines (Cl, Br, F) | Aryl iodides and bromides are preferred | Broad scope: chlorides, bromides, iodides, triflates |
| Reaction Conditions | Often requires elevated temperatures and strong bases | High temperatures, but modern methods are milder | Generally mildest conditions |
| Catalyst Cost | No metal catalyst required | Inexpensive copper catalysts | Expensive palladium catalysts and ligands |
| Functional Group Tolerance | Limited by the strong nucleophile/base | Moderate | Excellent |
| Scalability | Highly scalable and cost-effective | Scalable, but can be challenging | Can be challenging and costly to scale up |
Conclusion
The synthesis of this compound from halogenated precursors can be effectively achieved through several robust chemical transformations. For large-scale, cost-driven syntheses where the starting material is an activated halopyridine, Nucleophilic Aromatic Substitution remains an attractive and atom-economical choice. The Ullmann Condensation , with its modern advancements, offers a reliable and more broadly applicable method using inexpensive copper catalysts. For syntheses requiring high functional group tolerance and mild reaction conditions, particularly in the context of complex molecule synthesis in drug discovery, the Buchwald-Hartwig Etherification stands out as a highly versatile and powerful tool, despite the higher cost of the catalyst system. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, scale, and chemical complexity.
References
- International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
- ResearchGate. Optimization of the reaction conditions a.
- ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
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Wikipedia. Ullmann condensation. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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National Institutes of Health. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Available from: [Link]
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StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
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Pearson. When the following compound is treated with sodium methoxide in m.... Available from: [Link]
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PubMed. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Available from: [Link]
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ResearchGate. Aryl quaternization of electron-deficient pyridines under copper catalysis. Available from: [Link]
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ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Available from: [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
- Google Patents. Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
JConsort: Consortium of Research Journals. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]
-
Semantic Scholar. Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation. Available from: [Link]
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
National Institutes of Health. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ResearchGate. Copper-catalyzed arylations and heteroarylations. Available from: [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available from: [Link]
-
National Institutes of Health. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Available from: [Link]
-
ResearchGate. Comparison of the representative Cu‐catalyzed methoxylation of (hetero)aryl halides. Available from: [Link]
-
Chem-Impex. 2-Chloro-5-methoxypyridine. Available from: [Link]
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Chem-Impex. This compound. Available from: [Link]
- Google Patents. Preparation of 2-chloro-5-methylpyridine.
-
Wikipedia. Ullmann reaction. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available from: [Link]
-
National Institutes of Health. 5-Bromo-2-methylpyridine N-oxide. Available from: [Link]
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]
-
University of Calgary. Mar 2 2023 CHEM 261 Notes. Available from: [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Available from: [Link]
-
RSC Publishing. Copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. Available from: [Link]
- Google Patents. Process for making 2-chloro-5-methylpyridine.
- Google Patents. Process for preparation of 2-amino-5-methyl-pyridine.
-
D-Carbonize. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available from: [Link]
-
PubMed. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Available from: [Link]
-
National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
-
MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available from: [Link]
-
MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available from: [Link]
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A Comprehensive Technical Guide to 5-Methoxy-2-methylpyridine: Properties, Synthesis, and Applications
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 5-Methoxy-2-methylpyridine, a key heterocyclic building block, detailing its chemical identity, properties, reactivity, synthesis, and critical applications, with a focus on its role in modern pharmaceutical and agrochemical development.
Core Chemical Identity and Nomenclature
This compound, also known by its synonym 5-Methoxy-2-picoline, is a disubstituted pyridine derivative. The strategic placement of an electron-donating methoxy group and a methyl group on the pyridine scaffold makes it a versatile intermediate for introducing this nucleus into more complex molecular architectures. Its identity is defined by the following key identifiers.
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Methoxy-2-picoline, 3-Methoxy-6-picoline | [1][2] |
| CAS Number | 55270-47-8 | [1][2][3] |
| Molecular Formula | C₇H₉NO | [1][2][3] |
| Molecular Weight | 123.15 g/mol | [1][2][3] |
| Canonical SMILES | CC1=NC=C(C=C1)OC | [1] |
| InChI Key | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [1][4] |
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic signature of this compound is fundamental for its handling, reaction monitoring, and quality control.
Physicochemical Properties
The compound is a liquid under standard conditions with a distinct boiling point, making it suitable for purification by distillation.[3][4] Its solubility in common organic solvents facilitates its use in a wide range of reaction media.[5]
| Property | Value | Reference |
| Appearance | Light yellow to colorless liquid | [2] |
| Boiling Point | 188-189 °C (at 760 mmHg) | [3][4] |
| Density | ~1.002 g/cm³ | [3] |
| Solubility | Soluble in ethanol, methanol, dichloromethane | [5] |
| Storage | Store at 0-8 °C or ambient temperature. Refer to supplier for specific recommendations. | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. While specific spectra should be acquired for each batch, the following table outlines the expected characteristic signals.
| Technique | Expected Signals and Rationale |
| ¹H NMR | ~2.4-2.5 ppm (s, 3H): Singlet for the C2-methyl protons. ~3.8-3.9 ppm (s, 3H): Singlet for the C5-methoxy protons. ~7.0-7.2 ppm (dd, 1H): Doublet of doublets for the C4-aromatic proton. ~7.3-7.5 ppm (d, 1H): Doublet for the C3-aromatic proton. ~8.1-8.2 ppm (d, 1H): Doublet for the C6-aromatic proton, deshielded by the adjacent nitrogen. |
| ¹³C NMR | Signals for two methyl carbons (C2-CH₃ and OCH₃) and six distinct aromatic carbons, including the quaternary carbons. The carbon attached to the methoxy group (C5) will be significantly shifted downfield. |
| IR Spectroscopy | ~2950-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1580-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring. ~1250-1280 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1020-1040 cm⁻¹: Symmetric C-O-C stretching. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 123.15. Fragmentation patterns would involve loss of methyl or methoxy radicals. |
Chemical Reactivity and Synthetic Rationale
The reactivity of this compound is governed by the interplay of its functional groups. The pyridine nitrogen acts as a nucleophile and a base, while the aromatic ring is influenced by the electron-donating effects of the methoxy and methyl groups.[5] This electronic configuration makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine, while also allowing for nucleophilic reactions typical of pyridine derivatives.[5]
Caption: Key reactivity sites on the this compound molecule.
Representative Synthesis Protocol
A robust and common method for synthesizing this compound is through the O-methylation of its precursor, 5-hydroxy-2-methylpyridine. This reaction follows the Williamson ether synthesis mechanism, which is a reliable and scalable method for forming ethers. The hydroxyl group of the starting material is deprotonated by a mild base to form a nucleophilic alkoxide, which then displaces a leaving group from a methylating agent.
Experimental Protocol: O-Methylation of 5-Hydroxy-2-methylpyridine
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
-
Reaction Setup: To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants without interfering with the reaction. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl group.
-
-
Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C in an ice bath and add dimethyl sulfate (Me₂SO₄, 1.2 eq) dropwise over 15 minutes.
-
Causality: Dimethyl sulfate is a highly efficient methylating agent. The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis via O-methylation.
Applications in Research and Drug Development
This compound is not merely a laboratory chemical; it is a pivotal intermediate in the creation of high-value molecules, particularly in the life sciences.[2]
-
Pharmaceutical Development: The compound serves as a critical building block in the synthesis of various pharmaceuticals.[2] It is particularly noted for its use in developing novel therapeutic agents targeting neurological disorders.[2] The methoxy group is a privileged substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity to biological targets, and optimize overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] The pyridine core is a common scaffold in many approved drugs, and this specific derivative provides a pre-functionalized and synthetically tractable starting point.
-
Agrochemicals: In agriculture, it is used in the formulation of modern agrochemicals, contributing to the development of effective pesticides and herbicides designed to improve crop protection and yields.[2]
-
Specialty Chemicals: Its unique aromatic properties also lead to its use as an ingredient in the fragrance and flavor industries.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may be harmful if swallowed.[1]
| Hazard Category | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4] |
| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling: All manipulations should be performed in a well-ventilated fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and agrochemical research. Its defined physicochemical properties, predictable reactivity, and accessible synthesis routes make it an attractive building block for chemists. As the demand for novel, effective, and safe therapeutic agents and crop protection solutions continues to grow, the importance of versatile and well-characterized scaffolds like this compound will only increase.
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5-Methoxy-2-methylpyridine: A Comprehensive Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth examination of 5-Methoxy-2-methylpyridine (CAS No: 55270-47-8), a heterocyclic building block of significant interest in modern organic synthesis. With its distinct methoxy and methyl functional groups on a pyridine scaffold, this compound serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document delineates its core physicochemical properties, offers a detailed spectroscopic profile with predicted data, presents a plausible and detailed synthetic protocol, explores its chemical reactivity, and summarizes its key applications and safety considerations. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical insights required for its effective utilization in a laboratory and process development setting.
Core Physicochemical and Structural Information
This compound, also known as 3-Methoxy-6-picoline, is a substituted pyridine derivative.[3][4] Its structural attributes—a nucleophilic nitrogen atom, an electron-donating methoxy group, and a reactive methyl group—confer a unique chemical personality that is highly valuable in synthetic chemistry. It typically presents as a light yellow to colorless liquid under ambient conditions.[1][5]
Key Properties Table
| Property | Value | Source(s) |
| CAS Number | 55270-47-8 | [3][4][5][6] |
| Molecular Formula | C₇H₉NO | [3][4][5][6] |
| Molecular Weight | 123.15 g/mol | [3][5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [3][4] |
| Appearance | Light yellow to colorless liquid | [1][5] |
| Boiling Point | 188-189 °C at 760 mmHg | [7][8] |
| Density | 1.002 g/cm³ | [4][8] |
| Flash Point | 64.4 °C | [4][7] |
| InChIKey | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [5][6] |
| SMILES | CC1=NC=C(C=C1)OC | [6] |
Spectroscopic Profile for Structural Elucidation
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~ 8.10 | d | 1H | H6 | The proton at C6 is adjacent to the nitrogen, leading to significant deshielding. Expected to be a doublet due to coupling with H4. |
| ~ 7.40 | dd | 1H | H4 | Coupled to both H3 and H6, this proton will appear as a doublet of doublets. |
| ~ 7.10 | d | 1H | H3 | The proton at C3 is ortho to the methyl group and will be a doublet coupled to H4. |
| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |
| ~ 2.50 | s | 3H | -CH₃ | The methyl group on the pyridine ring appears as a singlet. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon spectrum is predicted to show all seven unique carbon signals. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~ 156.0 | C2 | Carbon bearing the methyl group and adjacent to nitrogen; highly deshielded. |
| ~ 154.0 | C5 | Carbon attached to the electronegative oxygen of the methoxy group. |
| ~ 138.0 | C6 | Aromatic carbon adjacent to the ring nitrogen. |
| ~ 123.0 | C4 | Aromatic methine carbon. |
| ~ 121.0 | C3 | Aromatic methine carbon. |
| ~ 55.5 | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |
| ~ 24.0 | -CH₃ | Aliphatic methyl carbon, appearing most upfield. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic -CH₃ & -OCH₃) |
| 1600, 1480 | Strong | C=C and C=N stretching (Pyridine ring) |
| 1250 | Strong | C-O stretch (Aryl ether) |
| 1040 | Strong | C-O stretch (Aryl ether) |
Synthesis and Manufacturing Pathway
While multiple synthetic routes can be envisioned, a robust and logical pathway commences from the readily available 2-amino-5-hydroxypyridine. This approach involves a two-step sequence: a Sandmeyer-type reaction to install the methyl group, followed by a Williamson ether synthesis for the methoxy group. This method is chosen for its reliability and the commonality of these transformations in heterocyclic chemistry.
Proposed Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Hydroxy-2-methylpyridine from 2-Amino-5-hydroxypyridine
-
Causality: This procedure is analogous to the well-established diazotization of aminopyridines. 2-Amino-5-methylpyridine is treated with sodium nitrite in an acidic medium to form a diazonium salt, which is then converted to the hydroxyl group.[1]
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-5-hydroxypyridine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.3 eq) in cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically rapid.
-
After the addition is complete, stir the mixture at 0 °C for an additional 45 minutes.
-
Slowly heat the reaction mixture to 95 °C and maintain for 15-20 minutes to facilitate the hydrolysis of the diazonium salt to the hydroxyl group. Vigorous nitrogen evolution will be observed.
-
Cool the mixture to room temperature and carefully neutralize to pH 6.5-7.0 using a 50% w/w aqueous sodium hydroxide solution.
-
Heat the neutralized solution to 60 °C and perform multiple extractions with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-hydroxy-2-methylpyridine, which can be purified by recrystallization.
-
Step 2: O-Methylation to this compound (Williamson Ether Synthesis)
-
Causality: This classic reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent. An inert atmosphere is crucial to prevent side reactions with the strong base.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert argon atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Dissolve 5-hydroxy-2-methylpyridine (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Cool the resulting sodium pyridinoxide suspension back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to afford this compound as a liquid.
-
Chemical Reactivity and Applications
The utility of this compound stems from its distinct reactive sites, making it a valuable precursor in multi-step syntheses.
Key Reactivity Centers
Caption: Primary sites of chemical reactivity on the molecule.
-
A: Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form pyridinium salts or alkylated to form quaternary ammonium salts.
-
B: C2-Methyl Group: The methyl group is activated by the pyridine ring and can undergo reactions such as oxidation to a carboxylic acid, or free-radical halogenation to form halomethyl derivatives, which are themselves versatile synthetic intermediates.
-
C: Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution. The electron-donating methoxy group activates the ring and directs incoming electrophiles, primarily to the ortho and para positions relative to itself.
Applications in Industry and Research
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] Its structure is a common scaffold found in molecules designed to interact with biological targets.
-
Agrochemicals: It serves as a building block in the creation of modern pesticides and herbicides, contributing to crop protection and yield improvement.[1][2]
-
Specialty Chemicals and Materials: Its reactivity allows it to be incorporated into larger molecules for applications in materials science where specific electronic or stability properties are desired.[1]
-
Fragrance Industry: The unique aromatic properties of pyridine derivatives make them valuable components in the formulation of complex fragrances.[1]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
GHS Hazard Classification:
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH/MSHA approved respirator.
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
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An In-Depth Technical Guide to the Solubility Profile of 5-Methoxy-2-methylpyridine in Organic Solvents
Introduction
5-Methoxy-2-methylpyridine is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its applications span the development of pharmaceuticals and agrochemicals, where its structural features contribute to the biological activity of target molecules[1]. In the pharmaceutical industry, for instance, it has been explored for its potential in creating novel therapeutic agents for neurological disorders[1]. A fundamental understanding of a compound's solubility is a critical prerequisite for its successful application in these fields. Poor solubility can lead to significant challenges during synthesis, formulation, and in vivo testing, potentially causing unreliable results, poor bioavailability, and increased development costs[2][3].
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, chemists, and drug development professionals, offering insights into the physicochemical properties that govern its solubility, theoretical principles, and robust, field-proven protocols for its experimental determination.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting and explaining the behavior of this compound in various solvents lies in understanding its unique combination of a polar aromatic heterocycle with nonpolar and polar functional groups.
The structure consists of a pyridine ring, which is a basic heterocycle. The nitrogen atom provides a site for hydrogen bond acceptance and contributes to the molecule's overall polarity. The electron-donating methyl group at position 2 and the methoxy group at position 5 further modulate the electronic properties and steric environment of the ring.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [4][5] |
| Molecular Weight | 123.15 g/mol | [4][5] |
| Appearance | Light yellow to colorless liquid | [1] |
| Boiling Point | 188-189 °C | [4] |
| Density | 1.002 g/cm³ | [4] |
| InChIKey | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [5][6] |
| SMILES | CC1=NC=C(C=C1)OC | [5] |
These properties indicate a molecule of moderate polarity. The presence of the nitrogen atom and the oxygen of the methoxy group allows for hydrogen bond acceptance, while the aromatic ring and methyl group contribute lipophilic character. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent.
Core Principles of Solubility: A Mechanistic Viewpoint
The adage "like dissolves like" serves as a foundational principle in predicting solubility[7]. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
-
Polar Solvents: Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptor sites (the pyridine nitrogen and methoxy oxygen), it is expected to be readily soluble in these solvents. Polar aprotic solvents (e.g., DMSO, dichloromethane) dissolve polar compounds through dipole-dipole interactions. The polarity of the pyridine ring system suggests favorable interactions with these solvents as well.
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces. While this compound has nonpolar regions (the methyl group and the aromatic ring), its overall polarity will likely limit its solubility in strongly nonpolar solvents.
Solubility Profile of this compound
Based on its physicochemical properties and established principles, a qualitative solubility profile can be constructed. While comprehensive quantitative data is not widely published, empirical evidence and chemical supplier information confirm its solubility in several common organic solvents.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted/Reported Solubility | Rationale for Interaction |
| Polar Protic | Ethanol | Soluble[8] | Hydrogen bonding and dipole-dipole interactions. |
| Methanol | Soluble[8] | Strong hydrogen bonding and dipole-dipole interactions. | |
| Polar Aprotic | Dichloromethane | Soluble[8] | Strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | High polarity and dipole-dipole interactions. | |
| Acetone | Expected to be Soluble | Dipole-dipole interactions. | |
| Nonpolar | Hexane | Expected to be Sparingly Soluble / Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's polar interactions. |
| Toluene | Expected to be Soluble | π-stacking interactions between aromatic rings can enhance solubility compared to aliphatic nonpolar solvents. |
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous experimental determination is necessary. The choice of method depends on the required precision and throughput. The following protocols are standard in the field for generating reliable solubility data.
Workflow for Solubility Determination
The process of determining solubility follows a logical sequence, from initial screening to precise quantitative measurement and analysis. This workflow ensures that appropriate methods are used based on the available information and desired outcome.
Caption: Logic for selecting an analytical quantification method.
-
UV-Vis Spectroscopy: This method is rapid and suitable for high-purity compounds that possess a significant UV-Vis chromophore, which the pyridine ring in this compound provides. A calibration curve is created using standard solutions of known concentrations to determine the concentration of the unknown sample based on its absorbance. [9][10]* High-Performance Liquid Chromatography (HPLC): HPLC is a more universal and robust technique. It is preferred for complex mixtures or when the compound purity is uncertain, as it separates the analyte from impurities before quantification. [11]It is also highly sensitive, making it suitable for compounds with low solubility or weak chromophores. [3]
Conclusion
This compound exhibits favorable solubility in common polar organic solvents such as methanol, ethanol, and dichloromethane, a characteristic attributed to its moderately polar structure featuring hydrogen bond accepting sites. [8]Its solubility is expected to be limited in nonpolar aliphatic solvents but may be enhanced in aromatic solvents due to favorable electronic interactions. For drug discovery and process chemistry applications, it is imperative to move beyond qualitative estimates. The standardized shake-flask method, coupled with a validated analytical technique like HPLC or UV-Vis spectroscopy, provides the necessary framework for generating precise and reproducible solubility data. This data is fundamental for designing robust synthetic routes, developing stable formulations, and ensuring predictable behavior in subsequent applications.
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Introduction: Understanding the Profile of 5-Methoxy-2-methylpyridine
An In-depth Technical Guide to the Safe Handling of 5-Methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine derivative utilized as a key intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural features make it a valuable component for researchers aiming to develop novel therapeutic agents.[1] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices.
Section 1: Hazard Identification and Risk Assessment
The foundational step in safe handling is a comprehensive understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] The primary risks are associated with direct contact and inhalation.
A proactive risk assessment is crucial before any experimental work begins. This involves evaluating the specific quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the existing engineering controls.
Caption: Risk assessment workflow for handling this compound.
Table 1: GHS Classification and Hazard Summary
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The principle of the hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate PPE. The causality is clear: engineering controls remove or minimize the hazard at its source, while PPE protects the individual from residual risk.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures involving heating, potential aerosol generation, or the use of quantities greater than a few grams, a certified chemical fume hood is mandatory.[3][4] This is to control exposure to vapors which can cause respiratory irritation.[2]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6] This ensures immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE)
PPE selection must be based on a thorough risk assessment of the specific tasks being performed.[7]
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[5][8] | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes that can cause serious eye irritation.[2][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][9] | Prevents skin contact which can cause irritation.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[10] | |
| Body | Laboratory coat. For larger scale operations, a chemical-resistant apron or suit may be necessary.[5][10] | Protects skin on the arms and body from accidental contact. | |
| Respiratory | Not typically required if work is performed in a fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6] | OSHA 29 CFR 1910.134 or EN 149 | Prevents inhalation of vapors that may cause respiratory tract irritation.[2][3] |
Section 3: Safe Handling, Storage, and Disposal Protocols
Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is donned.
-
Dispensing: Avoid generating mists or vapors.[11] Ground and bond containers when transferring material to prevent static discharge.[4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[3][5]
Storage Protocol
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][6][12]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
The storage area should be secured and accessible only to authorized personnel.[3][14]
Disposal Protocol
-
Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.
-
Material should be disposed of via a licensed professional waste disposal service.[10] Do not allow the chemical to enter drains or waterways.[9][14]
Section 4: Emergency Procedures
In the event of an emergency, a swift and correct response is critical to minimizing harm.
First Aid Measures
The following protocols are for immediate response. In all cases of significant exposure, seek prompt medical attention.
-
Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing.[5][14] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[9]
Accidental Release Measures
-
Evacuate: Clear the area of all non-essential personnel and move upwind of the spill.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[5]
-
Containment & Cleanup:
-
Wear full PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[3]
-
Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Decontaminate the spill area and all tools used.
-
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[3][5][8][9]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.[5][10] Vapors may be heavier than air and could travel to an ignition source.[5][14]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][8][9]
Section 5: Toxicological Profile
The toxicological properties of this compound have not been exhaustively investigated.[10] However, based on its GHS classification and data from similar compounds, the primary health effects are as follows:
-
Acute Effects: The compound is an irritant to the skin, eyes, and respiratory system.[2] Direct contact can cause redness and inflammation. Inhalation can lead to coughing and irritation of the nose and throat.
-
Carcinogenicity: This compound is not listed as a carcinogen by the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA).[5][10]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 2-methylpyridine borane complex. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the nuanced reactivity of the substituted pyridine core, which allows for selective functionalization. This guide provides a comprehensive technical overview of the electrophilic substitution reactions of this compound. We will delve into the theoretical underpinnings that govern its reactivity, analyze the regioselectivity of key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provide field-proven insights and representative protocols to inform experimental design. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and derivatization of pyridine-based compounds.
The Electronic Landscape of this compound: A Prelude to Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[2] However, the substituents on the this compound ring significantly modulate this reactivity.
-
The 5-Methoxy Group: As a powerful electron-donating group, the methoxy substituent activates the pyridine ring towards electrophilic attack through its +M (mesomeric) effect. It directs incoming electrophiles to the ortho and para positions.
-
The 2-Methyl Group: The methyl group is a weakly activating, ortho and para directing group due to its +I (inductive) effect and hyperconjugation.
The interplay of these two activating groups, in conjunction with the inherent electronic properties of the pyridine ring, dictates the regioselectivity of electrophilic substitution reactions. The positions available for substitution are C3, C4, and C6.
-
C3-Position: Meta to the methoxy group and ortho to the methyl group.
-
C4-Position: Ortho to the methoxy group.
-
C6-Position: Ortho to the methoxy group and ortho to the nitrogen atom.
A qualitative analysis suggests that the C4 and C6 positions are the most activated due to the strong ortho-directing effect of the methoxy group. However, the C6 position is also adjacent to the deactivating nitrogen atom and may be subject to steric hindrance from the methyl group at C2. Therefore, the C4 position is predicted to be a primary site of electrophilic attack. The C3 position, being ortho to the weakly activating methyl group, is expected to be less reactive than the C4 and C6 positions.
To overcome the inherent low reactivity of the pyridine ring, especially for challenging reactions like Friedel-Crafts, the formation of the corresponding pyridine N-oxide is a highly effective strategy. The N-oxide introduces a negative charge on the oxygen atom, which can be delocalized into the ring, thereby significantly activating the ring towards electrophilic attack, particularly at the C4 (para) position.[3][4][5]
Diagram 1: Regioselectivity of Electrophilic Attack
Caption: Predicted sites of electrophilic attack on this compound.
Nitration: Introducing the Nitro Group
Nitration of the pyridine ring typically requires harsh conditions. However, the presence of activating groups in this compound facilitates this transformation. The regiochemical outcome is a delicate balance between the directing effects of the substituents.
Predicted Regioselectivity
Based on the strong activating and ortho, para-directing nature of the methoxy group, substitution is most likely to occur at the C4 and C6 positions. While there is no direct literature precedent for the nitration of this compound, studies on related compounds, such as 3,5-dimethoxypyridine, show that nitration can occur at the C2 position.[4]
Representative Experimental Protocol: Nitration of this compound
This protocol is adapted from the nitration of similar activated pyridine derivatives.[5]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add this compound to the cold sulfuric acid with continuous stirring.
-
Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Expected Nitration Products and Ratios
| Product Isomer | Predicted Major/Minor | Rationale |
| 4-Nitro-5-methoxy-2-methylpyridine | Major | Favorable electronic activation from the methoxy group at the ortho position. |
| 6-Nitro-5-methoxy-2-methylpyridine | Minor | Electronic activation is offset by steric hindrance from the C2-methyl group and proximity to the N atom. |
| 3-Nitro-5-methoxy-2-methylpyridine | Minor/Trace | Less favorable electronic activation compared to C4 and C6. |
Halogenation: Introducing Halogen Atoms
Halogenation of activated pyridines can proceed under milder conditions than nitration. The choice of halogenating agent and reaction conditions can influence the regioselectivity.
Predicted Regioselectivity
Similar to nitration, halogenation is expected to be directed by the methoxy group to the C4 and C6 positions.
Representative Experimental Protocol: Bromination of this compound
This protocol is based on the bromination of other substituted pyridines.[6][7]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in acetonitrile in a round-bottom flask.
-
Addition of Brominating Agent: Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sulfonation: Introducing the Sulfonic Acid Group
Direct sulfonation of pyridines is often challenging due to the basicity of the nitrogen atom, which can be protonated by the strong acidic conditions, further deactivating the ring. However, for activated pyridines, this reaction can be achieved. A more modern approach involves electrochemical methods that can achieve meta-sulfonylation.[2][3][8]
Predicted Regioselectivity
Under traditional electrophilic conditions, sulfonation is expected to occur at the most activated positions, C4 and C6.
Representative Experimental Protocol: Sulfonation of this compound
This is a general procedure for the sulfonation of aromatic compounds and may require significant optimization for this specific substrate.
Materials:
-
This compound
-
Fuming Sulfuric Acid (Oleum)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: Carefully add this compound to fuming sulfuric acid at room temperature with stirring.
-
Reaction: Heat the reaction mixture at 100-120 °C for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Isolation: Neutralize the solution with a sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid. The product can then be isolated by filtration.
Friedel-Crafts Reactions: A Significant Challenge
Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings.[9] The basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring and preventing the reaction. Even with activating groups, these reactions are often low-yielding. The N-oxide strategy is highly recommended for any attempted Friedel-Crafts reaction.[3]
The N-Oxide Strategy
-
Oxidation: this compound is first oxidized to this compound N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[10]
-
Friedel-Crafts Reaction: The resulting N-oxide is then subjected to the Friedel-Crafts reaction. The N-oxide is significantly more reactive and will likely undergo acylation or alkylation at the C4 position.
-
Deoxygenation: The N-oxide is then deoxygenated using a reducing agent like PCl₃ to yield the substituted pyridine.[3]
Diagram 2: Friedel-Crafts Acylation via N-Oxide Strategy
Caption: Proposed workflow for the Friedel-Crafts acylation of this compound.
Conclusion
The electrophilic substitution reactions of this compound are governed by a complex interplay of the inherent electronic properties of the pyridine ring and the strong directing effects of the methoxy and methyl substituents. While direct electrophilic substitution can be challenging, particularly for Friedel-Crafts reactions, the strategic use of the corresponding N-oxide provides a powerful avenue for achieving desired functionalization. This guide has provided a theoretical framework and representative protocols to aid researchers in the rational design of synthetic routes to novel derivatives of this important heterocyclic scaffold. Further experimental investigation is warranted to fully elucidate the reactivity and optimize reaction conditions for this versatile building block.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
-
PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]
-
PubMed. (2024). Electrochemical meta-C-H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Sarpong, R., & Murphy, R. A. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 632–635. [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
-
ACS Publications. (2012). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. [Link]
-
NIH. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
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redox properties of 5-Methoxy-2-methylpyridine
An In-Depth Technical Guide to the Redox Properties of 5-Methoxy-2-methylpyridine
Introduction: Beyond a Building Block
This compound is a versatile heterocyclic compound widely recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an electron-donating methoxy group and a methyl group, makes it a valuable scaffold in organic synthesis.[1][2] However, to fully exploit its potential in modern drug development and catalysis, a deeper understanding of its electronic and redox properties is essential.
Redox reactions are fundamental to metabolic pathways, drug efficacy, and potential toxicity mechanisms. The ease with which a molecule can donate or accept electrons—its redox potential—governs its stability, reactivity, and interactions within a biological system. For a drug candidate, unfavorable redox cycling can lead to the generation of reactive oxygen species (ROS) and cellular damage, while for a catalyst, tailored redox activity is the very basis of its function.[3][4]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and understand the . We will move beyond a simple recitation of facts to explain the causality behind experimental and computational choices, offering a self-validating system for its characterization. This document synthesizes established principles of pyridine electrochemistry to build a predictive and practical model for a molecule where specific redox data is not yet widely published, thereby empowering researchers to conduct their own targeted investigations.
Section 1: Theoretical Framework of Pyridine Redox Chemistry
The electrochemical behavior of the pyridine ring is dictated by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene and generally less susceptible to electrophilic aromatic substitution.[5] Redox reactions can occur through several pathways, including the addition or removal of electrons from the π-system or reactions involving the nitrogen lone pair.[5][6]
The Influence of Substituents: A Predictive Analysis
The redox potential of a pyridine derivative is profoundly influenced by the electronic nature of its substituents. This relationship provides a powerful tool for predicting the behavior of this compound.
-
Electron-Donating Groups (EDGs): Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group exerts a strong +M (mesomeric) effect, donating electron density to the aromatic π-system, while the methyl group provides a weaker +I (inductive) effect.
-
Impact on Oxidation: By increasing the electron density of the pyridine ring, EDGs make the molecule easier to oxidize (i.e., remove an electron). This results in a lower (less positive) oxidation potential compared to unsubstituted pyridine. The initial oxidation would likely form a radical cation.
-
Impact on Reduction: Conversely, the increased electron density makes it more difficult to add an electron to the π-system. This leads to a more negative reduction potential compared to unsubstituted pyridine.
Studies on various substituted pyridines have consistently shown that electron-donating substituents decrease the cathodic peak potential (making reduction harder), while electron-withdrawing groups have the opposite effect.[3][6] Therefore, we can confidently predict that this compound will be more susceptible to oxidation and more resistant to reduction than its parent pyridine molecule.
Section 2: Experimental Characterization via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for probing the redox behavior of molecular species.[7] It provides quantitative data on redox potentials and qualitative insights into the kinetics and reversibility of electron transfer reactions.
Causality-Driven Experimental Protocol
This protocol is designed as a self-validating system for the electrochemical analysis of this compound.
Objective: To determine the oxidation and reduction potentials of this compound and assess the reversibility of its redox events.
Materials & System:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell: A glass cell with ports for the electrodes and for purging with inert gas.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE). Rationale: A GCE provides a wide potential window and is relatively inert, making it suitable for studying organic molecules.[3]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl). Rationale: These provide a stable reference potential against which the working electrode potential is measured.[8]
-
Counter Electrode (CE): Platinum wire. Rationale: Platinum is an inert conductor that completes the circuit, allowing current to flow without interfering with the reaction at the WE.[3]
-
Analyte: this compound (1-5 mM solution).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Rationale: Anhydrous, polar aprotic solvents are required to dissolve the analyte and supporting electrolyte and to prevent proton-related side reactions.[9]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBA BF₄) (0.1 M). Rationale: A high concentration of an inert electrolyte is crucial to minimize solution resistance and ensure that charge is transported via ion migration, not diffusion of the analyte.[3]
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple. Rationale: Ferrocene provides a stable, reversible redox event at a known potential. Referencing the analyte's potentials to the Fc/Fc⁺ couple allows for reliable comparison of data between different experiments and labs.[3]
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the Glassy Carbon WE with an alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water, followed by the chosen organic solvent (e.g., Acetonitrile).
-
Allow the electrode to dry completely. Rationale: A clean, smooth electrode surface is critical for reproducible results and to avoid artifacts in the voltammogram.
-
-
Solution Preparation:
-
In a volumetric flask, dissolve the supporting electrolyte (e.g., TBAPF₆) in the solvent to a final concentration of 0.1 M.
-
Add this compound to this solution to achieve a final concentration of 1-5 mM.
-
-
Cell Assembly & Degassing:
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a blanket of inert gas over the solution throughout the experiment. Rationale: Oxygen is electroactive and its reduction can interfere with the analyte's signal. Removing dissolved O₂ is mandatory for accurate measurements.
-
-
Data Acquisition:
-
First, run a background scan of the solvent and supporting electrolyte alone to identify any impurity peaks and establish the potential window.
-
Add the analyte and perform a CV scan. Start at a potential where no reaction is expected (e.g., 0 V) and scan towards positive potentials to observe oxidation. Then, reverse the scan towards negative potentials to observe reduction.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s). Rationale: Varying the scan rate provides information on the kinetics and reversibility of the electron transfer process.
-
-
Internal Referencing:
-
After acquiring data for the analyte, add a small amount of ferrocene to the solution.
-
Run another CV to record the reversible wave for the Fc/Fc⁺ couple.
-
Calculate the half-wave potential E₁/₂ = (Epa + Epc)/2 for ferrocene. All measured potentials for the analyte should be reported relative to this value. Rationale: This corrects for any drift or variation in the reference electrode potential.
-
Workflow Visualization
Caption: Workflow for Cyclic Voltammetry Analysis.
Section 3: Computational Modeling of Redox Potentials
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods.[6] It allows for the a priori prediction of redox potentials, providing mechanistic insights that can guide experimental design.
Standard Computational Workflow
A reliable method for predicting redox potentials involves calculating the Gibbs free energy change (ΔG) for the electron transfer reaction.[10][11]
Workflow Steps:
-
Geometry Optimization:
-
The 3D structures of the neutral molecule (this compound) and its corresponding radical cation (oxidized form) or radical anion (reduced form) are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]
-
-
Frequency Calculation:
-
Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.
-
-
Solvation Energy Calculation:
-
Since redox experiments are performed in solution, the effect of the solvent must be included. A continuum solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), is used to calculate the free energy of solvation for each species in the relevant solvent (e.g., Acetonitrile).[10][12]
-
-
Redox Potential Calculation:
-
The Gibbs free energy of the redox reaction in solution (ΔG_sol) is calculated. For oxidation:
-
ΔG_sol = G_sol(Cation) - G_sol(Neutral)
-
-
The absolute redox potential (E_abs) is then calculated using the equation:
-
E_abs = -ΔG_sol / nF (where n is the number of electrons transferred and F is the Faraday constant).
-
-
This absolute potential is converted to a potential versus a reference electrode (like SHE or Fc/Fc⁺) by subtracting the established absolute potential of that reference. The absolute potential of the Standard Hydrogen Electrode (SHE) is commonly taken as 4.44 V.[10]
-
This computational workflow allows for the screening of many derivatives and provides a theoretical grounding for interpreting experimental CV data.[6]
Section 4: Data Interpretation and Expected Results
Based on the theoretical principles discussed, we can anticipate the results from a CV experiment on this compound.
Expected Redox Properties
The data in the table below is predictive, illustrating the expected shift in potential relative to unsubstituted pyridine based on the electronic effects of the -OCH₃ and -CH₃ substituents.
| Property | Unsubstituted Pyridine (Reference) | This compound (Predicted) | Rationale |
| Oxidation Potential (E_ox) | Higher (More Positive) | Lower (Less Positive) | The electron-donating methoxy and methyl groups increase electron density on the ring, making it easier to remove an electron (oxidize).[3][6] |
| Reduction Potential (E_red) | Less Negative | More Negative | The increased electron density from the substituents makes it more difficult to add an electron to the already electron-rich π-system.[6] |
| Redox Reversibility | Varies | Likely Irreversible Oxidation | The initial radical cation formed upon oxidation of a substituted pyridine is often highly reactive and may undergo subsequent chemical reactions (e.g., dimerization, reaction with solvent), preventing its re-reduction on the reverse scan.[6] |
Proposed Oxidation Mechanism
The most likely initial redox event for this compound is a one-electron oxidation from the π-system to form a radical cation.
Caption: Proposed one-electron oxidation mechanism.
Section 5: Implications for Drug Development and Synthesis
Understanding the is not merely an academic exercise; it has profound practical implications.
-
Metabolic Stability: A molecule with a low oxidation potential may be more susceptible to metabolic transformation by oxidative enzymes like Cytochrome P450. This can impact the drug's half-life and dosing regimen. Computational and experimental redox data can serve as an early indicator of metabolic soft spots.[13]
-
Bioactivation & Toxicity: The irreversible nature of many organic oxidations can signal the formation of reactive metabolites. The radical cation of this compound could potentially react with biological nucleophiles (DNA, proteins), leading to toxicity. Assessing its redox behavior is a critical step in a comprehensive safety evaluation.
-
Pharmacophore Design: As a building block, the electronic properties of the this compound fragment will influence the properties of the final active pharmaceutical ingredient (API). Its electron-donating nature can affect pKa, hydrogen bonding capacity, and interactions with the target receptor.
-
Redox-Active Ligands in Catalysis: In the field of synthetic chemistry, pyridine derivatives are used as ligands in transition metal catalysis. The ability of the ligand to participate in redox processes (acting as a "redox-active" ligand) can stabilize different oxidation states of the metal center, enabling novel catalytic cycles.[4] The electron-rich nature of this compound makes it a candidate for ligands that can stabilize higher oxidation state metals.
Conclusion
This compound is a compound of significant interest in pharmaceutical and chemical research. While specific, published redox data for this molecule is scarce, this guide has established a robust, first-principles-based framework for its investigation. By understanding the fundamental influence of its electron-donating substituents, we can confidently predict that it will be more easily oxidized and less easily reduced than unsubstituted pyridine.
We have provided a detailed, causality-driven protocol for experimental characterization using Cyclic Voltammetry and outlined a standard computational workflow for theoretical prediction. The insights gained from such studies are critical for predicting metabolic fate, identifying potential toxicity pathways, and rationally designing next-generation pharmaceuticals and catalysts. This guide empowers researchers to move from treating this compound as a simple structural unit to understanding it as a dynamic electronic entity, unlocking its full potential in their respective fields.
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coordination chemistry of 5-Methoxy-2-methylpyridine with metal ions
An In-depth Technical Guide to the Coordination Chemistry of 5-Methoxy-2-methylpyridine with Metal Ions
Abstract
This technical guide provides a comprehensive analysis of the coordination chemistry of this compound. Given the nascent state of dedicated research on this specific ligand, this document synthesizes foundational principles of coordination chemistry with empirical data from structurally analogous ligands—primarily 2-methylpyridine (α-picoline) and methoxy-substituted aromatics. We project the steric and electronic influences of the substituent groups on coordination behavior, propose synthetic methodologies, predict structural and spectroscopic characteristics of the resulting metal complexes, and explore potential applications in catalysis and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the untapped potential of this compound as a versatile ligand in inorganic and organometallic chemistry.
Introduction: The Ligand Profile of this compound
This compound is a substituted pyridine ligand that presents a unique combination of steric and electronic properties. As a derivative of 2-methylpyridine, it features a methyl group adjacent to the coordinating nitrogen atom, which imparts significant steric influence. Additionally, the methoxy group at the 5-position modifies the electronic landscape of the pyridine ring. While the coordination chemistry of pyridine and its simpler derivatives like the picolines is well-documented, this compound remains a largely unexplored ligand. This guide bridges that gap by providing a predictive yet scientifically grounded framework for understanding and utilizing this promising molecule in coordination chemistry.
The primary coordination site is unequivocally the pyridine nitrogen atom, a Lewis basic site available for donation to a metal center. The key to unlocking the potential of this ligand lies in understanding how its two substituents modulate this fundamental interaction.
Predicted Coordination Behavior: A Synthesis of Steric and Electronic Effects
The coordination behavior of a ligand is governed by a delicate interplay of steric demands and electronic properties. For this compound, we can dissect these contributions by examining its constituent parts.
The Dominant Influence of the 2-Methyl Group: Steric Hindrance
The methyl group in the C2 position (α-position) is the most critical structural feature influencing coordination. Its proximity to the nitrogen donor atom creates significant steric hindrance, which can:
-
Limit Coordination Number: Compared to un-substituted pyridine or 3- and 4-methylpyridine, the 2-methyl group can prevent the coordination of a large number of ligands around a metal center. For instance, while octahedral [MCl₂py₄] complexes are common, analogous complexes with 2-methylpyridine are rarer.[1]
-
Favor Lower-Coordinate Geometries: The steric bulk often favors the formation of tetrahedral or square-planar complexes over octahedral ones, especially with first-row transition metals.[1][2]
-
Influence Ligand Orientation: The ligand will orient itself to minimize steric clashes with other ligands in the coordination sphere. This can affect the overall symmetry and stability of the complex.[3]
-
Weaken the Metal-Ligand Bond: Steric repulsion between the 2-methyl group and other ligands can lead to a slight elongation and weakening of the M-N bond compared to less hindered pyridine ligands.
This steric effect is a well-documented phenomenon in picoline chemistry and is expected to be the primary determinant of the gross structure of this compound complexes.[3][4]
Electronic Signature: A Push-Pull Scenario
The electronic nature of the pyridine nitrogen is modulated by both the methyl and methoxy groups:
-
Electron-Donating Methyl Group: The 2-methyl group is a weak electron-donating group through an inductive effect, slightly increasing the electron density on the pyridine ring and the basicity of the nitrogen atom.
-
Electron-Donating Methoxy Group: The 5-methoxy group is a stronger electron-donating group through resonance (mesomeric effect), further increasing the Lewis basicity of the nitrogen. This enhanced basicity should, in principle, lead to stronger M-N bond formation, counteracting the steric weakening to some extent.
The net effect is a pyridine ligand that is a stronger Lewis base than 2-methylpyridine alone, suggesting a robust donor capability, provided the steric hurdles can be overcome by the metal center.
The Ambivalent Role of the Methoxy Oxygen
While the primary coordination site is the pyridine nitrogen, the oxygen atom of the methoxy group presents a potential secondary, weak donor site. This opens the possibility for:
-
Chelation: The ligand could potentially act as a bidentate N,O-donor, forming a strained four-membered chelate ring. This is generally unfavorable and unlikely to be the primary bonding mode.
-
Bridging: In polynuclear complexes, the methoxy oxygen could act as a bridging atom between two metal centers. While plausible, this would depend heavily on the specific metal ion and the overall complex stoichiometry.[5]
In most scenarios, particularly with sterically demanding metal centers, the methoxy oxygen is expected to remain a non-coordinating "spectator" group, primarily exerting its influence electronically.[6]
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound is predicted to follow standard procedures for pyridine-type ligands. The choice of metal precursor, solvent, and stoichiometry will dictate the final product.
General Synthetic Protocol
A generalized and reliable method for synthesizing a neutral dihalide complex, such as [MCl₂(5-MeO-2-MePy)₂], is outlined below. This protocol is a foundational starting point for further exploration.
Objective: To synthesize a representative [MCl₂(5-MeO-2-MePy)₂] complex (where M = Co(II), Ni(II), Cu(II)).
Materials:
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂)
-
This compound (ligand)
-
Absolute Ethanol or Acetonitrile
-
Diethyl ether (for precipitation/washing)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Preparation of Solutions:
-
In a Schlenk flask, dissolve 1.0 mmol of the metal(II) chloride salt in 15 mL of absolute ethanol. If the hydrated salt is used, gentle warming may be required to ensure complete dissolution.
-
In a separate flask, dissolve 2.2 mmol of this compound (a slight excess) in 10 mL of absolute ethanol.
-
-
Reaction:
-
While stirring the metal salt solution, add the ligand solution dropwise at room temperature.
-
A color change and/or the formation of a precipitate is often observed immediately.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.
-
If a crystalline solid has formed, collect the product by vacuum filtration.
-
If the product is slow to crystallize, reduce the solvent volume under reduced pressure or add diethyl ether as an anti-solvent until the product precipitates.
-
Wash the collected solid with two small portions of cold ethanol, followed by two portions of diethyl ether to remove unreacted starting materials.
-
-
Drying:
-
Dry the purified complex under vacuum for several hours.
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol and acetonitrile are excellent choices as they dissolve both the polar metal salts and the organic ligand, facilitating a homogeneous reaction.
-
Stoichiometry: A slight excess of the ligand (2.2 equivalents for a desired 1:2 complex) is used to drive the reaction towards the fully substituted product and to compensate for any potential ligand volatility during reflux.
-
Reflux: Heating the reaction provides the activation energy needed to overcome any kinetic barriers to ligand substitution, ensuring a high yield of the thermodynamically stable product.
Predicted Structural Motifs
Based on extensive data from 2-methylpyridine complexes, the following geometries are anticipated for complexes of this compound.[2][7][8]
| Metal Ion (d-count) | Typical Geometry | Predicted Formula Example |
| Co(II) (d⁷) | Tetrahedral | [CoCl₂(5-MeO-2-MePy)₂] |
| Ni(II) (d⁸) | Tetrahedral or Square Planar | [NiBr₂(5-MeO-2-MePy)₂] |
| Cu(II) (d⁹) | Distorted Square Planar/Pyramidal | [Cu(NO₃)₂(5-MeO-2-MePy)₂] |
| Zn(II) (d¹⁰) | Tetrahedral | [ZnCl₂(5-MeO-2-MePy)₂] |
| Pd(II) (d⁸) | Square Planar | [PdCl₂(5-MeO-2-MePy)₂] |
The following diagram illustrates the predicted monodentate coordination of this compound to a generic metal center.
Caption: Workflow for catalytic screening of a novel coordination complex.
Drug Development and Bio-inorganic Chemistry
Pyridine moieties are prevalent in pharmaceuticals. Metal complexes can offer novel therapeutic mechanisms of action. [9]For example, platinum or ruthenium complexes incorporating this compound could be screened for anticancer activity, leveraging the ligand to tune the complex's solubility, stability, and cellular uptake. [10][11]
Conclusion
This compound represents an intriguing but underutilized ligand in coordination chemistry. By synthesizing knowledge from the well-established chemistry of 2-methylpyridine and methoxy-substituted aromatics, this guide provides a robust predictive framework for its coordination behavior. The dominant steric hindrance from the 2-methyl group, coupled with the enhanced Lewis basicity from the 5-methoxy group, creates a unique profile that is ripe for exploration. The protocols and predictive data herein serve as a launchpad for researchers to synthesize and characterize novel complexes with this ligand, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
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Syntheses and crystal structures of bis(4-methyl- pyridine-jN)bis(selenocyanato-jN)zinc(II) and catena-poly[[bis(4-methylpyridine-jN)- cadmium(II)]]. (2023). IUCr Journals. [Link]
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Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. [Link]
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Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (n.d.). Systematic Reviews in Pharmacy. [Link]
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Coordination Compounds of Nickel(II) Salts with Substituted Pyridines. Complexes of 2-, 3-, and 4-Methylpyridine. (n.d.). ACS Publications. [Link]
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Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). PubMed. [Link]
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Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. (n.d.). MDPI. [Link]
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Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). PubMed. [Link]
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Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (n.d.). ResearchGate. [Link]
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). PMC. [Link]
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2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. (2023). RSC Publishing. [Link]
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Electronic and steric effects of substituents on the coordinating properties of porphyrins. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. (n.d.). TCU Digital Repository. [Link]
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Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. (2023). MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for 5-Methoxy-2-methylpyridine in Medicinal Chemistry
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. Within this class, 5-Methoxy-2-methylpyridine (also known as 3-Methoxy-6-picoline) emerges as a particularly versatile building block.[1] Its specific substitution pattern—an electron-donating methoxy group and a methyl group—provides chemists with a nuanced tool to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in modern drug discovery.
The compound's utility lies in its capacity to serve as a synthetic intermediate for a range of pharmaceuticals, from drugs targeting neurological disorders to agrochemicals.[1] The methoxy group can act as a lipophilic hydrogen bond acceptor, a precursor to a hydrogen-bond-donating hydroxyl group, or a group that influences the electronics of the pyridine ring, thereby affecting its reactivity and interaction with biological targets.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [1][3] |
| CAS Number | 55270-47-8 | [2][3] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | Light yellow to colorless liquid | [1] |
| Canonical SMILES | CC1=NC=C(C=C1)OC | [2] |
Part 1: Core Applications in Drug Discovery
The strategic placement of the methoxy and methyl groups on the pyridine ring makes this compound a valuable starting material for several classes of therapeutic agents.
Foundational Scaffold for Proton Pump Inhibitors (PPIs)
One of the most significant applications of this scaffold is in the synthesis of proton pump inhibitors, a class of drugs that profoundly reduces gastric acid production. The blockbuster drug Omeprazole and its successors contain a core structure where a substituted pyridine ring is linked to a benzimidazole moiety. The pyridine portion is crucial for the drug's mechanism of action.
A key synthetic precursor to Omeprazole is 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.[4] This highlights the direct lineage from methoxy-substituted pyridines to the final active pharmaceutical ingredient. The methoxy group on the pyridine ring influences the pKa of the pyridine nitrogen, which is critical for the drug's accumulation in the acidic environment of the parietal cells and its subsequent conversion to the active sulfenamide form.
Caption: Pyridine-based kinase inhibitor interacting with the ATP binding site.
Bioisosteric Replacement and Pharmacophore Modulation
Bioisosterism is a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound without drastically altering its binding mode. [5][6]The methoxy group of this compound is a classical bioisostere for several other functional groups.
-
Methoxy vs. Hydroxyl: Replacing a hydroxyl group with a methoxy group blocks its ability to act as a hydrogen bond donor and removes its acidic character. This can improve metabolic stability (by preventing glucuronidation) and increase cell permeability.
-
Methoxy vs. Halogens (F, Cl): A methoxy group is larger than fluorine but has similar lipophilicity to chlorine. This substitution can alter electronic properties and metabolic pathways. [6]* Methoxy vs. Methyl/Amino: These replacements can modulate size, polarity, and hydrogen bonding capacity.
By strategically using this compound or its demethylated analog, 5-hydroxy-2-methylpyridine, medicinal chemists can systematically probe the requirements of a target's binding pocket, optimizing for potency, selectivity, and pharmacokinetic properties. [5]
Caption: Bioisosteric relationships of the methoxy group.
Part 2: Experimental Protocols and Methodologies
The following protocols provide a framework for the synthetic manipulation of this compound. These are generalized procedures that may require optimization for specific substrates.
Protocol 1: Electrophilic Bromination of the Pyridine Ring
Objective: To introduce a bromine atom onto the pyridine ring, creating a handle for subsequent cross-coupling reactions. The electron-donating methoxy group activates the ring towards electrophilic substitution.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is a convenient and solid source of electrophilic bromine, making it easier to handle than liquid bromine.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile is often used to dissolve the starting materials. Sulfuric acid can be used to protonate the ring, directing the substitution.
-
Temperature: The reaction is often run at room temperature or with gentle heating to control the reaction rate and minimize side products.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCM (10 mL per 1 mmol of substrate) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired bromo-5-methoxy-2-methylpyridine isomer.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To form a C-C bond between the brominated pyridine scaffold and an aryl/heteroaryl boronic acid, a cornerstone reaction for building molecular complexity.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. The choice of ligands can significantly impact reaction efficiency. [7]* Base: A base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid. [7]* Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is used to dissolve both the organic-soluble and water-soluble reactants. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. [7] Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the bromo-5-methoxy-2-methylpyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq). [7]2. Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane and water). [7]3. Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours. [7]5. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: O-Demethylation to Access the Phenolic Moiety
Objective: To convert the methoxy group to a hydroxyl group, which can act as a crucial hydrogen bond donor for target interaction.
Causality Behind Experimental Choices:
-
Reagent: Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers. It is non-nucleophilic, which prevents unwanted side reactions at the pyridine ring.
-
Solvent: An anhydrous, non-coordinating solvent like DCM is used, as BBr₃ reacts violently with protic solvents.
-
Temperature: The reaction is initiated at low temperatures (e.g., -78 °C) to control the highly exothermic initial reaction, and then allowed to warm to room temperature.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via syringe.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to yield the 5-hydroxy-2-methylpyridine derivative.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed functional handles provide a foundation for building molecular complexity through robust and well-understood synthetic transformations like cross-coupling. Furthermore, its methoxy group offers a powerful lever for modulating pharmacokinetics and pharmacodynamics through bioisosteric replacement and electronic tuning. The protocols and applications outlined in this guide demonstrate the compound's broad utility and underscore its continued importance in the rational design of next-generation therapeutics.
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Chemical Review and Letters. (2022). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Retrieved from [Link]
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- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Methoxy-2-methylpyridine as a Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of synthetic chemistry, the pyridine scaffold is a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of substituted pyridines, 5-methoxy-2-methylpyridine has emerged as a particularly valuable and versatile building block.[1] Its utility stems from a strategic arrangement of functional groups: the nitrogen atom, an electron-donating methoxy group, and a reactive methyl group. This configuration imparts a unique electronic and steric profile, allowing for highly regioselective transformations that are often challenging to achieve with unsubstituted or differently substituted pyridines.
The methoxy group at the 5-position not only activates the ring towards certain reactions but, more importantly, serves as a powerful directing group for metallation, enabling precise functionalization at the C6 position. The methyl group at the C2 position offers a handle for C-H activation and subsequent elaboration. This guide provides an in-depth exploration of this compound's reactivity, supported by detailed protocols for its key applications, designed for researchers and professionals in organic synthesis and drug development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 55270-47-8 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 188-189 °C at 760 mmHg | |
| Flash Point | 64.4 °C | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | [4] |
| InChIKey | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [3] |
Safety Information: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[3]
Core Synthetic Applications: Reactivity and Protocols
The strategic placement of the methoxy group is the key determinant of this compound's reactivity, primarily through its ability to direct ortho-metallation. This initial functionalization opens the door to a wide array of subsequent transformations.
Caption: General workflow for functionalizing this compound.
Directed ortho-Metalation: The Gateway Transformation
The methoxy group is a powerful directed metalation group (DMG), guiding organolithium bases to deprotonate the sterically accessible and electronically activated C6 position. This regioselectivity is the cornerstone of its utility, providing a reliable method to introduce a wide range of substituents. The complexation between the lithium atom and the methoxy oxygen atom positions the base for selective proton abstraction at the adjacent ortho position.[5][6]
Caption: Mechanism of directed ortho-lithiation and electrophilic quench.
Protocol 1: Synthesis of 6-Bromo-5-methoxy-2-methylpyridine
This protocol details the regioselective bromination at the C6 position, creating a crucial handle for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
1,2-Dibromoethane (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
With a halogen installed at the C6 position (as prepared in Protocol 1), this compound becomes an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful class of reactions for forming C-C and C-heteroatom bonds.[2][7]
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl and hetero-biaryl linkages by coupling an organohalide with an organoboron compound.[7][8][9]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 6-Aryl-5-methoxy-2-methylpyridine
Materials:
-
6-Bromo-5-methoxy-2-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 6-bromo-5-methoxy-2-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (e.g., 3 mol%), and the ligand (e.g., 6 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired 6-arylpyridine derivative.[7]
b) Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is invaluable for introducing alkynyl moieties, which are themselves versatile functional groups for further synthetic elaboration.[12]
Protocol 3: Synthesis of 6-Alkynyl-5-methoxy-2-methylpyridine
Materials:
-
6-Bromo-5-methoxy-2-methylpyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous THF or DMF
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-bromo-5-methoxy-2-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 1.5 mol%) in anhydrous THF and the amine base (e.g., TEA).
-
Reagent Addition: Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the 6-alkynylpyridine.
C-H Activation
Direct C-H activation is a powerful and atom-economical strategy for molecular functionalization.[13] While the ortho-lithiation pathway is dominant for the pyridine ring C-H bonds, the methyl group at the C2 position is also a site for potential functionalization. Reactions can be designed to activate the C(sp³)-H bonds of the methyl group, leading to alkylation, arylation, or other transformations, often promoted by transition metal catalysts.[14][15] For instance, palladium-catalyzed dual C-H bond activation can couple the methyl group with other substrates.[15]
Application in Pharmaceutical Synthesis: A Conceptual Example
The substituted pyridine core is prevalent in many active pharmaceutical ingredients (APIs). For example, derivatives of 2-(pyridinylmethylthio)benzimidazole are used as proton pump inhibitors.[16] The synthesis of omeprazole, a well-known drug in this class, involves a substituted pyridine intermediate that can be conceptually derived from precursors like this compound through a series of functionalization steps, highlighting the industrial relevance of this building block.[16]
Conclusion
This compound is a high-value intermediate whose synthetic potential is unlocked through a deep understanding of its reactivity. The methoxy group's powerful directing effect for ortho-lithiation provides a reliable and regioselective entry point for functionalization at the C6 position. This initial step enables access to a diverse range of advanced pyridine derivatives through robust and well-established methodologies like Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols outlined in this guide serve as a practical foundation for researchers to leverage the unique chemical attributes of this compound in the pursuit of novel molecules for pharmaceutical, agrochemical, and materials science applications.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 17. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: The Role of 5-Methoxy-2-methylpyridine in Advanced Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides a technical guide on the applications of 5-Methoxy-2-methylpyridine, a substituted pyridine derivative, within the field of materials science. While well-established as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds, its utility in the development of advanced functional materials is an area of growing interest. This guide explores its scientifically-grounded potential, detailing the chemical principles and providing foundational protocols for its use in organic electronics and polymer science.
The unique electronic profile of this compound, conferred by the interplay between the electron-donating methoxy group, the weakly donating methyl group, and the π-deficient pyridine ring, makes it a compelling candidate for modulating the optoelectronic properties of materials. It is considered a valuable structural unit for regulating electron cloud distribution, which can influence optical absorption, emission characteristics, and electrical conductivity in functional organic materials[1].
Part 1: Application as a Ligand in Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale & Expertise
Substituted pyridines are a cornerstone of ligand design for phosphorescent heavy-metal complexes, particularly those of iridium(III), which are critical for achieving high-efficiency red and green emission in OLEDs. The performance of these emitters is dictated by the electronic properties of their ligands, which fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex.
This compound is an excellent candidate for an ancillary ligand in heteroleptic Ir(III) complexes. The causality is as follows:
-
Electron-Donating Groups: The methoxy (-OCH₃) group at the 5-position is a strong electron-donating group, while the methyl (-CH₃) group at the 2-position is weakly electron-donating.
-
Energy Level Tuning: These groups increase the electron density on the pyridine ring, which in turn raises the HOMO energy level of the resulting metal complex. This destabilization of the HOMO level can reduce the energy gap of the emitter, shifting its emission towards longer wavelengths (i.e., from green to yellow or red).
-
Steric Influence: The methyl group ortho to the coordinating nitrogen atom provides steric hindrance, which can influence the complex's geometry and prevent intermolecular aggregation in the solid state, a common cause of efficiency roll-off in OLED devices.
By incorporating this compound, a researcher can rationally design emitters with tailored photophysical properties, leveraging well-understood structure-property relationships to achieve desired emission colors and quantum efficiencies.
Protocol 1: Foundational Synthesis of a Heteroleptic Iridium(III) Complex
This protocol describes a representative two-step synthesis for a heteroleptic Ir(III) complex, [Ir(C^N)₂(N^N)], where (C^N) is a cyclometalating ligand (e.g., 2-phenylpyridine) and (N^N) is this compound.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(C^N)₂Cl]₂
-
Reagents & Setup: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 mmol) and the primary cyclometalating ligand (e.g., 2-phenylpyridine, 2.2 mmol).
-
Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 135 °C) under a nitrogen atmosphere and maintain for 12-18 hours. The formation of a yellow or orange precipitate indicates product formation.
-
Isolation: Cool the reaction to room temperature. Collect the precipitate by vacuum filtration, wash sequentially with methanol (3 x 20 mL) and hexane (2 x 20 mL).
-
Drying: Dry the resulting chloro-bridged iridium dimer under vacuum at 60 °C. The product is typically used in the next step without further purification.
Step 2: Synthesis of the Final Heteroleptic Complex
-
Reagents & Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve the iridium dimer from Step 1 (0.5 mmol) and this compound (1.2 mmol) in 30 mL of dichloromethane (DCM).
-
Reaction: Stir the mixture at 40 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a minimum amount of DCM and purify by column chromatography on silica gel. Elute with a solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to isolate the desired complex.
-
Characterization: Collect the product fractions, remove the solvent, and dry under vacuum. Characterize the final product by ¹H NMR, mass spectrometry, and photophysical measurements (UV-Vis absorption and photoluminescence spectroscopy).
Visualization: Synthesis Pathway
Caption: Workflow for perovskite film formation using an additive-based strategy.
Part 3: Application as a Monomer Precursor for Functional Polymers
Scientific Rationale & Expertise
Functional polymers are essential for creating materials with tailored thermal, mechanical, and electronic properties. Pyridine-containing polymers are of particular interest for applications requiring metal coordination, specific pH-responsiveness, or modified electronic characteristics. This compound can serve as a valuable precursor for creating such polymers.
A straightforward synthetic route involves the oxidation of the 2-methyl group to a carboxylic acid.[2] This transforms the molecule into 5-methoxypyridine-2-carboxylic acid , a versatile bifunctional monomer. This monomer can then be incorporated into polymer backbones, such as polyesters or polyamides, through well-established polycondensation reactions. The resulting polymer will have the electronically active 5-methoxypyridine unit periodically spaced along its chain, potentially conferring properties such as:
-
Metal Chelation: The pyridine nitrogen and adjacent carboxyl group can act as a bidentate chelating site for metal ions, useful for creating catalytic materials or sensors.
-
Modified Solubility and Thermal Properties: The rigid, polar pyridine units will significantly influence the polymer's solubility, glass transition temperature, and thermal stability.
Protocol 3: Two-Step Synthesis of a Pyridine-Containing Polyester
Step 1: Oxidation of this compound
-
Reagents & Setup: In a 500 mL flask, dissolve this compound (10.0 g, 81.2 mmol) in 200 mL of water. Heat the solution to 90-95 °C with stirring.
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄, 32.1 g, 203 mmol) in small portions over 2 hours, maintaining the temperature below 100 °C. The purple color will disappear as the reaction proceeds.
-
Reaction Completion: After the addition is complete, continue heating for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate to pH 4 with hydrochloric acid. The product, 5-methoxypyridine-2-carboxylic acid, will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the purified monomer.
Step 2: Polycondensation to Form a Polyester
-
Reagents & Setup: In a reaction vessel suitable for polycondensation (with a mechanical stirrer, nitrogen inlet, and a distillation outlet), combine the synthesized 5-methoxypyridine-2-carboxylic acid (10.0 g, 65.3 mmol), a diol comonomer (e.g., ethylene glycol, 4.05 g, 65.3 mmol), and an esterification catalyst (e.g., antimony(III) oxide, 0.03 g).
-
First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to 180-200 °C. Water will be evolved and distilled off. Continue this stage for 2-4 hours until water evolution ceases.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240 °C. This will remove excess ethylene glycol and drive the polymerization to a high molecular weight.
-
Completion: Continue the reaction under high vacuum and temperature for another 3-5 hours until the desired melt viscosity is achieved.
-
Isolation: Cool the reactor under nitrogen and extrude or dissolve the resulting polymer for subsequent characterization (e.g., GPC for molecular weight, DSC for thermal properties).
Visualization: Polymer Synthesis Pathway
Caption: Pathway for synthesizing a functional polyester from this compound.
References
-
5-(Chloromethyl)-2-methylthiazole | Chemical Properties, Uses, Safety, Synthesis & Supplier in China . Quinoline. [Link]
-
Product Class 2: Pyridinones and Related Systems . Thieme. [Link]
-
1,2-Redox Transpositions of Tertiary Amides | Journal of the American Chemical Society . ACS Publications. [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Methoxy-2-methylpyridine Derivatives
Introduction: The Strategic Importance of the 5-Methoxy-2-methylpyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is particularly indispensable in the pharmaceutical and fine chemical industries.[2] Within this context, nitrogen-containing heterocycles, especially the pyridine scaffold, are of paramount importance as they are prevalent motifs in a vast number of approved drugs and biologically active molecules.[3]
This guide focuses specifically on the Suzuki coupling of this compound derivatives. These compounds are versatile chemical building blocks, recognized for their utility in synthesizing pharmaceuticals, particularly for neurological disorders, and agrochemicals.[4][5] The methoxy group is not merely a passive substituent; it can significantly influence a molecule's binding to biological targets, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[6]
However, the inherent chemical nature of the pyridine ring introduces specific challenges to the Suzuki-Miyaura reaction that necessitate a carefully considered and optimized approach for success.
Core Mechanistic Principles & The Pyridine Challenge
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing reactions with challenging substrates like this compound derivatives.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine derivative, forming a Pd(II) complex.[7][8][9]
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is critically dependent on a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[2][10][11]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8][9]
The Causality of Experimental Choices: Why Pyridines Are Different
The primary challenge with pyridine substrates stems from the Lewis basic lone pair of electrons on the nitrogen atom. This lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][12][13] Furthermore, the this compound ring is considered electron-rich due to the donating effects of the methoxy and methyl groups. This increased electron density at the carbon-halogen bond can slow the oxidative addition step, which is often the rate-determining step of the entire cycle.[14][15] Consequently, catalyst systems and conditions that work well for simple aryl halides may fail or give poor yields with these substrates.
A Strategic Guide to Reaction Optimization
Success with this compound derivatives requires careful selection of four key parameters: the catalyst system, the base, the solvent, and the boron reagent.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | Standard catalysts like Pd(PPh₃)₄ are often ineffective.[12][14] Bulky biarylphosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are essential. They accelerate the slow oxidative addition step, promote the final reductive elimination, and their steric bulk helps prevent the pyridine nitrogen from deactivating the palladium center.[1][14] |
| Base | K₃PO₄ (Potassium Phosphate) | The base's strength is critical. While milder bases like K₂CO₃ can work, stronger, non-nucleophilic bases like K₃PO₄ are often more effective for these challenging couplings by ensuring efficient formation of the boronate "ate" complex required for transmetalation.[8][12] |
| Solvent System | Degassed 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 to 10:1 ratio) | A polar, aprotic solvent is typical. The addition of water is crucial for dissolving the inorganic base.[12] Crucially, the solvent must be rigorously degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[12] |
| Boron Reagent | Arylboronic Pinacol Ester (Ar-Bpin) | While arylboronic acids are common, they are susceptible to a key side reaction called protodeboronation , where the C-B bond is cleaved by trace water or acid, especially at high temperatures.[12][14] Using the more stable pinacol esters acts as a "slow-release" source of the boronic acid, minimizing this decomposition pathway and often leading to higher yields.[12] |
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a general, robust method for the Suzuki-Miyaura coupling of 3-bromo-5-methoxy-2-methylpyridine with a generic arylboronic acid pinacol ester.
Workflow Overview
Reagents & Materials
| Reagent | M.W. | Equivalents | Mol (%) | Amount (for 1 mmol scale) |
| 3-Bromo-5-methoxy-2-methylpyridine | 202.05 | 1.0 | - | 202 mg |
| Arylboronic acid pinacol ester | Varies | 1.2 | - | 1.2 mmol |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | - | 2 | 4.5 mg |
| SPhos (Ligand) | 410.47 | - | 4 | 16.4 mg |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | - | 425 mg |
| 1,4-Dioxane (Anhydrous, Degassed) | - | - | - | 4.0 mL |
| Water (Degassed) | - | - | - | 1.0 mL |
Step-by-Step Methodology
-
Inert Atmosphere Preparation (Critical Step) :
-
Place a magnetic stir bar, 3-bromo-5-methoxy-2-methylpyridine, the arylboronic acid pinacol ester, and finely ground K₃PO₄ into an oven-dried Schlenk flask or reaction vial.
-
Seal the vessel with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14] This step is paramount to prevent catalyst deactivation.
-
-
Catalyst and Solvent Addition :
-
Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.
-
Using a syringe, add the degassed 1,4-dioxane and degassed water. The mixture will typically be a suspension.
-
-
Reaction Execution :
-
Immerse the reaction vessel in a preheated oil bath set to 80-100 °C.
-
Stir the mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring :
-
To check for completion, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and pass it through a small plug of silica. Analyze the filtrate by Thin Layer Chromatography (TLC) or LC-MS, looking for the disappearance of the starting bromopyridine.
-
-
Work-up and Extraction :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 20 mL) and water (approx. 20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification :
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure coupled product.
-
Troubleshooting Guide: A Field-Proven Approach
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation : Insufficiently inert atmosphere.[12] 2. Ineffective Catalyst System : The chosen ligand is not active enough for this specific substrate.[14] 3. Poor Reagent Quality : The boronic ester may have degraded. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use proper Schlenk line or glovebox techniques. 2. Switch to a more electron-rich and bulky ligand like XPhos or consider an N-heterocyclic carbene (NHC) based catalyst system. 3. Verify the purity of the boronic ester. If in doubt, use a freshly opened bottle or re-purify. |
| Protodeboronation (Boronic ester is consumed, but no product forms) | 1. Excess Water or Protic Source : Cleaves the C-B bond.[12][14] 2. Base is too Strong/Nucleophilic : Can accelerate decomposition.[14] 3. Temperature is too High : Promotes decomposition.[12] | 1. Use anhydrous solvents and a carefully controlled amount of water. Ensure the K₃PO₄ is dry. 2. Consider switching to a milder base like K₂CO₃ or an anhydrous base like CsF. 3. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Homocoupling Side Product (Biaryl of the boronic ester is observed) | Presence of Oxygen : This is the most common cause, as oxygen can facilitate the homocoupling pathway.[12] | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere from start to finish. |
References
- Application Notes and Protocols for 3-Bromo-2-methoxy-5-methylpyridine in Pharmaceutical Synthesis. Benchchem.
- This compound. Chem-Impex.
- Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(methoxymethyl)pyridine. Benchchem.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem.
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]
-
Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
- The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis.
- Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols. Benchchem.
-
Your "Go-To", "just couple already", Suzuki conditions? Reddit. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available at: [Link]
- The Essential Role of 2-Methoxy-5-methylpyridine in Modern Synthesis.
-
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
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Introduction: The Strategic Union of Pyrimidines and Palladium Catalysis
An Application Scientist's Guide to Suzuki-Miyaura Coupling with Pyrimidine Derivatives
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. As a privileged structure, it is integral to numerous FDA-approved therapeutics, acting as a versatile pharmacophore in anticancer, antiviral, and anti-inflammatory agents.[1] The ability to precisely functionalize this electron-deficient heterocycle is paramount for synthesizing novel molecular entities with tailored biological activities. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds.[2][3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to leverage the Suzuki-Miyaura coupling for the synthesis of complex pyrimidine derivatives. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and provides a robust, field-proven protocol designed for practical application in the laboratory.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is critical for rational troubleshooting and optimization. The process comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or carbon-triflate) bond of the pyrimidine electrophile. This step forms a square-planar Pd(II) intermediate.[5] The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the pyrimidine ring.[5]
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4][5]
Dissecting the Reaction: Key Parameters for Success with Pyrimidines
The success of a Suzuki-Miyaura coupling, particularly with heterocyclic substrates, hinges on the judicious selection of each reaction component. The electron-deficient nature of the pyrimidine ring introduces specific challenges and opportunities that must be considered.
The Pyrimidine Electrophile (R¹-X)
-
Reactivity of the Leaving Group: The order of reactivity for the leaving group (X) is generally I > Br > OTf >> Cl.[5] While iodides and bromides are highly reactive, chloro-pyrimidines are often more commercially available and cost-effective. The coupling of chloropyrimidines typically requires more active catalyst systems.[4]
-
Regioselectivity: In poly-halogenated pyrimidines, the sites of substitution are not equivalent. Due to the electronic influence of the ring nitrogens, the reactivity generally follows the order C4 > C6 > C2 > C5.[7] This inherent selectivity allows for the sequential and controlled functionalization of the pyrimidine core.[8][9]
-
Electronic Effects: The pyrimidine ring is electron-deficient, which generally makes it more reactive towards oxidative addition compared to analogous benzene halides.[7] This can be a significant advantage, enabling reactions under milder conditions.
The Organoboron Nucleophile (R²-B(OR)₂)
-
Boronic Acids: While widely used, boronic acids can be prone to instability, leading to side reactions like protodeboronation (hydrolysis back to the arene) or the formation of unreactive cyclic boroxine anhydrides.[10]
-
Boronic Esters & Salts: To circumvent stability issues, more robust organoboron reagents are often preferred. Pinacol boronate esters (Bpin) are particularly popular due to their stability, ease of handling, and high reactivity in the coupling reaction.[11] Other stable alternatives include MIDA boronates and potassium trifluoroborate salts, which offer enhanced stability and can be used in sequential couplings.[10][12]
The Palladium Catalyst & Ligand System
This is arguably the most critical variable in the reaction. The ligand stabilizes the palladium center and modulates its reactivity.
-
Classic Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a traditional choice and can be effective for reactive substrates like bromo- or iodopyrimidines.[1]
-
Modern Catalyst Systems: For less reactive electrophiles (e.g., chloropyrimidines) or sterically demanding partners, more sophisticated systems are required. These typically involve a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a specific ligand.
-
The Ligand's Role: The electron-deficient nature of pyrimidines benefits from bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[11]
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are exceptionally effective for a broad range of challenging couplings, including those involving heteroaryl chlorides.[11][13] They are often used with stable palladium "precatalysts" (e.g., XPhos Pd G3/G4) that cleanly generate the active Pd(0) species in situ.[10]
-
Other Effective Ligands: Trialkylphosphines like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) are also highly active.[11] For certain applications, N-heterocyclic carbene (NHC) ligands offer another powerful alternative.[14]
-
The Base
The base plays a crucial role in the transmetalation step by forming the reactive boronate species.[5] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Aqueous solutions of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common and effective.[2] For more challenging or base-sensitive substrates, potassium phosphate (K₃PO₄) is an excellent choice.[1] Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes improve yields.
-
Strength and Solubility: The base must be strong enough to facilitate boronate formation but not so strong as to cause degradation of the substrates or catalyst. Its solubility in the chosen solvent system is also a key consideration.
The Solvent
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvents: Aprotic polar solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and toluene are widely used.[5]
-
Role of Water: A small amount of water is often added as a co-solvent, particularly when using inorganic bases like K₂CO₃ or K₃PO₄. Water aids in dissolving the base and is believed to accelerate the transmetalation step.[15] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.
Experimental Workflow and General Protocol
A successful Suzuki-Miyaura coupling requires careful attention to detail, particularly in ensuring an oxygen-free environment to prevent the deactivation of the Pd(0) catalyst.
Detailed General Protocol
This protocol describes the coupling of a generic halopyrimidine with an arylboronic acid pinacol ester using a modern catalyst system.
Materials:
-
Halopyrimidine (e.g., 2-chloro- or 4-bromopyrimidine derivative) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst) (1.1-1.2x Pd loading)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M) and degassed water (typically 10-20% of the organic solvent volume) via syringe. The solution may change color upon catalyst addition.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst: Pd(0) was oxidized; Pd(II) precatalyst failed to reduce.[10] | Ensure rigorous degassing. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., Buchwald G3/G4).[10] |
| Boronic Acid Decomposition: Protodeboronation has occurred.[10] | Check the purity of the boronic acid by NMR. Switch to a more stable pinacol (BPin) or MIDA ester.[10] | |
| Insufficiently Active Conditions: Ligand is not suitable for the substrate; temperature is too low. | Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature. | |
| Poor Solubility: Reagents are not fully dissolved. | Try a different solvent system (e.g., DMF, Toluene/EtOH). Increase solvent volume. | |
| Homocoupling of Boronic Acid | Oxygen in the Reaction: Presence of O₂ can promote homocoupling and deactivate the catalyst.[5] | Improve degassing technique (freeze-pump-thaw cycles for sensitive reactions). Ensure a tight seal on the reaction vessel. |
| Use of Pd(II) Precatalyst: Slow reduction to Pd(0) can lead to Pd(II)-mediated homocoupling. | Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean Pd(0) generation. | |
| Debromination / Dechlorination | Presence of Protic Sources: Reaction with trace water or alcohol in the absence of coupling. | Ensure reagents and solvents are dry if running under anhydrous conditions. |
| Side Reaction of Catalyst: Some catalyst systems are more prone to this side reaction. | Screen different ligands and bases. Sometimes a weaker base can mitigate this issue. | |
| Multiple Products Observed | Lack of Regioselectivity: For polyhalogenated pyrimidines. | Lower the reaction temperature and shorten the reaction time to favor monosubstitution at the most reactive site (C4). |
| Hydrolysis of Functional Groups: Ester or amide groups on substrates are not stable to the base/water. | Switch to a non-aqueous system with a milder base (e.g., KF or an organic base). Protect sensitive functional groups.[16] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized pyrimidine derivatives. Success in this endeavor is not merely about following a recipe but about understanding the interplay between the substrate, catalyst, base, and solvent. By appreciating the unique electronic nature of the pyrimidine ring and leveraging modern, highly active catalyst systems, researchers can overcome common challenges and efficiently access a vast chemical space. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and successfully apply this cornerstone reaction in their pursuit of novel therapeutics and advanced materials.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health (NIH). (n.d.). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. [Link]
-
Reddit. (n.d.). Pyrimidin-2-ylboronic acid synthesis. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
National Institutes of Health (NIH). (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). (PDF) N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]
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- 12. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
The Synthetic Versatility of 5-Methoxy-2-methylpyridine: A Gateway to Biologically Active Molecules
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold stands as a "privileged" structural motif. Its presence in a multitude of FDA-approved drugs and potent agrochemicals underscores its remarkable ability to interact with a wide range of biological targets. The nitrogen atom within the six-membered aromatic ring not only imparts favorable physicochemical properties, such as improved solubility and metabolic stability, but also serves as a key hydrogen bond acceptor, facilitating crucial interactions with protein active sites.
Among the vast array of functionalized pyridines, 5-Methoxy-2-methylpyridine has emerged as a particularly valuable and versatile building block. The methoxy group at the 5-position and the methyl group at the 2-position offer a unique combination of electronic and steric properties, providing multiple avenues for synthetic diversification. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of diverse, biologically active molecules, offering detailed protocols and expert insights for researchers in drug discovery and development.
Core Synthetic Strategies: Unleashing the Potential of this compound
The strategic placement of the methoxy and methyl groups on the pyridine ring dictates its reactivity and provides handles for a variety of chemical transformations. The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitution, while the methyl group can be functionalized through oxidation or halogenation. Furthermore, the pyridine nitrogen activates the C2 and C4 positions for nucleophilic aromatic substitution, a key strategy for introducing diverse functionalities.[1]
This section will delve into three cornerstone synthetic strategies that leverage the unique reactivity of this compound and its derivatives:
-
Palladium-Catalyzed Cross-Coupling Reactions: The introduction of new carbon-carbon and carbon-nitrogen bonds is paramount in library synthesis for drug discovery. Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools to achieve this, and this compound derivatives are excellent substrates for these transformations.
-
Nucleophilic Aromatic Substitution (SNAr): By activating the pyridine ring, diverse nucleophiles can be introduced, leading to a wide array of functionalized derivatives with potential biological activity.
-
Synthesis of Fused Heterocyclic Systems: The pyridine ring of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems, which are often found in potent kinase inhibitors.
Application I: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site.
A. PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for therapeutic intervention.[2][3] The synthesis of pyridine-based PIM-1 inhibitors often involves the construction of a biaryl system, which can be efficiently achieved through Suzuki-Miyaura cross-coupling.
This protocol details the synthesis of a 2-aryl-5-methoxypyridine derivative, a common core structure in PIM-1 inhibitors, starting from a halogenated this compound derivative.[4]
Reaction Scheme:
A generalized Suzuki-Miyaura coupling workflow.
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 2-Bromo-5-methoxypyridine | 1.0 | 98% | Commercially Available |
| Arylboronic Acid | 1.2 | 97% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.05 | 98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 2.0 | 99% | Commercially Available |
| 1,4-Dioxane | - | Anhydrous | Commercially Available |
| Water | - | Degassed | - |
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-methoxypyridine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methoxypyridine.
Expected Yield: 75-90%
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[5]
-
Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki reaction. It is also generally well-tolerated by a variety of functional groups.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
B. TYK2 Inhibitors
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in the signaling of several key cytokines. Selective inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7] The synthesis of TYK2 inhibitors often involves the formation of a C-N bond between a functionalized pyridine and a suitable amine, a transformation readily achieved via the Buchwald-Hartwig amination.
This protocol describes the palladium-catalyzed amination of a 2-halo-5-methoxypyridine with a primary or secondary amine, a key step in the synthesis of many TYK2 inhibitors.[8][9]
Reaction Scheme:
A generalized Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 2-Chloro-5-methoxypyridine | 1.0 | 98% | Commercially Available |
| Amine | 1.2 | >95% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 | 97% | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 0.04 | 98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 97% | Commercially Available |
| Toluene | - | Anhydrous | Commercially Available |
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq.) and XPhos (0.04 mmol, 0.04 eq.) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add 2-chloro-5-methoxypyridine (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and NaOt-Bu (1.4 mmol, 1.4 eq.).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired 2-amino-5-methoxypyridine derivative.
Expected Yield: 70-85%
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl and heteroaryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and generate the active palladium-amido intermediate.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.
Application II: Synthesis of Agrochemicals
The pyridine ring is a key component in a wide range of modern agrochemicals, including fungicides, herbicides, and insecticides.[11][12] The unique electronic properties of the pyridine ring can enhance the biological activity and improve the physicochemical properties of these compounds, leading to more effective and environmentally benign crop protection agents.
Pyridine-Based Fungicides
Many commercial fungicides are based on the strobilurin class of compounds, which are inhibitors of mitochondrial respiration. The incorporation of a pyridine moiety can lead to novel fungicides with improved efficacy and a broader spectrum of activity.[13]
This protocol outlines a general procedure for the nucleophilic aromatic substitution on a 2-chloro-5-methoxypyridine derivative with a thiol, a common step in the synthesis of certain pyridine-containing fungicides.
Reaction Scheme:
A generalized SNAr reaction workflow.
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 2-Chloro-5-methoxypyridine | 1.0 | 98% | Commercially Available |
| Thiol | 1.1 | >95% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 1.5 | 99% | Commercially Available |
| Dimethylformamide (DMF) | - | Anhydrous | Commercially Available |
Procedure:
-
To a round-bottom flask, add 2-chloro-5-methoxypyridine (1.0 mmol, 1.0 eq.), the thiol (1.1 mmol, 1.1 eq.), and K₂CO₃ (1.5 mmol, 1.5 eq.).
-
Add anhydrous DMF (5 mL) and stir the mixture at 80 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(thio)-5-methoxypyridine derivative.
Expected Yield: 80-95%
Causality of Experimental Choices:
-
Leaving Group: The chloride at the 2-position of the pyridine ring is a good leaving group in SNAr reactions due to the electron-withdrawing nature of the ring nitrogen.
-
Nucleophile: Thiols are excellent nucleophiles for SNAr reactions on electron-deficient aromatic rings.
-
Base: Potassium carbonate is a suitable base to deprotonate the thiol, generating the more nucleophilic thiolate anion.
-
Solvent: DMF is a polar apathetic solvent that can solvate the potassium cation and accelerate the rate of the SNAr reaction.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound and its derivatives represent a powerful and versatile platform for the synthesis of a wide range of biologically active molecules. The strategic functionalization of this scaffold through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides access to a vast chemical space for the discovery of novel kinase inhibitors, agrochemicals, and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block in their quest for new and improved molecules that can address unmet needs in medicine and agriculture.
References
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- Organic Chemistry Tutor. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
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- El-Sayed, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922-46933.
- Guan, A., et al. (2024). Development of novel pyridine-based agrochemicals: A review.
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- WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google P
- CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google P
- Wang, Y., et al. (2023). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 66(15), 10556-10574.
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- Wikipedia. (2023).
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- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
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- Zhang, Y., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- Li, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 70(30), 9327-9336.
- Zhang, J., et al. (2022). Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. Molecular Diversity, 26(2), 801-813.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(28), 16421-16425.
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Introduction: The Strategic Importance of 5-Methoxy-2-methylpyridine in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of Pharmaceuticals Using 5-Methoxy-2-methylpyridine
This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical industry.[1] Its value stems from a unique combination of structural features: a pyridine core, which is a common scaffold in numerous biologically active compounds, an electron-donating methoxy group, and a reactive methyl group.[1][2] The methoxy group at the 5-position influences the electronic properties of the pyridine ring, while the methyl group at the 2-position provides a crucial handle for synthetic modification. These characteristics make this compound an essential intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like Omeprazole and its S-enantiomer, Esomeprazole.[3][4][5] This guide provides detailed application notes and protocols for its use, focusing on the synthesis of these blockbuster drugs, while also touching upon its broader utility.
Core Application: Synthesis of Esomeprazole, a Proton Pump Inhibitor
The synthesis of Omeprazole and Esomeprazole is a multi-step process that perfectly illustrates the strategic application of a substituted pyridine derivative. The overall workflow involves the coupling of a functionalized pyridine moiety with a benzimidazole core to form a thioether intermediate, which is then selectively oxidized to the final sulfoxide product.[3][4]
Overall Synthesis Workflow
The synthesis can be logically divided into two primary stages: the formation of the thioether linkage and the subsequent asymmetric oxidation. The initial pyridine starting material is often a derivative of this compound, which is first activated at the methyl group to facilitate coupling.
Part 1: Synthesis of the Thioether Intermediate
The first critical step is the nucleophilic substitution reaction between the activated pyridine component and the benzimidazole thiol.[3][6] This reaction forms the carbon-sulfur bond that links the two heterocyclic systems.
Protocol 1: Thioether Formation
This protocol details the coupling reaction to form 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Materials & Reagents:
| Reagent | Molar Eq. | Source/Notes |
| 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine HCl | 1.0 | The activated pyridine intermediate. |
| 2-Mercapto-5-methoxy benzimidazole | 1.1 | The benzimidazole core. |
| Sodium Hydroxide (NaOH) | ~2.2 | Base to deprotonate the thiol and neutralize HCl. |
| Ethanol (95%) | - | Reaction solvent. |
| Water | - | Co-solvent for NaOH. |
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride and 2-mercapto-5-methoxy benzimidazole in 95% ethanol.[6]
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reaction mixture. The base serves a dual purpose: it deprotonates the thiol of the benzimidazole, forming a potent thiolate nucleophile, and it neutralizes the hydrochloride salt of the pyridine reactant.
-
Reaction Execution: Heat the mixture to reflux for approximately 2-4 hours.[6] The elevated temperature is necessary to overcome the activation energy of the substitution reaction.
-
Monitoring: The progress of the reaction should be monitored by a suitable method, such as thin-layer chromatography (TLC), to ensure the consumption of the starting materials.
-
Work-up and Isolation: Upon completion, the sodium chloride byproduct is often removed by hot filtration.[6] The filtrate is then concentrated under reduced pressure to yield a residue.
-
Purification: The crude residue is recrystallized from an appropriate solvent system, such as 70% ethanol, to yield the purified thioether intermediate.[6]
Causality and Experimental Insights:
-
Choice of Base: A strong base like NaOH is crucial for the complete deprotonation of the mercapto group, generating the thiolate anion required for the nucleophilic attack on the chloromethyl group of the pyridine.
-
Solvent System: Ethanol is a common solvent for this reaction as it effectively dissolves the organic reactants while also being compatible with the aqueous base solution.
-
Reaction Control: Monitoring by TLC is essential. Incomplete reaction leads to lower yields, while unnecessarily long reaction times can promote side reactions and impurity formation.
Part 2: Asymmetric Oxidation to Esomeprazole
The conversion of the achiral thioether to the chiral sulfoxide is the defining step in the synthesis of Esomeprazole. This requires a carefully controlled asymmetric oxidation to selectively produce the desired S-enantiomer.
Protocol 2: Controlled Oxidation
This protocol describes the oxidation of the thioether intermediate to Esomeprazole.
Materials & Reagents:
| Reagent | Molar Eq. | Source/Notes |
| Thioether Intermediate | 1.0 | From Part 1. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~1.0 | Common oxidizing agent. |
| Dichloromethane (DCM) | - | Reaction solvent. |
| Chiral Catalyst/Reagent | Varies | For asymmetric synthesis (e.g., Kagan-Sharpless conditions). |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the thioether intermediate in a suitable solvent like dichloromethane.[3]
-
Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C.[3] This is a critical step to control the reaction's exothermicity and to prevent over-oxidation.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the reaction mixture.[3] For an asymmetric synthesis to produce Esomeprazole, this step is performed in the presence of a chiral catalyst system.
-
Reaction Execution: The amount of the oxidizing agent must be carefully controlled to be approximately one molar equivalent. Using an excess can lead to the formation of the undesired sulfone byproduct.[4]
-
Monitoring: The reaction is closely monitored by TLC or HPLC to track the formation of the sulfoxide and to ensure the thioether is consumed without significant formation of the sulfone.
-
Work-up and Isolation: Once the reaction is complete, the mixture is typically quenched and washed to remove acidic byproducts. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is then purified, often by conversion to a salt (e.g., potassium salt), which can be isolated and recrystallized to achieve high enantiomeric and chemical purity.[6]
Trustworthiness and Self-Validation:
-
Preventing Over-oxidation: The primary challenge in this step is preventing the oxidation from proceeding past the sulfoxide stage to the sulfone. This is achieved through three key controls:
-
Low Temperature: Reduces the reaction rate, allowing for better control.
-
Stoichiometric Control: Using only one equivalent of the oxidant ensures there is not enough to drive the reaction to the sulfone.[3]
-
Vigilant Monitoring: Real-time analysis (TLC/HPLC) allows the reaction to be stopped precisely when the desired product is maximized.
-
-
Enantioselectivity: The synthesis of Esomeprazole, as opposed to racemic Omeprazole, relies on sophisticated asymmetric oxidation methods, such as those developed by Kagan and co-workers, which use chiral titanium complexes to direct the oxidation to a single enantiomer.[5]
Broader Applications in Pharmaceutical Synthesis
While the synthesis of PPIs is a prominent example, this compound and its derivatives are valuable intermediates for other therapeutic areas. The pyridine scaffold is a privileged structure in medicinal chemistry.
-
Neurological Disorders: These compounds serve as intermediates in the development of drugs targeting neurological disorders, leveraging their ability to be functionalized into complex molecules that can interact with biological targets in the central nervous system.[1][7]
-
Kinase Inhibitors: The 5-methoxy-pyridine motif has been incorporated into novel gamma-secretase modulators for potential Alzheimer's disease treatment and can be found in various kinase inhibitors used in oncology.[8] The methoxy group can form key hydrogen bonds in the active site of target proteins.
-
Agrochemicals: Beyond pharmaceuticals, these pyridine derivatives are used in formulating advanced agrochemicals, such as pesticides and herbicides, highlighting the versatility of this chemical class.[1]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity allows for its strategic incorporation into complex molecular architectures, exemplified by the industrial-scale synthesis of Esomeprazole. The protocols and principles outlined in this guide demonstrate how its unique structural attributes are harnessed to build the thioether bridge and subsequently create the chiral sulfoxide that defines the final drug. A thorough understanding of the reaction mechanisms and the implementation of rigorous in-process controls are paramount to achieving high yields and purity, ensuring the successful application of this versatile building block in pharmaceutical development.
References
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
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Total synthesis of 5-hydroxyomeprazole. ResearchGate. Available at: [Link]
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Omeprazole synthesis - European Patent Office - EP 1085019 A1. Googleapis.com. Available at: [Link]
-
Process For The Preparation Of Esomeprazole Magnesium Dihydrate. Quick Company. Available at: [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Available at: [Link]
-
The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Medium. Available at: [Link]
- CN104402867A - Preparation method of esomeprazole impurities H and B. Google Patents.
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
-
Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Medium. Available at: [Link]
-
A New Way of Creating the Building Blocks of Drugs. Technology Networks. Available at: [Link]
-
5-Methoxy-2-(4-pyridinyl)-4(3H)-pyrimidinone. MySkinRecipes. Available at: [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Europe PMC. Available at: [Link]
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The Essential Role of 2-Methoxy-5-methylpyridine in Modern Synthesis. Medium. Available at: [Link]
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Application Notes and Protocols: 5-Methoxy-2-methylpyridine in the Development of Drugs for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for designing molecules that interact with biological targets within the central nervous system (CNS). Among the vast array of substituted pyridines, 5-Methoxy-2-methylpyridine stands out as a versatile and strategically important starting material for the synthesis of compounds aimed at treating a range of neurological and psychiatric disorders.
This guide provides an in-depth exploration of the application of this compound in the development of novel therapeutics for neurological disorders. We will delve into its synthetic utility, focusing on its transformation into key intermediates, and provide detailed protocols for the in-vitro and in-vivo evaluation of the resulting compounds. The primary focus of these application notes will be on the development of positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), a critical target for enhancing cognitive function in conditions such as Alzheimer's disease and schizophrenia.
Section 1: Synthetic Pathways from this compound
This compound, with its methoxy and methyl substituents, offers multiple avenues for chemical modification. A key transformation for its use in developing neurologically active compounds is the conversion of the 2-methyl group into a more functional handle, most commonly an amino group. This transformation opens up a plethora of possibilities for subsequent coupling reactions to build molecular complexity and introduce pharmacophoric features necessary for target engagement.
Critical Intermediate: Synthesis of 2-Amino-5-methoxypyridine
The conversion of this compound to 2-Amino-5-methoxypyridine is a pivotal step. While direct amination of the methyl group is challenging, a common and effective strategy involves a multi-step sequence. A plausible and historically significant method for the amination of pyridine rings is the Chichibabin reaction.[1][2][3] This reaction involves the direct amination of the pyridine ring using sodium amide.
Hypothetical Synthetic Workflow: From this compound to a Novel α7 nAChR PAM
Caption: Synthetic workflow for an α7 nAChR PAM.
Protocol: Synthesis of 2-Amino-5-methoxypyridine via a Modified Chichibabin Reaction (Representative Protocol)
This protocol is a representative example based on the principles of the Chichibabin reaction and should be optimized for specific laboratory conditions and safety protocols.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Addition of Reagents: Under a nitrogen atmosphere, carefully add sodium amide to the toluene. Heat the suspension to reflux with vigorous stirring.
-
Substrate Addition: Slowly add a solution of this compound in anhydrous toluene to the refluxing mixture over 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and a change in the color of the reaction mixture.[2] Continue refluxing for 4-6 hours or until the starting material is consumed (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Amino-5-methoxypyridine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 2: In-Vitro Evaluation of Neurologically Active Compounds
Once a library of compounds has been synthesized from this compound, the next critical step is to evaluate their biological activity in vitro. For α7 nAChR PAMs, the primary in-vitro assays are designed to measure the potentiation of the receptor's response to an agonist.
Primary Screening: Calcium Flux Assay
A common and high-throughput method for assessing the activity of α7 nAChR modulators is the calcium flux assay.[4][5] This assay utilizes a cell line stably expressing the human α7 nAChR (e.g., SH-EP1 cells) and a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6][7][8] PAMs will enhance the calcium influx triggered by a sub-maximal concentration of an α7 nAChR agonist.
Experimental Workflow: In-Vitro Calcium Flux Assay
Caption: Workflow for the in-vitro calcium flux assay.
Protocol: Fluo-4 Based Calcium Flux Assay for α7 nAChR PAMs
Materials:
-
SH-EP1 cells stably expressing the human α7 nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
α7 nAChR agonist (e.g., Choline or PNU-282987)
-
Test compounds (derivatives of this compound)
-
A fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)
Procedure:
-
Cell Plating: Seed SH-EP1-hα7 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Dye Loading:
-
Compound Addition:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the test compounds at various concentrations to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Use the instrument's integrated pipettor to add a sub-maximal concentration of the α7 nAChR agonist to all wells.
-
Continue recording the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of the test compound to generate a dose-response curve.
-
Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) for each compound.
-
Data Presentation: In-Vitro Activity of Representative Compounds
| Compound ID | Scaffold | EC₅₀ (nM) | Eₘₐₓ (% of control PAM) |
| Ref-PAM-01 | Known α7 PAM | 150 | 100 |
| 5MP-Derv-01 | N-Aryl-5-methoxypyridin-2-amine | 250 | 95 |
| 5MP-Derv-02 | N-Heteroaryl-5-methoxypyridin-2-amine | 180 | 110 |
| 5MP-Derv-03 | Acylated N-Aryl-5-methoxypyridin-2-amine | 95 | 105 |
Section 3: In-Vivo Evaluation of Cognitive Enhancement
Promising compounds from in-vitro screening should be advanced to in-vivo models to assess their efficacy in a more complex biological system. For cognitive enhancers, behavioral assays in rodents are essential for demonstrating therapeutic potential.
Assessment of Learning and Memory: The Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral paradigm to evaluate learning and memory in mice.[1][10][11][12][13] It is based on the innate tendency of rodents to explore novel objects more than familiar ones. A mouse that remembers a previously encountered object will spend more time investigating a new object.
Experimental Workflow: Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition test.
Protocol: Novel Object Recognition Test in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
A variety of small objects with different shapes, colors, and textures (in triplicate)
-
Video recording and analysis software
-
70% ethanol for cleaning
-
Test compound and vehicle control
Procedure:
-
Habituation (Day 1):
-
Handle the mice for 2-3 minutes each day for 3-5 days prior to the experiment.
-
On the day of habituation, place each mouse individually into the empty open field arena and allow it to explore freely for 10 minutes.[1]
-
-
Training (Day 2):
-
Administer the test compound or vehicle control to the mice (e.g., 30 minutes before the training session, depending on the route of administration and pharmacokinetics).
-
Place two identical objects in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.[1]
-
Record the exploration time for each object. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
-
Testing (Day 2, after a retention interval):
-
After a defined retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object, placed in the same locations.
-
Allow the mouse to explore for 5-10 minutes and record the exploration time for each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Assessment of Sensory Gating: Auditory Gating Model in Rats
Sensory gating is the neurological process of filtering out redundant or irrelevant stimuli from the environment. Deficits in sensory gating are observed in schizophrenia and other psychiatric disorders. The auditory gating model in rats, which measures the suppression of the P50/N40 event-related potential to a repeated auditory stimulus, is a valuable tool for assessing the potential of compounds to ameliorate these deficits.[2][6][14][15] Amphetamine can be used to induce a sensory gating deficit in this model.[2][6][14]
Protocol: Auditory Sensory Gating in Rats
Materials:
-
Adult male Sprague-Dawley rats with surgically implanted EEG electrodes
-
Sound-attenuated recording chamber
-
Auditory stimulus generator
-
EEG recording and analysis system
-
Amphetamine and test compound solutions
Procedure:
-
Electrode Implantation: Surgically implant recording electrodes over the hippocampus and a reference electrode over the cerebellum under anesthesia. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the rats to the recording chamber for several sessions.
-
Baseline Recording:
-
Place the rat in the recording chamber and connect the electrodes to the recording system.
-
Present pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
-
Record the auditory evoked potentials (AEPs) for a set number of trials.
-
-
Induction of Gating Deficit:
-
Test Compound Administration:
-
On a separate day, administer the test compound prior to the amphetamine injection.
-
Repeat the AEP recording after amphetamine administration to determine if the test compound can prevent or reverse the gating deficit.
-
-
Data Analysis:
-
Average the AEPs for the S1 (conditioning) and S2 (test) stimuli.
-
Measure the amplitude of the N40 component for both S1 and S2 responses.
-
Calculate the gating ratio (S2/S1) . A ratio closer to 0 indicates strong gating, while a ratio closer to 1 indicates a gating deficit.
-
Compare the gating ratios across different treatment conditions using statistical analysis.
-
Conclusion: A Versatile Scaffold for Neurological Drug Discovery
This compound is a valuable and cost-effective starting material for the synthesis of novel compounds targeting neurological disorders. Its strategic functionalization, particularly through amination of the 2-position, provides access to a rich chemical space for structure-activity relationship studies. The protocols outlined in this guide offer a comprehensive framework for the synthesis and evaluation of this compound derivatives as potential cognitive enhancers. By combining rational drug design, efficient synthetic chemistry, and robust in-vitro and in-vivo pharmacological testing, researchers can leverage the potential of this versatile pyridine scaffold to develop the next generation of therapeutics for debilitating neurological conditions.
References
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- PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
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- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
- Adler, L. E., Hoffer, L. J., Nagamoto, H. T., Waldo, M. C., & Freedman, R. (1992). Nicotinic cholinergic normalization of amphetamine-induced loss of auditory gating in freely moving rats.
- Adler, L. E., Gerhardt, G. A., Franks, R., Baker, N., Nagamoto, H., & Freedman, R. (1990). Dopaminergic and noradrenergic modulation of amphetamine-induced changes in auditory gating.
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- Ellenbroek, B. A., & Cools, A. R. (1998). Sensory gating in rats: lack of correlation between auditory evoked potential gating and prepulse inhibition. Psychopharmacology, 140(3), 329-338.
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- Investigative Ophthalmology & Visual Science. (2017). Blockade of alpha7-nicotinic acetylcholine receptors decreases calcium signaling in starburst amacrine cells in the mouse retina.
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Application Notes & Protocols: The Role of 5-Methoxy-2-methylpyridine in Developing Novel Therapeutic Agents
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1] Among the vast family of pyridine derivatives, 5-Methoxy-2-methylpyridine has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents.[2][3] This versatile compound, with its distinct methoxy and methyl group substitutions, offers a unique combination of reactivity, solubility, and metabolic stability that medicinal chemists can exploit.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a key intermediate. We will explore its chemical properties, detail its application in the synthesis of gamma-secretase modulators for Alzheimer's disease, and provide generalized protocols for creating and screening compound libraries.
Introduction: The Strategic Value of the Pyridine Nucleus
The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, a testament to its privileged status in drug design.[1] Its presence in natural products like nicotinamide (a form of Vitamin B3) and pyridoxal (Vitamin B6) highlights its biocompatibility.[1] In synthetic pharmaceuticals, the pyridine motif is often used as a bioisosteric replacement for a benzene ring, potentially enhancing biological activity or improving pharmacokinetic properties.[4]
This compound (also known as 3-Methoxy-6-picoline) is a functionalized pyridine that serves as a critical starting material in multi-step organic syntheses.[2] Its structure allows for precise chemical modifications, enabling the construction of complex molecular architectures required for targeted therapeutic action.[3] Notably, it has been explored as a key intermediate in the development of drugs targeting neurological disorders, where properties like the ability to cross the blood-brain barrier are paramount.[2][5]
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The electron-donating nature of the methoxy group and the methyl group influences the reactivity of the pyridine ring, guiding strategic synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55270-47-8 | [2][6][7] |
| Molecular Formula | C₇H₉NO | [2][6][7] |
| Molecular Weight | 123.15 g/mol | [2][6][7] |
| Appearance | Light yellow to colorless liquid | [2] |
| Purity | ≥ 99% (Assay) | [2] |
| Synonyms | 3-Methoxy-6-picoline | [2][7] |
The pyridine ring can undergo various reactions, including nucleophilic and electrophilic substitutions.[8] The nitrogen atom can be protonated under acidic conditions, increasing the ring's electrophilicity.[8] The positions of the existing methoxy and methyl groups sterically and electronically guide the introduction of new functional groups, allowing for controlled and predictable synthetic outcomes.[3]
Caption: Logical workflow of this compound reactivity.
Application Note: Synthesis of Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease
Background and Rationale
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[5] A key step in Aβ production is the cleavage of the amyloid precursor protein by an enzyme complex called gamma-secretase. A particularly neurotoxic form of this peptide is Aβ42. Gamma-secretase modulators (GSMs) are a class of therapeutic agents that do not block the enzyme but instead shift its cleavage activity to produce shorter, less harmful Aβ peptides.
Research has shown that incorporating a methoxypyridine motif into certain tetracyclic scaffolds can yield potent GSMs with improved drug-like properties, such as enhanced solubility and the ability to cross the blood-brain barrier.[5] this compound derivatives are key intermediates in constructing these advanced modulators.
Protocol: Synthesis of a Methoxypyridine-Containing GSM Intermediate
This protocol is adapted from established methodologies for synthesizing methoxypyridine B-ring analogs for GSMs.[5] The causality behind these steps lies in the strategic construction of a complex heterocyclic system where the methoxypyridine unit is a core component.
Objective: To synthesize a key "western portion" intermediate for a GSM, starting from a functionalized pyridine.
Materials:
-
2,6-dibromo-3-aminopyridine
-
Sodium methoxide (NaOMe)
-
1,4-dioxane
-
Acetic anhydride (Ac₂O)
-
Formic acid
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Action: To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide.
-
Rationale: This step selectively displaces one of the bromine atoms with a methoxy group. The amino group directs the substitution, and sodium methoxide serves as the nucleophile.
-
Procedure: Reflux the mixture for 18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Outcome: Formation of 6-bromo-2-methoxy-3-aminopyridine.[5]
-
-
Amine Protection:
-
Action: Cool the reaction mixture from Step 1. Add acetic anhydride and formic acid in THF at 0°C.
-
Rationale: The primary amine is protected as a formamide to prevent unwanted side reactions in subsequent steps. Acetic anhydride acts as a dehydrating agent.
-
Procedure: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Outcome: Formation of the N-protected intermediate.
-
-
Work-up and Purification:
-
Action: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Rationale: This neutralizes the acidic components (formic acid, acetic acid).
-
Procedure: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
-
Characterization:
-
Action: Confirm the structure of the purified intermediate.
-
Rationale: Ensures the desired product has been synthesized with high purity before proceeding to the next coupling steps.
-
Procedure: Use analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
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palladium-catalyzed cross-coupling reactions with 5-Methoxy-2-methylpyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Methoxy-2-methylpyridine
Abstract
This compound is a versatile heterocyclic compound that serves as a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural properties make it an ideal scaffold, but also introduce specific challenges in synthetic transformations. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such pyridine rings, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[2] This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of key palladium-catalyzed cross-coupling reactions involving this compound derivatives. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and outlines optimization strategies to overcome common challenges associated with pyridine substrates.
The Nature of the Substrate: this compound
Understanding the inherent reactivity of the this compound core is fundamental to designing successful cross-coupling strategies. The pyridine ring is electron-deficient, which generally makes it a good substrate for these reactions.[3] However, the substituents and the nitrogen heteroatom itself introduce competing effects:
-
Electronic Effects: The methoxy group at the 5-position is electron-donating through resonance, while the methyl group at the 2-position is weakly electron-donating via induction. These groups modulate the electron density of the pyridine ring, influencing the rate of oxidative addition, the crucial first step in the catalytic cycle.
-
The Pyridine Nitrogen Challenge: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating to the palladium catalyst.[4][5] This coordination can lead to catalyst inhibition or deactivation, which is a primary challenge when working with pyridine-containing substrates.[5][6]
-
Steric Hindrance: The 2-methyl group presents steric bulk around the adjacent C3 and N1 positions, which can influence the approach of the bulky palladium catalyst complex.[6]
Successful protocols are therefore designed to mitigate these effects, primarily through the rational selection of ligands that can shield the palladium center and promote the desired catalytic turnover.
The Catalytic Engine: A Unified Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A firm grasp of this cycle is essential for troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state. For electron-rich aryl chlorides, this step is often rate-limiting and requires highly active catalysts.[9]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organometallic reagent.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-heteroatom bond. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[10]
Key Methodologies and Experimental Protocols
The following sections provide detailed protocols for the most common and powerful cross-coupling reactions applicable to halogenated this compound derivatives.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it a cornerstone for synthesizing biaryl compounds.[11] It is widely used in both academic and industrial settings due to its mild conditions and the commercial availability of a vast array of boronic acids.[7][12]
This protocol is adapted from established procedures for challenging pyridine couplings.[3][5]
Workflow Overview
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Materials & Reagents
| Component | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| 3-Bromo-5-methoxy-2-methylpyridine | 202 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 4.5 mg | 0.02 | 0.02 |
| SPhos (Ligand) | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 4.0 mL | - | - |
| Water | 1.0 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-methoxy-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst.[5]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of degassed solvents further minimizes oxygen exposure.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C–N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amine moieties are ubiquitous.[10][13] The reaction couples an aryl halide with a primary or secondary amine.[14]
Materials & Reagents
| Component | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| 3-Bromo-5-methoxy-2-methylpyridine | 202 mg | 1.0 | 1.0 |
| Morpholine | 104 µL (104.5 mg) | 1.2 | 1.2 |
| Pd₂(dba)₃ (Palladium Catalyst Precursor) | 9.2 mg | 0.01 | 0.01 |
| XPhos (Ligand) | 19.1 mg | 0.04 | 0.04 |
| NaOt-Bu (Sodium tert-butoxide) | 134 mg | 1.4 | 1.4 |
| Toluene | 5.0 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a robust stream of inert gas, add NaOt-Bu (1.4 eq) to a dry Schlenk tube. Then add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and 3-bromo-5-methoxy-2-methylpyridine (1.0 eq).
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Reagent Addition: Add dry, degassed toluene (5 mL) followed by morpholine (1.2 eq) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 16-24 hours with vigorous stirring. The reaction mechanism involves steps similar to other cross-coupling reactions, including oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
-
Monitoring: Track the consumption of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Dilute with ethyl acetate and water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: For C-C(sp) Bond Formation
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)–C(sp) bonds.[2] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[15]
Materials & Reagents
| Component | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| 3-Iodo-5-methoxy-2-methylpyridine | 249 mg | 1.0 | 1.0 |
| Phenylacetylene | 121 µL (112 mg) | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ (Palladium Catalyst) | 14 mg | 0.02 | 0.02 |
| CuI (Copper(I) Iodide) | 4 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) (Base/Solvent) | 3.0 mL | - | - |
| THF (Solvent) | 3.0 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a Schlenk tube, add 3-iodo-5-methoxy-2-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add degassed THF (3 mL) and triethylamine (3 mL). Stir for 5 minutes, then add phenylacetylene (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The reaction is often carried out under mild conditions.[15]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: For C-C Vinylation
The Mizoroki-Heck reaction forms a C-C bond between an aryl halide and an alkene, creating a substituted alkene.[16][17] It is a powerful method for vinylation.
Materials & Reagents
| Component | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| 3-Bromo-5-methoxy-2-methylpyridine | 202 mg | 1.0 | 1.0 |
| n-Butyl acrylate | 214 µL (192 mg) | 1.5 | 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 2.2 mg | 0.01 | 0.01 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6.1 mg | 0.02 | 0.02 |
| Na₂CO₃ (Sodium Carbonate) | 159 mg | 1.5 | 1.5 |
| DMF (N,N-Dimethylformamide) | 4.0 mL | - | - |
Step-by-Step Procedure:
-
Setup: Combine 3-bromo-5-methoxy-2-methylpyridine (1.0 eq), Pd(OAc)₂ (0.01 eq), P(o-tol)₃ (0.02 eq), and Na₂CO₃ (1.5 eq) in a sealable reaction tube.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add anhydrous, degassed DMF (4 mL) and n-butyl acrylate (1.5 eq).
-
Reaction: Seal the tube and heat in an oil bath at 120 °C for 24 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, dry, concentrate, and purify by column chromatography.
References
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Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved January 12, 2026, from [Link]
-
IntechOpen. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 12, 2026, from [Link]
-
Université de Genève. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2020, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
C.C. Tzschucke. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved January 12, 2026, from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 12, 2026, from [Link]
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Application Note & Protocols: Strategic Functionalization of 5-Methoxy-2-methylpyridine
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 5-Methoxy-2-methylpyridine, a versatile heterocyclic scaffold of significant interest in pharmaceutical and materials science research. Pyridine derivatives are foundational components in numerous approved drugs and advanced materials, making the ability to selectively modify their structure a critical skill for synthetic chemists.[1][2] this compound, with its distinct electronic and steric properties, serves as an excellent model for exploring a range of modern synthetic transformations.[1] This guide moves beyond simple procedural lists to explain the underlying principles of regioselectivity and reactivity, offering field-proven insights into protocol design. We will detail key methodologies including directed ortho-metalation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, complete with step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.
Foundational Principles: Reactivity of the this compound Core
The functionalization strategy for any aromatic system is dictated by the electronic nature of its constituent groups. In this compound, the pyridine nitrogen atom acts as a strong electron-withdrawing group via induction, rendering the ring electron-deficient and generally susceptible to nucleophilic attack.[3][4] Conversely, the C5-methoxy and C2-methyl groups are electron-donating, influencing the regioselectivity of both electrophilic and metal-mediated reactions.
-
Pyridine Nitrogen: Deactivates the ring towards electrophilic substitution but activates the α (C2, C6) and γ (C4) positions for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.[3][4]
-
C5-Methoxy Group: A strong electron-donating group through resonance (+M effect), which activates the ring. Its influence is most pronounced at the ortho (C4, C6) and para (C2) positions.
-
C2-Methyl Group: A weak electron-donating group through hyperconjugation and induction (+I effect).
The interplay of these effects creates a nuanced reactivity map. For instance, in electrophilic aromatic substitution, the activating methoxy group competes with the deactivating ring nitrogen, often leading to complex product mixtures or requiring harsh conditions. Therefore, more sophisticated strategies like directed metalation and cross-coupling are generally preferred for selective functionalization.
Directed ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation is a powerful technique for regioselective C-H activation, using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent proton.[5] In pyridine systems, both the ring nitrogen and substituents like methoxy groups can serve as DMGs. For this compound, lithiation is predicted to occur at the C6 position, directed by the pyridine nitrogen, or at the C4 position, directed by the C5-methoxy group. The outcome often depends on the base and reaction conditions.
The resulting lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to install new functional groups with high precision.
Experimental Protocol: Lithiation and Electrophilic Quench of a Halopyridine Model
This protocol uses a halopyridine as a model system to illustrate the general procedure for reductive lithiation followed by an electrophilic quench, a common and reliable method for generating and functionalizing lithiopyridines.[6]
Materials:
-
2-Chloropyridine (1.0 eq)
-
Naphthalene (4.4 eq)
-
Lithium metal (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.2 eq, as electrophile)
-
Saturated aqueous NH₄Cl solution
-
Chloroform (CHCl₃) and Water for extraction
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Naphthalenide: Under an inert argon atmosphere, stir a mixture of naphthalene (4.4 eq) and lithium metal (2.2 eq) in anhydrous THF at room temperature for 12 hours. This forms a dark green solution of the electron transfer reagent.[6]
-
Reductive Lithiation: Cool the lithium naphthalenide solution to -78 °C using a dry ice/acetone bath. Add 2-chloropyridine (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 6 hours.[6]
-
Electrophilic Quench: Add benzaldehyde (1.2 eq) to the reaction mixture. Stir for an additional 10 minutes at -78 °C.[6]
-
Work-up: Allow the reaction to warm to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Remove the THF under reduced pressure. Partition the residue between water and chloroform. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 1-phenyl-2-pyridinemethanol.[6]
Causality and Self-Validation:
-
Why an inert atmosphere? Organolithium reagents are extremely reactive with oxygen and moisture. The absence of these ensures the integrity and reactivity of the lithiated intermediate.
-
Why -78 °C? Low temperatures are critical for maintaining the stability of the lithiopyridine intermediate and preventing side reactions, such as decomposition or reaction with the solvent.
-
Trustworthiness: The successful formation of the expected alcohol product upon quenching with a known electrophile (benzaldehyde) validates the formation of the lithiated pyridine intermediate. The yield (typically >70% for this model reaction) serves as a quantitative measure of the protocol's efficiency.[6]
Workflow for Directed ortho-Metalation
Caption: General workflow for Directed ortho-Metalation (DoM).
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-X Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[7] To utilize these methods with this compound, the ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly robust and widely used.[8][9]
The choice of ligand for the palladium catalyst is crucial and can even invert the conventional selectivity of reactions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, overriding the typical higher reactivity at the C2 position.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyridine Derivative
This protocol outlines a standard Suzuki coupling, a versatile method for creating biaryl structures.[9]
Materials:
-
Bromo-pyridine derivative (e.g., 2-bromo-5-methoxypyridine) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
1 M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
1,4-Dioxane
-
Ethyl acetate and Water for extraction
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and 1,4-dioxane.
-
Degassing: Degas the solvent by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the 1 M aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.[9]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura | R¹-X + R²-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |
| Heck | R¹-X + Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C |
| Sonogashira | R¹-X + Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) |
| Buchwald-Hartwig | R¹-X + Amine/Alcohol | Pd₂(dba)₃, BINAP/XPhos | C-N, C-O |
| Negishi | R¹-X + R²-ZnX | Pd(PPh₃)₄ | C-C |
X = Halide (I, Br, Cl) or Triflate (OTf)
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Activation: An Atom-Economical Approach
Direct C-H activation or functionalization is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby improving atom economy.[11] These reactions often rely on a directing group to achieve regioselectivity. The pyridine nitrogen is a highly effective directing group for the ortho-C-H activation of substituents on the ring, such as in 2-phenylpyridine.[12][13]
While direct C-H functionalization on the this compound ring itself can be challenging due to multiple potential activation sites, it represents a frontier in pyridine chemistry. Methodologies often employ palladium, rhodium, or ruthenium catalysts.[12] The introduction of a specific directing group at another position can be used to selectively functionalize one of the C-H bonds. For example, a template containing a strongly coordinating pyridine can be used to direct Pd catalysts to a remote meta-C-H bond.[14]
Conceptual Workflow for Chelation-Assisted C-H Activation
Caption: General mechanism for chelation-assisted C-H activation.
Applications in Research and Development
The functionalized derivatives of this compound are valuable intermediates in drug discovery and materials science. The methoxy group is a prevalent feature in approved drugs, where it can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[15]
-
Pharmaceutical Development: These scaffolds serve as key building blocks for synthesizing therapeutic agents, particularly for neurological disorders and as kinase inhibitors in oncology.[1][16]
-
Agrochemicals: The pyridine core is integral to many pesticides and herbicides, and novel functionalization can lead to more potent and selective agents.[1]
-
Specialty Materials: Pyridine derivatives are used as ligands for catalysts and in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.
By mastering the synthetic protocols detailed in this guide, researchers can efficiently generate diverse libraries of pyridine derivatives, accelerating the discovery of new molecules with impactful applications.
References
-
Powers, I. G., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Not Voodoo. Available at: [Link]
-
Tucker, J. W., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. National Institutes of Health. Available at: [Link]
-
Sharma, S., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. Available at: [Link]
-
Wikipedia. Pyridine. Wikipedia. Available at: [Link]
-
Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Available at: [Link]
-
IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2016). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate. Available at: [Link]
-
Rossi, S. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]
-
Dhadda, P., et al. (2023). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. Available at: [Link]
-
Yamanaka, H., et al. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. Available at: [Link]
-
HADDAD, N., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]
- Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
-
Autechaux. (2024). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Autechaux. Available at: [Link]
-
Santos, J. M., et al. (2015). Carboxylate-assisted C-H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. PubMed. Available at: [Link]
-
Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. Available at: [Link]
-
Wang, D. H., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. Available at: [Link]
-
Rej, S., et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Chemical Reviews. Available at: [Link]
-
He, H., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. National Institutes of Health. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
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- 8. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. | Semantic Scholar [semanticscholar.org]
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- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
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- 15. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Methoxy-2-methylpyridine: A Detailed Laboratory-Scale Guide
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 5-Methoxy-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and robust analytical characterization methods.
Introduction and Strategic Approach
This compound, also known as 5-methoxy-2-picoline, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring substituted with a methoxy and a methyl group, offers a versatile scaffold for further chemical modifications. The strategic selection of a synthetic route is paramount for achieving high purity and yield in a laboratory setting. While several synthetic strategies exist for substituted pyridines, this guide focuses on a robust and reliable two-step approach commencing from the readily available starting material, 2-amino-5-methylpyridine. This pathway is chosen for its operational simplicity, cost-effectiveness, and high-yielding transformations.
The selected synthetic strategy involves two key transformations:
-
Diazotization and Hydrolysis: Conversion of the amino group of 2-amino-5-methylpyridine to a hydroxyl group via a diazonium salt intermediate, yielding 5-hydroxy-2-methylpyridine.
-
Williamson Ether Synthesis: Methylation of the resulting hydroxyl group to afford the target molecule, this compound.
This approach avoids the use of harsh reagents and complex purification procedures, making it amenable to standard laboratory equipment and expertise.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The workflow begins with the diazotization of 2-amino-5-methylpyridine, followed by the methylation of the intermediate, 5-hydroxy-2-methylpyridine.
Caption: A two-step synthesis of this compound.
Experimental Protocols
PART 1: Synthesis of 5-Hydroxy-2-methylpyridine
This protocol details the conversion of 2-amino-5-methylpyridine to 5-hydroxy-2-methylpyridine.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | 10.81 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Sulfuric Acid, concentrated | H₂SO₄ | 98.08 | 20 mL | 95-98% | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | 8.28 g (0.12 mol) | ≥97% | Acros Organics |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ≥99% | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular | EMD Millipore |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 100 mL of deionized water and slowly add 20 mL of concentrated sulfuric acid while cooling in an ice-water bath.
-
Addition of Amine: Once the acidic solution has cooled to below 5 °C, add 10.81 g (0.1 mol) of 2-amino-5-methylpyridine in portions, ensuring the temperature remains below 10 °C.
-
Diazotization: Dissolve 8.28 g (0.12 mol) of sodium nitrite in 30 mL of deionized water and add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and slowly heat the mixture to 80-90 °C. Nitrogen gas evolution will be observed. Maintain this temperature for 1 hour, or until gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of 7-8 by the slow addition of solid sodium bicarbonate. Caution: Vigorous gas evolution will occur.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-hydroxy-2-methylpyridine can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethyl acetate and hexanes) to afford a crystalline solid.
PART 2: Synthesis of this compound
This protocol describes the methylation of 5-hydroxy-2-methylpyridine to the final product.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 5-Hydroxy-2-methylpyridine | C₆H₇NO | 109.13 | 5.46 g (0.05 mol) | - | From Part 1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g (0.075 mol) | ≥99% | Alfa Aesar |
| Methyl Iodide | CH₃I | 141.94 | 7.80 g (3.43 mL, 0.055 mol) | 99.5% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | 150 mL | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Powder | EMD Millipore |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5.46 g (0.05 mol) of 5-hydroxy-2-methylpyridine, 10.37 g (0.075 mol) of anhydrous potassium carbonate, and 150 mL of acetone.
-
Addition of Methylating Agent: While stirring the suspension, add 3.43 mL (0.055 mol) of methyl iodide dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless to light yellow liquid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molar Mass | 123.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 188-189 °C at 760 mmHg | [3] |
Spectroscopic Data:
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.1 (d, 1H, H-6)
-
~7.0 (dd, 1H, H-4)
-
~6.9 (d, 1H, H-3)
-
3.8 (s, 3H, -OCH₃)
-
2.4 (s, 3H, -CH₃)
-
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum indicates the different carbon environments within the molecule.
-
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~155.0 (C-5)
-
~154.0 (C-2)
-
~137.0 (C-6)
-
~122.0 (C-4)
-
~118.0 (C-3)
-
~55.0 (-OCH₃)
-
~23.0 (-CH₃)
-
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present.
-
Expected IR Absorptions (cm⁻¹):
-
~2950-3050 (C-H stretching, aromatic and aliphatic)
-
~1600, 1480 (C=C and C=N stretching, pyridine ring)
-
~1250 (C-O stretching, aryl ether)
-
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Expected m/z: 123.07 [M]⁺
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. Handle with extreme care.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid inhalation of dust.
-
Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It is a volatile liquid and should be handled with extreme caution in a fume hood.
-
Solvents: Acetone, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low yield of 5-hydroxy-2-methylpyridine | Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Incomplete hydrolysis. | Ensure the reaction is heated to 80-90 °C for a sufficient amount of time until gas evolution ceases. | |
| Part 2: Incomplete methylation | Inactive base or methylating agent. | Use anhydrous potassium carbonate and fresh methyl iodide. Ensure the acetone is dry. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reflux time if necessary. | |
| Product is colored | Presence of impurities. | Purify by vacuum distillation. Ensure complete removal of inorganic salts during work-up. |
Conclusion
This guide provides a comprehensive and practical protocol for the laboratory-scale synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and chemical synthesis. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyridine Derivatives
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring your experiments are both successful and reproducible.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2][3] However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl substrates. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity, while the electron-deficient nature of the ring can influence the rates of key steps in the catalytic cycle.[4][5] Furthermore, pyridine-containing boronic acids are notoriously prone to decomposition pathways like protodeboronation.[6][7][8]
This guide is structured to address these issues head-on, providing a troubleshooting framework and a comprehensive set of frequently asked questions to empower you in your synthetic endeavors.
Troubleshooting Guide: A Causal Approach
When a Suzuki coupling with a pyridine derivative fails or gives low yields, a systematic, mechanistically informed approach to troubleshooting is crucial. The following section is designed as a decision-making workflow to diagnose and solve common problems.
Workflow for Diagnosing Failed Reactions
Caption: Troubleshooting Decision Tree for Pyridine Suzuki Couplings.
Problem 1: Low or No Product Formation with Significant Protodeboronation
Symptoms: Your primary byproduct is the arene or heteroarene that corresponds to the protonolysis of your boronic acid starting material. This is especially common with 2-pyridylboronic acids.[6][7][8]
Causality: Protodeboronation is the cleavage of the C–B bond by a proton source, often water, and is frequently catalyzed by base or even the palladium catalyst itself.[6][9] Pyridine boronic acids, particularly the 2-substituted isomers, are highly susceptible due to the influence of the nitrogen atom, which can facilitate decomposition through zwitterionic intermediates.[6]
Solutions & Scientific Rationale:
-
Switch to a More Stable Boron Reagent: Boronic acids are in equilibrium with their corresponding boroxines and are often prone to decomposition.
-
Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids and can suppress protodeboronation by reducing the concentration of the free boronic acid.[10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer a "slow-release" of the boronic acid under basic, aqueous conditions. This strategy keeps the instantaneous concentration of the unstable boronic acid low, favoring the productive cross-coupling pathway over decomposition.[6][7]
-
Organotrifluoroborates (BF3K): Potassium trifluoroborate salts are highly stable, crystalline solids that are less prone to protodeboronation and can be effective coupling partners.[2]
-
-
Optimize the Base and Solvent System:
-
Base Choice: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[2][11] Consider switching from strong hydroxide bases to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are often effective and less harsh.[5][12]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings to dissolve the base and facilitate the catalytic cycle, excessive water can be a proton source for deboronation.[4][5] Trialling rigorously anhydrous conditions with a soluble organic base or a base like TMSOK can be a valid strategy.[4]
-
Problem 2: Significant Homocoupling of the Boronic Acid
Symptoms: You observe a significant amount of the Py-Py or Ar-Ar byproduct, formed from the coupling of two boronic acid molecules.
Causality: Homocoupling is often promoted by the presence of Pd(II) species and an oxidant (like oxygen). If your Pd(0) precatalyst is oxidized to Pd(II) before entering the main catalytic cycle, it can catalyze this undesired pathway.[4]
Solutions & Scientific Rationale:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Standard practice involves multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[13]
-
Use a Pd(0) Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) state. This reduction can sometimes be inefficient or lead to side reactions. Using a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass this step and minimize homocoupling.[4]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process to prevent oxygen from re-entering the system.
Problem 3: Dehalogenation of the Pyridine Halide
Symptoms: Your main byproduct is the parent pyridine (Py-H), where the halogen has been replaced by a hydrogen atom. This is more common with electron-deficient pyridines and more reactive halides (I > Br > Cl).[5]
Causality: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, trace water, or certain solvents (like alcohols).[5] The Pd-H species can then reductively eliminate with the pyridine ligand to form the dehalogenated product.
Solutions & Scientific Rationale:
-
Ligand Screening: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can promote the desired oxidative addition and reductive elimination steps, making them faster than the competing dehalogenation pathway.[5]
-
-
Base Optimization: Strong alkoxide bases are known to sometimes promote the formation of Pd-H species. Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ can mitigate this side reaction.[5]
-
Solvent Choice: Use aprotic solvents such as dioxane, toluene, or THF, which are less likely to act as hydride sources compared to alcohols.[5]
Frequently Asked Questions (FAQs)
Q1: My 2-halopyridine is unreactive. How can I improve the yield?
A1: The coupling of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity.[5]
-
Increase Temperature: Often, simply increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary activation energy.[5]
-
Use a More Active Catalyst System: This is the most common solution.
-
Ligands: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) like SPhos, XPhos, or tBuXPhos. These ligands promote the oxidative addition step, which is often slow for less reactive halides, and their steric bulk can disfavor catalyst inhibition by the pyridine nitrogen.[5][14]
-
Precatalysts: Using modern palladium precatalysts (e.g., SPhos-Pd-G3) can ensure the efficient generation of the active monoligated Pd(0) species, leading to higher activity.
-
-
Stronger Base: For less reactive halides (especially chlorides), a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step.[11][12]
Q2: Which is the best general-purpose base for Suzuki couplings of pyridines?
A2: There is no single "best" base, as the optimal choice is highly substrate-dependent.[13] However, a good starting point for screening is potassium phosphate (K₃PO₄). It has a good balance of basicity, is effective for a wide range of substrates including chlorides, and is less harsh than many strong organic or alkoxide bases.[15] Cesium carbonate (Cs₂CO₃) is also highly effective, often providing superior results, particularly in difficult couplings, though it is more expensive.[12]
| Base | Typical Use Case | Considerations |
| K₃PO₄ | General purpose, good for chlorides | Good starting point for most systems.[15] |
| Cs₂CO₃ | Difficult couplings, sterically hindered substrates | Highly effective but more expensive.[11][12] |
| K₂CO₃ | Mild conditions, sensitive functional groups | Weaker base, may require higher temperatures.[12] |
| KOtBu | Very unreactive substrates | Very strong, can promote side reactions like dehalogenation.[11] |
Q3: Should I use a boronic acid or a boronic ester?
A3: For pyridine derivatives, especially those prone to instability like 2-pyridylboronic acid, using a boronic pinacol ester (BPin) is highly recommended as a starting point.[7][10]
-
Stability: Esters are generally more stable on the bench and less susceptible to protodeboronation during the reaction compared to the free boronic acids.[10]
-
Purification: They are often easier to purify by chromatography or crystallization.
-
Reactivity: While sometimes slightly less reactive than the corresponding acid, this is often outweighed by the benefits of stability. The reaction conditions can be adjusted (e.g., higher temperature, more active catalyst) to compensate.
Q4: My reaction turns black immediately. Is this a problem?
A4: The formation of a black precipitate is very common in palladium-catalyzed reactions and is usually due to the formation of palladium black (finely divided Pd(0) metal).[7] While it indicates that the active Pd(0) species is being formed, excessive or rapid precipitation can mean the catalyst is crashing out of solution and losing its activity.
-
If the reaction proceeds well: This is normal and not a cause for concern.
-
If the reaction stalls: This could indicate ligand degradation or that the catalyst is not sufficiently stabilized. Consider switching to a more robust ligand that can better stabilize the Pd(0) nanoparticles and keep them catalytically active.
Q5: How do I choose the right ligand for my specific pyridine coupling?
A5: Ligand choice is critical and depends on the electronic and steric nature of both coupling partners.
-
For electron-deficient pyridyl halides: Use highly electron-rich and bulky ligands like SPhos or XPhos to accelerate the slow oxidative addition step.
-
For sterically hindered substrates: Use ligands with large cone angles (e.g., tBu₃P) to create space around the metal center.
-
For couplings with 2-pyridylboronic acids: Ligands like Pd(dppf)Cl₂ are often cited, but screening is key.[16] The goal is to find a ligand that promotes transmetalation and reductive elimination faster than the competing protodeboronation.
A recommended starting point for a challenging pyridine coupling is to screen a small set of reliable ligands.
| Ligand Family | Characteristics | Typical Application |
| Buchwald-type (SPhos, XPhos) | Bulky, electron-rich biarylphosphines | General purpose, excellent for unreactive halides.[5] |
| Ferrocenyl (dppf) | Robust, good for a variety of couplings | A reliable workhorse catalyst system.[16] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | Good for challenging couplings, especially with chlorides. |
Experimental Protocol: General Procedure for a Robust Pyridine Suzuki Coupling
This protocol is a robust starting point for the coupling of a pyridyl bromide with an arylboronic pinacol ester using a modern catalyst system.
Reagents:
-
Pyridyl Bromide (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (e.g., 5:1 v/v)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyridyl bromide, arylboronic pinacol ester, K₃PO₄, and SPhos Pd G3 precatalyst.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Add the degassed dioxane and then the degassed water via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Understanding the mechanism is key to rational optimization.
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
This guide provides a framework for addressing the unique challenges posed by pyridine derivatives in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying causality of common failures and applying a systematic approach to optimization, researchers can significantly improve the efficiency and reliability of their synthetic efforts.
References
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11492-11513. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of protodeboronation in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(10), 2668-2670. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]
-
Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6722-6737. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
common side reactions in the synthesis of 5-Methoxy-2-methylpyridine
Introduction: 5-Methoxy-2-methylpyridine (also known as 5-methoxy-2-picoline) is a pivotal structural motif and versatile building block in the development of modern pharmaceuticals and agrochemicals.[1] Its synthesis is a frequent topic of inquiry for researchers in drug development. While seemingly straightforward, the preparation of this substituted pyridine can be fraught with challenges, primarily related to side reactions that can significantly lower yield and complicate purification. The inherent electronic properties of the pyridine ring often dictate reactivity and can lead to undesired pathways if not properly controlled.[2][3]
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common side reactions encountered during the synthesis of this compound, structured in a practical question-and-answer format. We will delve into the causality behind these issues and offer robust, validated protocols for their mitigation.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), a common and effective synthetic route.
Q1: My reaction yield is disappointingly low, and I'm recovering a lot of my starting material (e.g., 2-Bromo-5-methoxypyridine). What are the likely causes?
A: This is a classic issue in cross-coupling chemistry and typically points to one of three areas: inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
-
Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. It's also possible that the phosphine ligands are degrading.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use. Consider using a pre-catalyst that is more stable to air and is activated in situ.
-
-
Poor Organometallic Reagent Quality: Organozinc reagents, used in Negishi coupling, are highly sensitive to moisture and air.[4] Contamination will lead to decomposition and a lower effective concentration of your methylating agent.
-
Solution: Use freshly prepared or recently purchased organozinc reagents. If preparing them yourself, ensure all glassware is flame-dried and solvents are anhydrous. Titrate the reagent before use to determine its exact molarity.
-
-
Suboptimal Temperature: Cross-coupling reactions have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Q2: My analytical data (GC-MS, NMR) shows a significant byproduct with a mass corresponding to a bipyridine dimer. How can I prevent this?
A: The formation of a dimer, such as 5,5'-dimethoxy-2,2'-bipyridine, is a result of a homocoupling side reaction. This is a well-documented issue in Negishi and other cross-coupling reactions.[4][5] It occurs when two molecules of your pyridine starting material couple with each other.
Causality: Homocoupling can be promoted by several factors, including a second transmetalation event between the catalyst intermediate and another molecule of the organozinc reagent, or by the presence of oxygen.[4]
Mitigation Strategies:
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step (forming your product) over side reactions.
-
Slow Addition: Adding the organozinc reagent slowly (e.g., via a syringe pump) can keep its instantaneous concentration low, disfavoring the side reactions that lead to homocoupling.
-
Strictly Anaerobic Conditions: Oxygen can facilitate homocoupling pathways. Rigorous exclusion of air is essential.
Q3: I have an impurity that appears to be 5-methoxypyridine (loss of the bromine but no methylation). What is the source of this byproduct?
A: This byproduct is the result of proto-dehalogenation . It occurs when the halo-pyridine starting material reacts with a proton source in the presence of the palladium catalyst, replacing the halogen with a hydrogen atom.
Causality: The most common proton source is residual water in your solvents or reagents.[4] It can also come from acidic impurities. The catalytic cycle involves the formation of a palladium-hydride species which then reductively eliminates to form the dehalogenated product.
Mitigation Strategies:
-
Anhydrous Conditions: This is non-negotiable. All glassware must be oven or flame-dried. Solvents must be rigorously dried using an appropriate drying agent or passed through a solvent purification system (e.g., a Grubbs apparatus).
-
Reagent Purity: Ensure that reagents like the base (if any) are anhydrous.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time to prevent atmospheric moisture from entering the system.
Q4: My workup is complete, but I'm seeing a new spot on TLC and a new peak in my NMR that corresponds to 5-hydroxy-2-methylpyridine. How did this form?
A: This indicates that the methyl group of your methoxy ether has been cleaved, a reaction known as demethylation . Aryl methyl ethers are generally stable, but they can be cleaved under certain conditions.
Causality:
-
Acidic Workup: Using strong acids (e.g., concentrated HCl) during the aqueous workup can protonate the ether oxygen, making it susceptible to nucleophilic attack by the counter-ion (e.g., Cl⁻), leading to demethylation.
-
Lewis Acids: Some reagents used in synthesis, particularly certain Lewis acids, can coordinate to the ether oxygen and facilitate cleavage.
-
High Temperatures with Certain Reagents: Prolonged heating in the presence of nucleophiles or acids can also cause demethylation.
Mitigation Strategies:
-
Mild Workup: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffered phosphate solution to quench the reaction.
-
Temperature Control: Avoid excessive temperatures during both the reaction and the workup/distillation steps.
-
Avoid Strong Acids: If an acidic wash is necessary, use a dilute solution (e.g., 1M HCl) and minimize contact time, preferably at low temperatures (0-5 °C).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable laboratory-scale route for synthesizing this compound with high purity?
A: For laboratory-scale synthesis, a palladium-catalyzed Negishi cross-coupling reaction between 2-bromo-5-methoxypyridine and a methylzinc reagent is highly recommended.[5][6] This method generally offers high yields, excellent regioselectivity, and tolerance to a wide range of functional groups. The required 2-bromo-5-methoxypyridine starting material can be synthesized from 2-amino-5-methoxypyridine or 2,5-dibromopyridine.[7][8]
Q2: How can I best purify the final product from common side products like the homocoupled dimer?
A: Flash column chromatography is the most effective method for purification at the lab scale.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. The less polar homocoupled dimer (Ar-Ar) and unreacted starting material (Ar-Br) will usually elute before the more polar product (Ar-Me). Use TLC to determine the optimal solvent system before running the column.
Q3: What analytical techniques are best for monitoring reaction progress and identifying byproducts?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this type of reaction. It allows you to quantify the conversion of your starting material and provides the mass of both the product and any volatile byproducts, which is invaluable for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction sample can clearly show the diagnostic peaks for the product (e.g., the new methyl singlet) and remaining starting material, allowing for an estimation of the conversion ratio.
Key Experimental Protocols
Protocol 1: Optimized Negishi Coupling to Minimize Side Reactions
This protocol details the synthesis of this compound from 2-bromo-5-methoxypyridine using conditions optimized to reduce homocoupling and proto-dehalogenation.
Materials:
-
2-Bromo-5-methoxypyridine (1.0 eq)
-
Methylzinc chloride (0.5 M in THF, 1.5 eq)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (0.02 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow to cool to room temperature under a stream of argon.
-
Reagent Addition: To the flask, add 2-bromo-5-methoxypyridine and Pd(dppf)Cl₂. Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous THF via cannula or syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Slow Addition of Organozinc: Using a syringe pump, add the methylzinc chloride solution to the reaction mixture over a period of 1 hour. A slow addition rate is crucial to minimize side reactions.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, or until GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining organozinc reagent.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes).
Protocol 2: Troubleshooting Workflow Diagram
// Nodes for different issues check_sm [label="{Observed Issue | Unreacted Starting Material}", fillcolor="#FBBC05"]; check_dimer [label="{Observed Issue | Homocoupled Dimer (Ar-Ar)}", fillcolor="#FBBC05"]; check_proto [label="{Observed Issue | Proto-dehalogenated Product (Ar-H)}", fillcolor="#FBBC05"]; check_demethyl [label="{Observed Issue | Demethylated Product (Ar-OH)}", fillcolor="#FBBC05"];
// Nodes for solutions sol_sm [label="{Potential Cause | • Inactive Catalyst\n• Poor Reagent Quality\n• Low Temperature}\l{Action | • Use fresh catalyst/ligand\n• Titrate organometallic reagent\n• Increase temperature gradually}\l", fillcolor="#F1F3F4"]; sol_dimer [label="{Potential Cause | • High reagent concentration\n• Wrong ligand}\l{Action | • Add organometallic reagent slowly\n• Use bulky, e⁻-rich ligand (e.g., dppf)}\l", fillcolor="#F1F3F4"]; sol_proto [label="{Potential Cause | • Water in solvents/reagents}\l{Action | • Use rigorously dried solvents\n• Flame-dry all glassware\n• Maintain inert atmosphere}\l", fillcolor="#F1F3F4"]; sol_demethyl [label="{Potential Cause | • Harsh acidic workup}\l{Action | • Quench with mild base (NaHCO₃)\n• Use dilute acid for short periods at 0°C}\l", fillcolor="#F1F3F4"];
// Connections start -> check_sm; start -> check_dimer; start -> check_proto; start -> check_demethyl;
check_sm -> sol_sm; check_dimer -> sol_dimer; check_proto -> sol_proto; check_demethyl -> sol_demethyl; } .dot Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Fagnou, K., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]
-
Liebeskind, L. S., & Liu, S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
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- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 5-Methoxy-2-methylpyridine
Introduction
5-Methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] It serves as a critical building block in the synthesis of various high-value compounds, including novel therapeutic agents for neurological disorders.[1] Given its role as a synthetic intermediate, achieving high purity is paramount to ensure the success of subsequent reaction steps and the quality of the final active ingredient.
This technical support guide provides researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting the purification of crude this compound. It is structured in a question-and-answer format to directly address common challenges encountered in the laboratory, blending theoretical principles with practical, field-proven solutions.
Section 1: Compound Characterization & Physical Properties
A thorough understanding of the physical properties of this compound is the foundation for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [1][2][3] |
| Molecular Weight | 123.15 g/mol | [1][2][3] |
| Appearance | Light yellow to colorless liquid | [1] |
| Boiling Point | 188-189 °C at 760 mmHg | |
| Purity (Typical) | ≥98-99% | [1][2] |
| Storage Temperature | Room Temperature or 0 - 8 °C | [1][2] |
| Hazards | Skin, eye, and respiratory irritant | [2][3] |
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the purification process, categorized by technique.
Distillation Issues
Distillation is a primary method for purifying liquids. However, challenges can arise, especially with thermally sensitive or high-boiling-point compounds.
Q: My this compound appears to be darkening or decomposing during distillation at atmospheric pressure. What is happening and how can I prevent it?
A: The boiling point of this compound is quite high (188-189 °C). Prolonged exposure to such temperatures can lead to thermal degradation, indicated by the color change. The pyridine ring, while aromatic, can be susceptible to oxidation and side reactions at elevated temperatures.
Solution: Vacuum Distillation. By reducing the pressure of the system, you lower the boiling point of the liquid. This allows the distillation to proceed at a much lower temperature, mitigating the risk of thermal decomposition. For a compound with this atmospheric boiling point, a vacuum of 10-20 mmHg should significantly lower the boiling point to a much safer range.
Q: I'm having trouble separating my product from an impurity with a very similar boiling point. What are my options?
A: This is a common challenge that standard distillation struggles to resolve.
Solution: Fractional Distillation. If the boiling points differ by at least 25 °C, a simple distillation may suffice. For closer boiling points, you must use fractional distillation. Packing a distillation column with inert materials like Raschig rings or Vigreux indentations creates a series of theoretical plates. Each "plate" represents a mini-distillation cycle, progressively enriching the vapor with the more volatile component. This allows for the separation of compounds with much smaller differences in boiling points. For very difficult separations, a longer, more efficient packed column is required.
Chromatography Issues
Column chromatography is a powerful tool for purification, but the basic nature of pyridines can cause problems with the standard stationary phase, silica gel.
Q: My compound is streaking badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. Why?
A: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom on the pyridine ring interacts strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction causes the compound to "stick" and elute slowly and unevenly, leading to significant tailing or streaking.
Solution 1: Deactivate the Silica Gel. Before running your column, you can reduce the acidity of the silica gel. A common method is to use an eluent containing a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% by volume). The added base will preferentially bind to the acidic sites on the silica, allowing your target compound to travel through the column more cleanly.[4]
Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a less acidic stationary phase. Alumina (Al₂O₃) is a common alternative. Neutral or basic alumina is often a better choice for purifying basic compounds. You can also use reverse-phase silica (e.g., C18) with a polar mobile phase like acetonitrile/water or methanol/water.
Acid-Base Extraction Issues
The basicity of the pyridine nitrogen allows for an effective liquid-liquid extraction purification strategy to remove non-basic impurities.
Q: I've formed a stable emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common and form when the two immiscible phases have difficulty separating. This can be caused by fine particulate matter or amphiphilic impurity molecules.
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force the separation of the layers.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can help the layers coalesce without re-forming the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
Q: My final yield after performing an acid-base extraction is very low. What are the likely causes?
A: Product loss during extraction can occur at several stages.
-
Incomplete Protonation/Deprotonation: Ensure your pH adjustments are correct. When extracting into the aqueous acid phase, the pH should be sufficiently low (pH < 2) to fully protonate the pyridine nitrogen. Conversely, when re-extracting into the organic phase, the aqueous layer must be made sufficiently basic (pH > 9-10) to deprotonate the pyridinium salt and regenerate the neutral, organic-soluble compound.[5] Always check the pH with litmus paper or a pH meter.
-
Insufficient Extractions: A single extraction is rarely sufficient. To ensure complete transfer of your compound between phases, perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction.
-
Product Solubility in the Aqueous Layer: Even in its neutral form, this compound may have some slight solubility in water. After making the aqueous layer basic, extracting with your organic solvent and then washing the combined organic layers with brine can help recover any dissolved product and remove excess water.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: Isomers such as 2-Methoxy-5-methylpyridine or other methylation/methoxylation variants can form as by-products.[6]
-
Solvents: Residual solvents used in the reaction or previous work-up steps.
-
By-products: Compounds formed from side reactions, such as oxidation or polymerization products, especially if the reaction was performed at high temperatures.
Q: How do I choose the best purification method for my specific needs?
A: The optimal method depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify any organic impurities.[7] Integrating the proton signals can provide a quantitative measure of purity against a known internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds.[8] The GC separates components of the mixture, and the MS provides the mass of each component, allowing for identification of trace impurities. The peak area percentage in the GC chromatogram gives a good estimate of purity.
Q: What are the recommended storage and handling procedures for purified this compound?
A:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] Some suppliers recommend refrigerated storage (0-8 °C) for long-term stability.[1]
-
Handling: As it is a skin, eye, and respiratory irritant, always handle this compound in a chemical fume hood.[3][10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][12]
Section 4: Key Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol is designed to remove neutral organic or solid impurities from the basic product.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Two-Solvent Recrystallization (General Technique)
While this compound is a liquid, this general protocol is useful if it is converted to a solid salt (e.g., hydrochloride) for purification.
-
Solvent Selection: Choose a "solvent" in which your solid is soluble when hot but insoluble when cold. Find a second "anti-solvent" in which the solid is insoluble at all temperatures. The two solvents must be miscible.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "solvent" required to fully dissolve the solid at the boiling point.[15]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the hot "solvent" to just redissolve the cloudiness, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (or a solvent mixture rich in the anti-solvent) to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
References
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This compound | C7H9NO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
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Pyridine, 2-methoxy-5-methyl- | C7H9NO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51. Retrieved January 12, 2026, from [Link]
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Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT. Retrieved January 12, 2026, from [Link]
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Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
-
2-Methoxy-5 Picoline. (n.d.). Cleanchem. Retrieved January 12, 2026, from [Link]
- Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent. (2022). Google Patents.
- Process for preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.
-
Moseley, J. D., & Lenden, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15531–15540. Retrieved January 12, 2026, from [Link]
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- 2. This compound | 55270-47-8 [sigmaaldrich.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine, 2-methoxy-5-methyl- | C7H9NO | CID 3014746 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
troubleshooting low yields in Suzuki-Miyaura coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the intricate variables that govern the success of this powerful C-C bond-forming reaction. This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the lab, particularly the pervasive issue of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction has a low yield or failed completely. Where should I begin my troubleshooting?
A1: A low or non-existent yield is a common but solvable issue. The root cause typically falls into one of three categories: reagent integrity, catalyst system failure, or suboptimal reaction conditions. A systematic, step-by-step diagnostic approach is the most efficient way to identify and rectify the problem.[1]
Before performing a complex re-optimization, start with these initial checks:
-
Confirm Reagent Integrity: Verify the quality and stability of your starting materials. Boronic acids, in particular, are prone to degradation.[2][3]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and unwanted side reactions.[3]
-
Review Reaction Parameters: Double-check concentrations, temperature, and reaction time against your protocol or literature precedent.
The following workflow provides a logical path for your initial troubleshooting efforts.
If these initial checks do not resolve the issue, a more in-depth investigation into specific components of the reaction is necessary.
Q2: I suspect my boronic acid has degraded. What causes this, and how can I prevent it?
A2: This is one of the most frequent causes of low yields. The primary degradation pathway for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][4] This process is often mediated by water and can be accelerated by heat and certain bases.[4][5] Another common issue is the formation of a trimeric anhydride called a boroxine upon dehydration, which can have different reactivity and solubility.[4]
Causality & Prevention:
-
Protodeboronation: This side reaction consumes the boronic acid, preventing it from participating in the catalytic cycle. Highly electron-deficient or certain heteroaromatic boronic acids are particularly susceptible.[4]
-
Solution: Use fresh, high-purity boronic acid. If you suspect degradation, you can re-purify it by recrystallization. A more robust solution is to use a more stable boronic ester derivative, such as a pinacol ester (Bpin), which is less prone to protodeboronation and slowly hydrolyzes under the reaction conditions to release the active boronic acid.[3][4]
-
-
Boroxine Formation: While boroxines can be active in the coupling, their formation removes the monomeric boronic acid from equilibrium, which can affect the reaction rate.
-
Solution: Store boronic acids in a desiccator away from light and moisture. Using a small amount of water as a co-solvent can often help break down boroxines back into the active boronic acid form.
-
Protocol: Converting a Boronic Acid to its Pinacol Ester for Enhanced Stability
-
In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an appropriate anhydrous solvent (e.g., THF or Dioxane).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or NMR for the disappearance of the starting material. Often, the reaction is complete within a few hours.
-
Remove the solvent under reduced pressure. The resulting crude boronic ester can often be used directly or purified by column chromatography or recrystallization if necessary.
Q3: My reaction is producing significant homocoupling and/or dehalogenation byproducts. What is going wrong?
A3: The formation of these byproducts points to specific flaws in the catalytic cycle or reaction environment.
-
Homocoupling (R²-R²): This occurs when two molecules of the boronic acid couple together. It is often a sign that the oxidative addition step is slow or that the palladium catalyst is being oxidized from Pd(0) to Pd(II) by residual oxygen.[2] This Pd(II) species can then catalyze the homocoupling pathway.[2]
-
Solution: The most critical step is to rigorously exclude oxygen. Ensure your solvents are properly degassed (see protocol below) and that your reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout.[3] Using a slight excess (1.1-1.5 equiv.) of the boronic acid can sometimes be beneficial, but rigorous degassing is the primary solution.
-
-
Dehalogenation (R¹-H): This happens when the aryl halide is reduced instead of coupled. It indicates that the transmetalation step is slower than a competing pathway where the Ar-Pd(II)-X intermediate reacts with a hydride source.
-
Causality: The hydride source can be trace water, the solvent (especially alcohols like isopropanol), or even the base itself under certain conditions. This problem is more common with electron-rich aryl halides where oxidative addition is facile, but the resulting palladium complex is less electrophilic and thus less reactive towards transmetalation.
-
Solution: Ensure you are using a sufficiently active base to promote transmetalation (see Q4). If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.[6][7]
-
Protocol: Freeze-Pump-Thaw Degassing for Solvents
This technique is highly effective for removing dissolved oxygen.
-
Place the solvent in a robust flask (e.g., a Schlenk flask) equipped with a stir bar and a stopcock.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere (including oxygen) above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat this Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas like Argon or Nitrogen.
Q4: How do I choose the right catalyst, ligand, and base? My current system isn't working.
A4: The combination of catalyst, ligand, and base is the heart of the Suzuki-Miyaura reaction, and its selection is highly dependent on the specific substrates being coupled. There is no single universal system.[8]
The Role of the Base: The base is not merely a spectator; it is critical for activating the boronic acid.[9] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active transmetalating agent in the catalytic cycle.[10][11][12] An inappropriate base can lead to a stalled reaction.
| Base Type | Examples | Strength | Common Use Cases & Comments |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate-Strong | The workhorses of Suzuki coupling. Often used in aqueous/organic solvent mixtures. Cs₂CO₃ is stronger and more soluble, often effective in difficult couplings.[11] |
| Phosphates | K₃PO₄ | Strong | A very effective base, particularly for coupling with sterically hindered substrates or less reactive aryl chlorides. Typically used under anhydrous conditions.[11] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Highly effective but can promote side reactions with base-sensitive functional groups (e.g., esters). |
| Fluorides | KF, CsF | Weak | Useful for substrates with base-labile groups. The fluoride anion is thought to activate the boronic acid through a different mechanism.[9] |
| Organic Bases | Et₃N, DIPEA | Weak | Generally less effective for activating boronic acids and are not commonly used unless other bases are incompatible with the substrate.[11] |
The Catalyst and Ligand: The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence the rates of the key steps in the catalytic cycle.[13]
-
For Electron-Rich Aryl Halides: Oxidative addition can be slow. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) can accelerate this step.
-
For Electron-Poor Aryl Halides: Oxidative addition is typically fast. Standard ligands like triphenylphosphine (PPh₃) are often sufficient.
-
For Aryl Chlorides: The C-Cl bond is strong and difficult to break. This requires highly active catalyst systems, almost always involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[14]
If your reaction is failing, screening a new combination of base and ligand is a logical next step. Modern palladium "pre-catalysts" (e.g., Pd-G2, G3, G4 catalysts) are often air-stable and provide a reliable source of the active Pd(0) species in situ, improving reproducibility.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet persistent challenge of homocoupling side products. Our goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern these side reactions, enabling you to make informed decisions to optimize your synthetic routes.
Introduction: The Pervasive Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, celebrated for their power in constructing carbon-carbon and carbon-heteroatom bonds.[1] However, the formation of undesired homocoupled products—dimers of the starting materials—is a frequent side reaction that can significantly lower the yield of the desired cross-coupled product and complicate purification.[2] This guide provides a structured approach to diagnosing and mitigating homocoupling across various common cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the causes and general prevention of homocoupling.
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?
A1: Homocoupling is a side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer.[2] For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a biaryl byproduct. This is detrimental for several reasons: it consumes valuable starting material, reduces the yield of your target molecule, and the resulting homocoupled product often has similar physical properties (e.g., polarity) to the desired product, making purification by chromatography challenging.[2]
Q2: What are the primary mechanistic causes of homocoupling?
A2: While the specifics can vary between reaction types, two main culprits are consistently implicated:
-
The Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then participate in a stoichiometric reaction with your nucleophilic coupling partner (e.g., boronic acid, organostannane) to produce the homocoupled dimer and regenerate Pd(0).[4]
-
Active Pd(II) Species: Using a Pd(II) precatalyst (like Pd(OAc)₂) without ensuring its efficient and rapid reduction to the catalytically active Pd(0) state can lead to homocoupling.[2][5] The Pd(II) precatalyst itself can directly react with two molecules of the nucleophile to generate the dimer.[6]
Q3: How does the choice of catalyst and ligand influence homocoupling?
A3: The catalyst system is critical. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can be beneficial as it avoids side reactions associated with Pd(II) sources.[7] Ligands play a multifaceted role:
-
Steric Bulk: Bulky ligands (e.g., those with tert-butyl or adamantyl groups) can promote the desired reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[5]
-
Electron-Richness: Electron-rich ligands (like alkylphosphines and N-heterocyclic carbenes) promote the initial oxidative addition of the electrophile to the Pd(0) center, a key step in initiating the desired catalytic cycle.[5] This can help ensure the catalyst preferentially enters the cross-coupling pathway.
-
Bidentate vs. Monodentate: The choice between bidentate and monodentate ligands can influence the stability and reactivity of the catalytic intermediates, thereby affecting the propensity for side reactions.
Q4: Can reaction parameters like solvent, base, and temperature be tuned to minimize homocoupling?
A4: Absolutely. Optimization of these parameters is a powerful tool:
-
Temperature: Running the reaction at the lowest effective temperature can suppress side reactions, which often have a higher activation energy than the desired cross-coupling.[8]
-
Solvents: Aprotic solvents like dioxane, toluene, and THF are commonly used and can be effective at minimizing homocoupling.[8] The amount of water, often required in Suzuki couplings to dissolve the base, should be optimized, as excessive water can sometimes promote homocoupling.[8]
-
Base: The choice and strength of the base can influence catalyst stability and the rate of transmetalation. For substrates with functional groups sensitive to hydrolysis, weaker bases like carbonates or phosphates are preferable.[9]
Part 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for common cross-coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
Issue: My TLC/LC-MS analysis shows a significant spot corresponding to the dimer of my boronic acid.
This is a classic case of boronic acid homocoupling. The primary causes are dissolved oxygen and the presence of Pd(II) species.[2][4]
Caption: Troubleshooting decision tree for Suzuki homocoupling.
-
Deoxygenation is Non-Negotiable: The most effective first step is to rigorously remove dissolved oxygen from your solvent(s) and the reaction headspace.[4][8]
-
Protocol: Subsurface Sparring: Before adding your catalyst, bubble an inert gas (Argon or Nitrogen) directly into the solvent via a long needle for at least 15-30 minutes. This is more effective than simply purging the headspace.[4]
-
Causality: Oxygen intercepts the active Pd(0) catalyst, oxidizing it to Pd(II), which then catalyzes the homocoupling of two boronic acid molecules.[2][5] By removing O₂, you keep the palladium in its active Pd(0) state, favoring the cross-coupling catalytic cycle.
-
-
Re-evaluate Your Palladium Source:
-
Recommendation: If using a Pd(II) precatalyst like Pd(OAc)₂, consider adding a mild reducing agent, such as potassium formate.[4][10] Alternatively, switch to a Pd(0) source like Pd₂(dba)₃.
-
Causality: A reducing agent helps to rapidly and efficiently generate the active Pd(0) catalyst from the Pd(II) precatalyst, minimizing the time Pd(II) is available to cause homocoupling.[4][10] Using a direct Pd(0) source bypasses this issue.
-
-
Procedural Modifications:
-
Protocol: Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, dissolve it in a degassed solvent and add it slowly over the course of the reaction using a syringe pump.[8]
-
Causality: Homocoupling is often a second-order reaction with respect to the boronic acid. By keeping its instantaneous concentration low, you kinetically disfavor the bimolecular homocoupling pathway relative to the desired cross-coupling.[8]
-
Scenario 2: Stille Coupling
Issue: I'm observing a significant amount of R²-R² dimer from my organostannane reagent.
Homocoupling in Stille reactions can proceed via reaction of the organostannane with the Pd(II) precatalyst or through a radical pathway.[6]
-
Use a Pd(0) Precatalyst: This helps to avoid side reactions between the organostannane and a Pd(II) source.[7]
-
Add a Copper(I) Co-catalyst: The addition of stoichiometric or co-catalytic amounts of Copper(I) iodide (CuI) can significantly suppress homocoupling.[7]
-
Causality: Cu(I) is thought to act as a scavenger for free phosphine ligands, which can accelerate the desired transmetalation step and suppress the pathways leading to homocoupling.[7]
-
-
Ligand Choice: Less coordinating ligands like triphenylarsine (AsPh₃) can sometimes be beneficial in suppressing homocoupling in Stille reactions.[7]
-
Slow Addition of the Organostannane: Similar to the Suzuki reaction, adding the organostannane reagent slowly can keep its concentration low and minimize dimerization.[7]
Scenario 3: Sonogashira Coupling
Issue: My primary byproduct is the diyne resulting from the homocoupling of my terminal alkyne (Glaser coupling).
This is a very common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[11][12]
-
Rigorous Deoxygenation: As with other couplings, this is the first and most critical step. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[13][14]
-
Use Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid Glaser coupling.[12] These often require specific ligand systems to facilitate the catalytic cycle without the copper co-catalyst.
-
Modified Atmosphere: One study demonstrated that using an atmosphere of hydrogen gas diluted with nitrogen or argon can drastically reduce alkyne homocoupling to as low as 2%.[11][14]
-
Base Selection: The choice of base (commonly an amine like triethylamine or diisopropylamine) can influence the reaction outcome. Ensure the base is pure and dry.
Scenario 4: Heck Coupling
Issue: I am seeing homocoupling of my aryl halide starting material.
In the Heck reaction, aryl halide homocoupling can compete with the desired migratory insertion of the alkene.[7]
-
Lower the Temperature: This can slow the rate of homocoupling relative to the desired Heck coupling pathway.[7]
-
Use a More Reactive Alkene: If your synthesis allows, switching to an alkene that undergoes migratory insertion more readily can help it outcompete the homocoupling side reaction.[7]
-
Optimize the Base: The choice of base (e.g., AcOK, Et₃N) can influence the stability of the catalytic intermediates and the overall reaction rate.[15]
Part 3: Understanding the Catalytic Cycle and Points of Failure
To effectively troubleshoot, it is crucial to understand the fundamental steps of the cross-coupling catalytic cycle and where side reactions like homocoupling can originate.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Efficient Suzuki Coupling of Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds that are common motifs in pharmaceuticals.[1] However, the coupling of pyridine substrates can present unique challenges due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, which can lead to catalyst inhibition and reduced reaction yields.[2][3]
This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of Suzuki coupling with pyridine substrates and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Suzuki coupling experiments with pyridines, offering not just solutions but also the scientific reasoning behind them.
Q1: My reaction shows little to no conversion. What are the most common culprits?
Low or no conversion in a pyridine Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Catalyst Inactivity: The active catalytic species in the Suzuki coupling is Palladium(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0).[4] More critically, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4]
-
Solution: Switch to a more electron-rich and sterically hindered ligand, such as SPhos or XPhos. These "Buchwald-type" ligands can promote the desired catalytic cycle and mitigate catalyst poisoning by the pyridine nitrogen.[4] Increasing the catalyst loading can also sometimes overcome partial inhibition.[4]
-
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for the Suzuki coupling of pyridines due to the electron-deficient nature of the pyridine ring.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition step, which is often the rate-limiting step, especially with less reactive aryl chlorides.[1]
-
-
Poor Reagent Quality or Anhydrous Conditions: The presence of water can lead to a significant side reaction called protodeboronation, where the boronic acid is converted back to the corresponding unfunctionalized pyridine.[4]
-
Solution: Ensure all reagents, especially the boronic acid and the solvent, are of high purity and anhydrous. Flame-dry glassware and use freshly distilled, degassed solvents.[4]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][5] A weak base may not be sufficient to activate the boronic acid for efficient transmetalation.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different reaction pathway.[4]
-
Solution: The most critical step is the rigorous exclusion of oxygen.[4]
Q3: My reaction with a chloropyridine is much less efficient than with a bromopyridine. Why is this and how can I improve it?
The lower reactivity of chloropyridines compared to bromopyridines is due to the stronger carbon-chlorine (C-Cl) bond.[1] The oxidative addition of the palladium catalyst to the C-Cl bond is the rate-determining step and is significantly slower than for the C-Br bond.[1]
-
Solution: To achieve efficient coupling with chloropyridines, a more active catalytic system is required.
-
Highly Active Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands increase the electron density on the palladium center, promoting the challenging oxidative addition step.[6]
-
Optimized Conditions: Higher reaction temperatures and longer reaction times may also be necessary.[1]
-
Q4: I am seeing significant protodeboronation of my pyridine boronic acid. What can I do to minimize this side reaction?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding unfunctionalized pyridine.[4] This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids, like those derived from pyridine.[7]
-
Solution:
-
Strictly Anhydrous Conditions: The presence of water is a major contributor to protodeboronation. Ensure all solvents and reagents are scrupulously dried.[4]
-
Choice of Base: While a base is necessary, some bases can promote this side reaction, especially in the presence of water. Consider using anhydrous bases like potassium fluoride (KF) or cesium fluoride (CsF).[5][8]
-
Boronic Esters: In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can reduce the rate of protodeboronation.[7]
-
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful Suzuki coupling of pyridines. The following table provides a starting point for selecting an appropriate system based on the pyridine halide.
| Pyridine Halide | Recommended Ligand Class | Specific Ligand Examples | Catalyst Precursor Examples |
| 2-Chloropyridine | Bulky, electron-rich phosphines | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ |
| 3-Chloropyridine | Bulky, electron-rich phosphines | SPhos, XPhos | Pd(OAc)₂, Pd₂(dba)₃ |
| 4-Chloropyridine | Bulky, electron-rich phosphines | SPhos, XPhos | Pd(OAc)₂, Pd₂(dba)₃ |
| 2-Bromopyridine | Bidentate phosphines, Buchwald-type | dppf, XPhos | Pd(dppf)Cl₂, Pd(OAc)₂ |
| 3-Bromopyridine | Bidentate phosphines, Buchwald-type | dppf, XPhos | Pd(dppf)Cl₂, Pd(OAc)₂ |
| 4-Bromopyridine | Bidentate phosphines, Buchwald-type | dppf, XPhos | Pd(dppf)Cl₂, Pd(OAc)₂ |
Note: This table provides general recommendations. Optimal conditions may vary depending on the specific substrates and other reaction parameters. Experimental screening is always recommended.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for setting up and troubleshooting a Suzuki coupling reaction with pyridine substrates.
Caption: A workflow for diagnosing and resolving common issues in pyridine Suzuki coupling.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for Suzuki coupling of pyridines?
Commonly used solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[1][9] The choice of solvent can sometimes influence the reaction outcome, and screening may be necessary.[10][11] For instance, the addition of water to dioxane has been shown to be beneficial in some cases.[9] It is crucial that the chosen solvent is anhydrous and thoroughly degassed.
Q: Can I use a Pd(0) catalyst directly?
Yes, using a Pd(0) source like Pd(PPh₃)₄ can be effective. However, these catalysts can be sensitive to air and may require more careful handling.[9] Pd(II) precatalysts are often more stable and convenient to use, as they are reduced to the active Pd(0) species in situ.
Q: Are there any alternatives to boronic acids for the Suzuki coupling of pyridines?
Yes, boronate esters, such as pinacol esters, and organotrifluoroborates can also be used.[7] In some instances, these reagents can offer improved stability and reduced rates of side reactions like protodeboronation.[7]
Q: How does the position of the halogen on the pyridine ring affect reactivity?
The electronic environment of the C-X bond can influence its reactivity. For example, a halogen at the 2- or 4-position is generally more reactive than one at the 3-position due to the electron-withdrawing effect of the nitrogen atom. However, the coordinating ability of the nitrogen atom in 2-halopyridines can also lead to catalyst inhibition.[2]
Q: What is the role of the base in the Suzuki coupling reaction?
The base is essential for the transmetalation step of the catalytic cycle.[4][5] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5]
References
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (URL: _)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: )
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Public
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (URL: )
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (URL: [Link])
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (URL: _)
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (URL: [Link])
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (URL: )
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (URL: [Link])
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (URL: [Link])
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (URL: [Link])
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. (URL: [Link])
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (URL: [Link])
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Heterogeneous Palladium Catalysts for Suzuki-Miyaura Coupling Reactions Involving Aryl Diazonium Salts | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
-
| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Methoxy-2-methylpyridine Production
Welcome to the technical support center for the synthesis and purification of 5-Methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this key intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, ensuring the purity of this compound is paramount for the safety and efficacy of the final product.[1] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you identify, control, and mitigate impurities in your synthesis.
Troubleshooting Guide: Common Impurity-Related Issues
The synthesis of this compound can be subject to the formation of various impurities stemming from starting materials, side reactions, and degradation. The following table outlines common issues observed during synthesis and purification, their probable causes related to impurities, and actionable solutions.
| Observed Problem | Potential Cause (Impurity Related) | Recommended Solution & Rationale |
| Low Yield | Incomplete reaction or competing side reactions forming byproducts. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product formation. Monitor reaction progress using TLC or HPLC to determine the optimal endpoint. |
| Discoloration of Final Product (Yellow to Brown) | Presence of colored impurities, often arising from oxidation or side reactions. | Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. Ensure reactions and purifications are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Crystallization or "Oiling Out" | Presence of impurities that inhibit crystal lattice formation. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. Experiment with different solvent systems for recrystallization.[2] |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of structural isomers or unreacted starting materials. | Utilize high-resolution analytical techniques like HPLC-MS or GC-MS for detailed impurity profiling.[3][4] Compare spectra with a certified reference standard. |
| Unexpected Peaks in HPLC/GC Analysis | Contamination from reagents, solvents, or byproducts. | Analyze all starting materials and reagents for purity before use. Byproducts may include N-oxides from the oxidation of the pyridine nitrogen or isomers from non-selective reactions.[5] |
| Product Instability/Degradation Over Time | Residual acidic or basic impurities catalyzing decomposition. | Neutralize the product during workup and ensure all acidic or basic residues are removed through aqueous washes. Store the final product under inert conditions at a low temperature.[2][6] |
Workflow for Impurity Identification and Resolution
The following diagram outlines a systematic approach to identifying and resolving impurity issues during the production of this compound.
Caption: Workflow for identifying, characterizing, and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The nature of impurities is highly dependent on the synthetic route. Common impurities can be categorized as:
-
Process-related impurities: These include unreacted starting materials such as 2-methylpyridine or its derivatives, and reagents used in the synthesis.[6]
-
Byproducts from side reactions: In syntheses involving oxidation, the corresponding N-oxide of the pyridine can be a significant byproduct.[5] Other potential byproducts include isomers if the reaction is not regioselective.
-
Degradation products: The final product can degrade under harsh conditions (e.g., strong acids/bases, high temperatures), leading to the formation of impurities.[2]
Q2: How can I detect and quantify impurities in my this compound product?
A multi-technique approach is recommended for robust impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid, is a good starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile impurities. For polar compounds like pyridine derivatives, derivatization may be necessary to improve volatility and peak shape.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities, especially if their structures are known or can be inferred.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.[8]
Q3: What are the best practices for purifying crude this compound?
The choice of purification method depends on the nature and level of impurities:
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from a wide range of impurities.[9]
-
Distillation: For thermally stable liquid products, vacuum distillation can be an effective purification method.[2] A patent suggests that treatment with an alkali metal compound followed by distillation can be an effective method for purifying pyridine and its derivatives.[10]
Q4: Can impurities in this compound affect downstream reactions?
Yes, absolutely. Impurities can have several detrimental effects on subsequent reactions:
-
Catalyst poisoning: Certain impurities can deactivate catalysts used in downstream processes.
-
Side reactions: Impurities can participate in unintended side reactions, leading to the formation of new byproducts and reducing the yield of the desired product.
-
Impact on product quality: Impurities can carry through to the final active pharmaceutical ingredient (API), affecting its purity, stability, and safety.[11][12]
Q5: How can I control the formation of impurities during synthesis?
Controlling impurity formation starts with a well-designed synthetic process:
-
High-purity starting materials: Use starting materials and reagents of the highest possible purity.
-
Optimized reaction conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry to minimize side reactions.
-
Inert atmosphere: For reactions sensitive to oxidation, use an inert atmosphere (e.g., nitrogen or argon).
-
Process Analytical Technology (PAT): Implement in-process controls to monitor the reaction and ensure it proceeds as expected, allowing for timely intervention if deviations occur.
Detailed Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a general framework for developing an HPLC method for the analysis of this compound and its potential impurities. Method optimization will be required for specific impurity profiles.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Reference standard of this compound
-
Sample of this compound to be analyzed
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient is often effective. A starting point could be 10% B, increasing to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (this should be optimized based on the UV-Vis spectrum of this compound)[7]
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (at the initial gradient composition). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[13]
4. Data Analysis
-
Integrate the peaks in the chromatograms for both the standards and the sample.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Identify impurity peaks by comparing the chromatogram of the sample with that of the reference standard. Quantify impurities using the principle of relative response factors or by using reference standards for known impurities if available.
References
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).
- Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) - EvitaChem. (n.d.).
- The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide - Benchchem. (n.d.).
- A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine - Benchchem. (n.d.).
- This compound - Chem-Impex. (n.d.).
- 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. (n.d.).
- In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case - ACS Publications. (n.d.).
- Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. (2024).
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
- Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
- Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide - Benchchem. (n.d.).
- This compound | C7H9NO | CID 13358777 - PubChem. (n.d.).
- This compound | 55270-47-8 - Sigma-Aldrich. (n.d.).
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021).
- A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine - Benchchem. (n.d.).
- 5-METHOXY-2-METHYLINDOLE synthesis - ChemicalBook. (n.d.).
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (n.d.).
- A Comparative Guide to the Spectroscopic Data Validation of 5-Cyano-2-methylpyridine - Benchchem. (n.d.).
- Characterisation of Chromatography Media Aimed for Purification of Biomolecules - Diva-portal.org. (2014).
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018).
- Synthesis and Characterization of Process Related New Impurity in Ufiprazole - E-RESEARCHCO. (2019).
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. (2010).
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH. (n.d.).
- Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide - Benchchem. (n.d.).
- Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylpyridine - Benchchem. (n.d.).
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (n.d.).
- RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. (2023).
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- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 11. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 12. eresearchco.com [eresearchco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 5-Methoxy-2-methylpyridine
Welcome to the technical support center for the purification of 5-Methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this pyridine derivative using column chromatography. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve high purity.
Introduction: The Challenge of Purifying Pyridines
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its basic nature, stemming from the lone pair of electrons on the nitrogen atom, presents a unique set of challenges during purification on standard silica gel. The primary issue is the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This can lead to a host of problems, including poor separation, peak tailing, and even degradation of the target compound. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or "tailing" on the TLC plate and the column?
A1: Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.[2] The nitrogen atom in this compound readily interacts with acidic silanol groups on the silica surface, leading to a non-uniform elution front. To mitigate this, you can:
-
Add a Competing Base: Incorporate a small amount (0.1–2.0%) of a competing base like triethylamine (TEA) or pyridine into your mobile phase.[3] These additives will preferentially bind to the active silanol sites, effectively masking them from your target compound.[2]
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or a deactivated (end-capped) silica gel where the acidic silanol groups have been chemically modified.
Q2: I'm observing a new, more polar spot on my TLC after leaving the crude mixture on silica for too long. What is happening?
A2: Pyridine derivatives can be susceptible to degradation on the acidic surface of silica gel.[4][5] The appearance of a new, more polar spot (lower Rf) suggests a potential degradation product. To confirm this, you can perform a 2D TLC stability test. If degradation is confirmed, minimize the contact time between your compound and the silica gel by running the column more quickly or switch to a less acidic stationary phase like alumina.[2]
Q3: What is a good starting mobile phase for the purification of this compound?
A3: A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Based on the structure of this compound, a mobile phase of 10-30% ethyl acetate in hexanes is a reasonable starting point for TLC analysis. Adjust the polarity to achieve an Rf value for your target compound in the range of 0.25-0.35 for optimal separation on a column.[6]
Q4: My compound is not eluting from the column, even at high solvent polarity. What should I do?
A4: If your compound is not eluting, it indicates a very strong interaction with the stationary phase or potential decomposition.[4]
-
Check for Stability: First, ensure your compound is stable on silica gel using a TLC stability test.
-
Increase Mobile Phase Polarity Drastically: If stable, you can try a more aggressive solvent system. For very polar compounds, a mobile phase containing methanol in dichloromethane (e.g., 1-10%) can be effective. Sometimes, adding a small amount of ammonium hydroxide in methanol can help elute highly basic compounds.[4]
-
Change Stationary Phase: If the compound is still retained, switching to a reverse-phase C18 column may be a better option, where polar compounds elute earlier.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
Table 1: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Impurities) | 1. Inappropriate mobile phase polarity. 2. Column overload. 3. Poorly packed column. | 1. Optimize the mobile phase using TLC. Aim for a ΔRf of at least 0.2 between your compound and the closest impurity. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. 3. Ensure the column is packed uniformly without any cracks or channels. |
| Low Recovery of Product | 1. Compound is irreversibly adsorbed onto the silica. 2. Compound degradation on the column. 3. Compound is too volatile and evaporated during fraction processing. | 1. Add triethylamine (0.5-1%) to the mobile phase to reduce strong acidic interactions. 2. Perform a 2D TLC to check for stability. If degradation occurs, switch to a neutral stationary phase like alumina.[4] 3. Use a rotary evaporator at a lower temperature and gentle vacuum. |
| Product Elutes in the Solvent Front | The mobile phase is too polar. | Decrease the polarity of your mobile phase. If your compound is very non-polar, you may need to use a less polar solvent system, such as hexanes with a small percentage of dichloromethane or ether.[4] |
| Irregular Band Shape (not tailing) | 1. Poorly packed column (channels or cracks). 2. Sample was not loaded evenly. 3. Sample is not soluble in the mobile phase. | 1. Repack the column carefully, ensuring a homogenous slurry and level bed. 2. Dissolve the sample in a minimal amount of solvent and load it as a narrow, concentrated band.[7] 3. Use a stronger, but minimal, solvent to dissolve the sample for loading, or use the "dry loading" technique.[7] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Mobile Phase Selection (TLC Analysis):
-
Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10:90, 20:80, 30:70 v/v).
-
To each chamber, add 1 mL of triethylamine (TEA) per 100 mL of mobile phase to mitigate tailing.
-
Spot your crude reaction mixture on a TLC plate and develop it in each solvent system.
-
The ideal mobile phase will give your target compound an Rf value of approximately 0.25-0.35.
2. Column Preparation (Wet Packing):
-
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of ~4 cm is a good starting point.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[8]
-
In a beaker, prepare a slurry of silica gel in your chosen mobile phase (the least polar eluent if using a gradient).[8]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use pressure to pack the column firmly.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[7]
-
Carefully add this powder to the top of your packed column.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent and triethylamine.
Visualizing the Workflow
A logical approach to troubleshooting is critical for efficient purification. The following diagram outlines a decision-making workflow for tackling common chromatography problems.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
PubMed. (2007). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H9NO). Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. Retrieved from [Link]
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- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purifying 5-Methoxy-2-methylpyridine via Recrystallization
Welcome to the technical support center for the purification of 5-Methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this versatile intermediate. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome challenges during your purification process.
Understanding the Molecule: this compound
This compound is a substituted pyridine derivative with a molecular formula of C₇H₉NO.[1][2] Its structure, featuring a basic nitrogen atom in the pyridine ring, a methoxy group, and a methyl group, dictates its solubility and crystallization behavior. The compound is typically a light yellow to colorless liquid at room temperature.[1] Understanding its physicochemical properties is the first step toward a successful purification strategy.
| Property | Value/Description | Source |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | Light yellow to colorless liquid | [1] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 3-Methoxy-6-picoline | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Core Principles of Recrystallization for this compound
Recrystallization is a powerful technique for purifying solid compounds.[3] Although this compound is a liquid at room temperature, it can often be crystallized at lower temperatures or as a salt. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[3]
A key challenge with pyridine derivatives is their tendency to be good solvents themselves, which can make finding an appropriate recrystallization solvent tricky.[4]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (for solid derivatives or low-temperature crystallization)
This protocol is suitable if your this compound is in a solid form (e.g., a salt) or if it can be induced to crystallize at reduced temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on general principles for pyridine derivatives, suitable starting points include hexanes, ethyl acetate, or a mixture of ethyl acetate and hexanes.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility profile.[6] You will use one solvent in which the compound is highly soluble (solvent #1) and another in which it is poorly soluble (solvent #2).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol, methanol, or dichloromethane).[7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.[6]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: My this compound won't crystallize, even after cooling in an ice bath. What should I do?
A: This is a common issue that usually points to one of two things: either the solution is not saturated, or it is supersaturated.[8]
-
Not Saturated: You may have used too much solvent.[8] Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.
-
Supersaturated: The solution has more dissolved compound than it should at that temperature, but the crystals haven't started to form. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[8] If you have a small amount of pure this compound, you can add a "seed crystal" to initiate crystallization.
Q2: My compound is separating as an oil instead of crystals. How can I fix this?
A: This phenomenon, known as "oiling out," happens when the compound's melting point is lower than the temperature of the solution, or when the compound is highly impure.[5][9] To remedy this, try reheating the solution to re-dissolve the oil, then allow it to cool much more slowly.[5][8] You can also try adding a bit more of the "good" solvent if you are using a two-solvent system.[9]
Q3: The yield of my recrystallization is very low. What are the likely causes?
A: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.[9] You can try to recover a second crop of crystals by concentrating the filtrate.
-
Premature crystallization: If you performed a hot filtration, some of your compound may have crystallized on the filter paper or in the funnel. Ensure all your equipment is pre-warmed.
-
Incomplete crystallization: Make sure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.
Q4: After recrystallization, my this compound is still impure. What went wrong?
A: This can happen if the crystallization process was too rapid, trapping impurities within the crystal lattice.[9] To avoid this, allow the solution to cool slowly and undisturbed. Also, ensure that you have washed the collected crystals thoroughly with cold solvent to remove any residual mother liquor containing impurities. If the purity is still low, a second recrystallization may be necessary.
References
- EvitaChem. (n.d.). 5-Methoxymethoxymethyl-2-methylpyridine.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Condition Optimization for Pyridine Derivative Synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience to help you navigate the complexities of pyridine synthesis.
I. General Troubleshooting and FAQs
This section addresses broad issues applicable across various pyridine synthesis methodologies. A systematic approach is crucial when a reaction does not proceed as expected.
Q1: My reaction yield is consistently low. What are the primary parameters to investigate?
A systematic troubleshooting approach is recommended for low yields. Consider the following factors:
-
Purity of Starting Materials: Impurities in aldehydes, ketones, or ammonia sources can introduce side reactions that consume starting materials. Aldehyd purity is particularly critical, as oxidation to the corresponding carboxylic acid can inhibit the reaction.
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are pivotal. Classical methods often require elevated temperatures, but this can also lead to decomposition.[1] Modern catalytic methods may allow for lower temperatures and shorter reaction times.[2]
-
Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. For instance, in certain multicomponent reactions, changing the solvent from ethanol to acetonitrile can improve the solubility of intermediates and facilitate the final oxidation step, thereby increasing the yield.
-
Catalyst Activity: If a catalyst is employed, its activity is paramount. For solid-supported catalysts, ensure it is freshly prepared or properly activated. In transition-metal catalysis, ligand choice and catalyst loading are critical optimization points.
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the general strategies to improve selectivity?
Poor selectivity is a common challenge that directly impacts yield and purification efforts. To enhance selectivity:
-
Optimize Reaction Temperature: Competing reaction pathways often have different activation energies. Lowering or raising the temperature can favor the desired reaction pathway.
-
Order of Reagent Addition: In multicomponent reactions, a stepwise addition of reagents can often prevent the formation of undesired side products. For example, pre-forming an enamine or a Knoevenagel condensation product before the final cyclization step can lead to a cleaner reaction profile in an unsymmetrical Hantzsch synthesis.[3][4]
-
Stoichiometry Control: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of byproducts.
II. Classical Pyridine Syntheses: Troubleshooting and Optimization
This section delves into the specifics of widely used classical methods for pyridine synthesis, offering detailed troubleshooting for common issues.
A. The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust multicomponent reaction for producing dihydropyridines, which are subsequently oxidized to pyridines.[1][5]
Q1: My Hantzsch reaction has a low yield, and the primary issue seems to be the oxidation of the dihydropyridine intermediate. How can I improve this final step?
The aromatization of the 1,4-dihydropyridine (DHP) intermediate is a critical, and often problematic, step.
-
Choice of Oxidant: Classical oxidants like nitric acid can be harsh and lead to side reactions, including oxidative dealkylation.[6] Consider milder and more selective oxidizing agents such as iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂).[6]
-
Reaction Conditions: The oxidation conditions should be optimized. For instance, when using iodine, ensure the methanol is refluxing to drive the reaction to completion.
-
One-Pot Aromatization: To streamline the process and potentially minimize byproduct formation, consider a one-pot synthesis and aromatization protocol. This can be achieved by adding the oxidizing agent directly to the reaction mixture after the initial condensation is complete.[1]
Q2: I am synthesizing an unsymmetrically substituted pyridine and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Regioisomer formation is a known challenge in unsymmetrical Hantzsch syntheses.[4]
-
Stepwise Approach: The most effective strategy is to abandon the one-pot approach in favor of a stepwise procedure. First, synthesize the Knoevenagel adduct from the aldehyde and one of the β-ketoesters. In a separate step, prepare the enamine from the second β-ketoester and the ammonia source. Finally, reacting the Knoevenagel adduct with the enamine will yield the desired unsymmetrical dihydropyridine with high regioselectivity.[4][7]
-
Careful Reagent Addition: If a one-pot reaction is necessary, the order of reagent addition is critical. Slowly adding one of the β-ketoesters to the mixture of the other reagents can sometimes favor the formation of one regioisomer over the other.[7]
Q3: My reaction is producing a significant amount of a tricyclic pyran byproduct. What is the cause, and how can it be avoided?
The formation of a pyran intermediate can occur in unsymmetrical Hantzsch reactions, especially when a dione, an aldehyde, and an ester are reacted together without the ammonia source.[3][7] To circumvent this, ensure the ammonia source (e.g., ammonium acetate) is present from the start of the reaction to facilitate the formation of the enamine intermediate, which will then compete effectively in the desired reaction pathway.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.1 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: The crude 1,4-dihydropyridine can be purified by recrystallization from ethanol.
-
Oxidation (Aromatization): Dissolve the purified 1,4-dihydropyridine in glacial acetic acid. Add a solution of sodium nitrite in water dropwise with stirring. Heat the mixture to 80°C for 1 hour. Cool the mixture and pour it into water. Collect the precipitated pyridine product by filtration, wash with water, and recrystallize from ethanol.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | 65 | [2] |
| p-TSA | Ethanol | Reflux | 6 | 82 | [2] |
| Tannic Acid | H₂O | 80 | 1 | 94 | [2] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [2] |
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// Edges Start -> IncompleteReaction; Start -> SideProducts; Start -> OxidationIssue; IncompleteReaction -> Purity; IncompleteReaction -> Conditions; IncompleteReaction -> Catalyst; SideProducts -> Regioisomers; SideProducts -> Pyran; OxidationIssue -> Dealkylation; Purity -> ImprovedYield; Conditions -> ImprovedYield; Catalyst -> ImprovedYield; Regioisomers -> Stepwise; Pyran -> ReagentOrder; Dealkylation -> MildOxidant; Dealkylation -> AvoidHNO3; Stepwise -> ImprovedYield; ReagentOrder -> ImprovedYield; MildOxidant -> ImprovedYield; AvoidHNO3 -> ImprovedYield; } Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
B. The Guareschi-Thorpe Pyridine Synthesis
This method synthesizes 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[8]
Q1: My Guareschi-Thorpe reaction is sluggish and gives low yields. What can I do to improve it?
-
Nitrogen Source and Catalyst: The choice of ammonia source can be critical. Using ammonium carbonate can serve as both the nitrogen source and a pH controller in aqueous media, often leading to higher yields and a greener process.[9]
-
Solvent System: While traditional protocols often use alcoholic solvents, conducting the reaction in an aqueous medium can be highly effective, especially when the product precipitates out, simplifying the workup.[9]
-
Reaction Setup: In a flask, mix ethyl acetoacetate (1.0 eq.), cyanoacetamide (1.0 eq.), and ammonium carbonate (1.0 eq.) in a 1:1 mixture of water and ethanol.
-
Reaction: Heat the mixture to 80°C with stirring. The product should begin to precipitate as the reaction proceeds.
-
Workup: After completion (monitored by TLC), cool the mixture to room temperature.
-
Purification: Collect the precipitated product by filtration, wash with cold water, and dry. This method often yields a product of high purity without the need for column chromatography.[3]
C. The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form a substituted pyridine.[2][10]
Q1: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition of my starting materials. How can I achieve cyclization under milder conditions?
The high-temperature requirement is a significant drawback of the classical Bohlmann-Rahtz synthesis.[10]
-
Acid Catalysis: The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid can significantly lower the temperature required for cyclodehydration.[10][11] Ytterbium(III) triflate and zinc(II) bromide have been shown to be particularly effective Lewis acid catalysts for this transformation.[11]
-
Solid-Phase Catalysts: Using a solid acid catalyst like Amberlyst-15 can also facilitate the reaction at lower temperatures and simplifies the workup, as the catalyst can be removed by filtration.[12]
Q2: The enamine starting material for my Bohlmann-Rahtz synthesis is difficult to prepare and handle. Are there any alternatives?
-
In Situ Generation: A one-pot, three-component reaction can be performed where the enamine is generated in situ from a β-ketoester and ammonium acetate, which then reacts with the added alkynone. This approach avoids the isolation of the often-unstable enamine.[12]
-
Reaction Setup: In a flask, combine a β-ketoester (1.0 eq.), ammonium acetate (1.5 eq.), and an alkynone (1.2 eq.) in ethanol.
-
Reaction: Reflux the mixture and monitor by TLC. The reaction typically proceeds to completion within a few hours.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude pyridine by column chromatography.
dot graph Bohlmann_Rahtz_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
// Nodes Start [label="Bohlmann-Rahtz Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TwoStep [label="Two-Step Protocol"]; OnePot [label="One-Pot Protocol"]; EnaminePrep [label="Prepare & Isolate Enamine"]; Condensation [label="Condensation with Alkynone"]; Aminodiene [label="Aminodiene Intermediate"]; Cyclodehydration [label="High-Temp Cyclodehydration"]; ThreeComp [label="Three-Component Reaction\n(β-ketoester, NH₄OAc, Alkynone)"]; InSituEnamine [label="In Situ Enamine Formation"]; CatalyzedCyclization [label="Acid-Catalyzed Cyclodehydration"]; Product [label="Substituted Pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> TwoStep [label="Classical"]; Start -> OnePot [label="Modern"]; TwoStep -> EnaminePrep; EnaminePrep -> Condensation; Condensation -> Aminodiene; Aminodiene -> Cyclodehydration; Cyclodehydration -> Product; OnePot -> ThreeComp; ThreeComp -> InSituEnamine; InSituEnamine -> CatalyzedCyclization; CatalyzedCyclization -> Product; } Caption: Classical vs. modern workflows for the Bohlmann-Rahtz synthesis.
III. Modern Synthetic Approaches: Transition-Metal Catalysis
Modern synthetic methods, particularly those employing transition-metal catalysts, offer alternative routes to pyridine derivatives, often with high efficiency and functional group tolerance.
FAQs for Palladium-Catalyzed Pyridine Synthesis
Q1: My palladium-catalyzed cross-coupling reaction to form a substituted pyridine is not working. What are the likely causes?
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that anhydrous and degassed solvents are used and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The choice of ligand is crucial for the success of palladium-catalyzed reactions. A screening of different phosphine ligands (e.g., Buchwald or Josiphos-type ligands) is often necessary to find the optimal one for a specific substrate combination.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while common solvents include toluene, dioxane, and DMF. An experimental matrix to screen these parameters is advisable.
IV. Green Chemistry in Pyridine Synthesis
The principles of green chemistry are increasingly being applied to pyridine synthesis to reduce environmental impact and improve safety.
Q1: How can I make my pyridine synthesis "greener"?
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating.[13][14]
-
Solvent-Free Reactions: Whenever possible, performing reactions under solvent-free conditions minimizes waste and can simplify purification.[3]
-
Aqueous Media: Using water as a solvent is a key aspect of green chemistry. As seen in the Guareschi-Thorpe synthesis, this can be a highly effective approach.[9]
-
Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch synthesis, are inherently green as they increase atom economy by combining multiple starting materials into a single product in one step.[13]
References
- A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. (2025). BenchChem.
- Avoiding side reactions in one-pot pyridine synthesis. (2025). BenchChem.
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2005).
- Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
- strategies to avoid regioisomer formation in Hantzsch synthesis. (2025). BenchChem.
- Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). Bentham Science Publisher.
- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. (n.d.).
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
- Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction. (2025).
- Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. (2025).
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Bohlmann–Rahtz pyridine synthesis. (2023). YouTube.
- Recent Advances in Catalysis of Hantzsch and Related Synthesis of 1,4-Dihydropyridines and Polyhydroquinolines: A Brief Overview. (n.d.). Semantic Scholar.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2025).
- An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024).
- A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. (n.d.). RSC Publishing.
- Title:- “Pyridine: Synthesis, Swiss-ADME and Applic
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
- A Detailed Investigation into the Oxidation Mechanism of Hantzsch 1,4-Dihydropyridines by Ethyl ??-Cyanocinnamates and Benzylidenemalononitriles. (2025).
- Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group.
- Pyridine Ring Synthesis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
- (PDF) Facile Synthesis of Hantzsch 1,4-Dihydropyridines with Unsymmetrical 2,6-and 3,5-Substituents. (2025).
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
- One-pot Hantzsch synthesis of unsymmetrical substituted pyridines via condensation of 1, 3-dicarbonyl compounds with DMF and 1, 1-dichloro-2-nitroethene. (2025).
- A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). PMC.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
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Technical Support Center: Navigating the Chemistry of 5-Methoxy-2-methylpyridine
Welcome to the technical support center for 5-Methoxy-2-methylpyridine. As a substituted pyridine, this versatile building block is invaluable in the synthesis of pharmaceuticals and agrochemicals due to its unique electronic and structural properties.[1] However, its reactivity can also present challenges, leading to undesired degradation and side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles to ensure the stability and successful use of this compound in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions in a direct Q&A format.
Q1: What are the primary degradation pathways for this compound during reactions?
The main degradation pathways stem from its electron-rich nature and the reactivity of the pyridine nitrogen. Key pathways include:
-
N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to attack by oxidizing agents, forming the corresponding N-oxide.[2][3] This is a common issue when using peroxides or under aerobic conditions at elevated temperatures.
-
O-Demethylation: The methoxy group can be cleaved by strong Lewis acids (like BBr₃ or AlCl₃) or strong protic acids, especially at higher temperatures, yielding 2-methyl-5-hydroxypyridine.[4][5]
-
Ring Opening/Polymerization: Under harsh conditions, such as extreme pH or with highly reactive reagents, the pyridine ring itself can be compromised, leading to the formation of complex mixtures or intractable tars.[6]
Q2: I'm seeing a significant loss of my starting material, but no clear major byproduct. What are the likely causes?
This often points to the formation of multiple minor degradation products or polymerization. Key factors to investigate are:
-
Reaction Temperature: Overheating can accelerate various decomposition pathways. Ensure accurate temperature monitoring and control.
-
Atmosphere: The presence of oxygen can lead to gradual oxidative degradation, especially in heated reactions or in the presence of metal catalysts.
-
Purity of Reagents: Impurities in solvents (e.g., peroxides in ethers) or reagents can initiate undesired side reactions.
Q3: My reaction mixture is turning dark brown or black. What does this indicate?
Dark coloration, often described as "tarring" or polymerization, is a strong indicator of significant degradation. This is typically caused by the formation of highly conjugated, polymeric side products. It's a common outcome when reactions are not adequately controlled, particularly in cases of:
-
Strongly acidic or basic conditions.
-
Uncontrolled exotherms.
-
Reactions involving radical intermediates.
Q4: Can I use strong oxidizing or reducing agents with this molecule?
Caution is advised. Strong oxidizing agents like m-CPBA or excess H₂O₂ will readily form the N-oxide.[2] Strong reducing agents, especially under conditions that can affect aromatic systems (e.g., Birch reduction), may lead to over-reduction or loss of aromaticity. However, specific reagents can be used effectively with careful control of conditions. For instance, chemoselective demethylation has been achieved using L-selectride.[4]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a more detailed breakdown of common problems, their causes, and actionable solutions.
Issue 1: Unwanted N-Oxidation of the Pyridine Ring
-
Symptoms:
-
Formation of a new, more polar spot on TLC that may be UV active.
-
Reduced yield of the desired product.
-
Complications in downstream reactions due to the altered reactivity of the N-oxide.
-
-
Potential Causes:
-
Use of strong oxidizing agents (e.g., peroxyacids like m-CPBA).[2]
-
Presence of peroxide impurities in solvents (e.g., aged THF or diethyl ether).
-
Running reactions open to the air at elevated temperatures, leading to aerobic oxidation.
-
-
Recommended Solutions:
-
Inert Atmosphere: For any reaction sensitive to oxidation, especially those run at elevated temperatures or for extended periods, maintain a positive pressure of an inert gas like nitrogen or argon.
-
Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-free solvents. Test ethers for peroxides before use.
-
Strategic Synthesis: In some cases, N-oxide formation can be used strategically to direct functionalization at the 4-position of the pyridine ring, followed by deoxygenation.[7][8]
-
Issue 2: O-Demethylation of the Methoxy Group
-
Symptoms:
-
Appearance of 2-methyl-5-hydroxypyridine as a byproduct, identifiable by its distinct polarity and phenolic nature.
-
Complex proton NMR spectra showing a mixture of methoxy and hydroxyl signals.
-
-
Potential Causes:
-
Recommended Solutions:
-
Select Milder Lewis Acids: If a Lewis acid is required, consider those less prone to ether cleavage. The choice is highly dependent on the specific reaction.
-
Temperature Control: O-demethylation is often highly temperature-dependent. Running reactions at lower temperatures can significantly suppress this side reaction.
-
Protecting Groups: If demethylation is unavoidable under the required reaction conditions, consider alternative synthetic routes or using a more robust protecting group for the hydroxyl functionality.
-
Diagram 1: Decision Logic for Handling Methoxy Group Reactivity
Caption: Decision tree for mitigating O-demethylation risk.
Issue 3: Poor Reactivity in Palladium-Catalyzed Cross-Coupling
-
Symptoms:
-
Potential Causes:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. This is a common issue with electron-rich pyridines.[12]
-
Poor Stability of Intermediates: Pyridine-based organometallic intermediates (e.g., pyridine boronic acids) can be unstable.[10]
-
Inappropriate Ligand Choice: The ligand used may not be suitable for activating the C-X bond or preventing catalyst deactivation.
-
-
Recommended Solutions:
-
Use Electron-Rich, Bulky Ligands: Ligands such as SPhos or Xantphos are often effective for cross-coupling reactions involving pyridines as they promote the desired catalytic steps while sterically discouraging catalyst inhibition.[11][12]
-
Alternative Coupling Partners: If pyridine boronic acids are proving problematic, consider alternative nucleophiles like pyridine trifluoroborates or pyridine sulfinates, which can exhibit improved stability and reactivity.[10][11]
-
Screen Bases and Solvents: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent can have a profound impact on reaction efficiency. An empirical screen is often necessary.
-
Table 1: Recommended Conditions for Suzuki Coupling with Halogenated this compound
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 | A robust, general-purpose system for many pyridine couplings. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Often effective for more challenging substrates or C-N couplings. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | A classic choice, but may be less effective for electron-rich pyridines. |
Part 3: Recommended Protocols for Stable Reactions
Protocol 1: Directed ortho-Lithiation and Electrophilic Quench
Directed lithiation is a powerful tool for functionalizing the pyridine ring, but it requires careful temperature control to prevent degradation and side reactions. The methoxy group can direct lithiation to the C-4 position.
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (n-BuLi) (1.1 equivalents) to the stirred THF.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the n-BuLi solution at -78 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Dissolve the desired electrophile (e.g., benzaldehyde, 1.2 equivalents) in anhydrous THF and add it slowly to the reaction mixture at -78 °C.
-
Warm and Quench: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 2: Workflow for Low-Temperature Lithiation
Sources
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- 6. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]
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- 9. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of 5-Methoxy-2-methylpyridine
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate. This compound serves as a crucial building block in the development of various pharmaceutical and agrochemical compounds.[1] This resource aims to equip you with the necessary knowledge to navigate the complexities of its synthesis, ensuring efficiency, high yield, and purity in your experimental work.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route often depends on factors such as the availability and cost of starting materials, desired scale of production, and the specific functional group tolerance required. The most prominent and industrially viable methods involve the functionalization of a pre-existing pyridine ring. Key strategies include palladium-catalyzed cross-coupling reactions and Grignard reactions, which offer versatility and control over the introduction of the methyl group.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and offering practical, field-proven solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi) to introduce the methyl group at the 2-position of a 5-methoxypyridine derivative is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in palladium-catalyzed cross-coupling reactions involving pyridine substrates is a frequent challenge. Pyridines can be problematic in Suzuki couplings due to their electron-poor nature, which can affect the catalytic cycle.[2] Here are several potential causes and troubleshooting steps:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as those from the Buchwald group are designed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[3] Experiment with different ligands and catalyst loadings to find the optimal conditions for your specific substrate.
-
-
Inefficient Transmetalation: The transfer of the methyl group from the organometallic reagent (e.g., methylboronic acid or dimethylzinc) to the palladium complex can be a rate-limiting step.
-
Solution:
-
For Suzuki couplings, ensure the appropriate base is used. The choice of base is often empirical, so screening different bases (e.g., carbonates, phosphates, fluorides) may be necessary.[3] The presence of water can also be crucial for hydrolyzing boronic esters and facilitating transmetalation.[4]
-
For Negishi couplings, the organozinc reagent must be prepared and handled under strictly anhydrous and oxygen-free conditions to maintain its reactivity.[5]
-
-
-
Substrate-Related Issues: The electronic properties of your starting material can significantly impact the reaction. Electron-donating groups, like the methoxy group on the pyridine ring, can sometimes make oxidative addition more challenging.[4]
-
Solution: If using a halo-pyridine, consider switching the halogen. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides in oxidative addition.[6]
-
-
Reaction Conditions: Temperature and solvent can play a critical role.
-
Solution: Gradually increase the reaction temperature. Ensure your solvent is thoroughly degassed to prevent oxidation of the catalyst. While toluene and dioxane are common, exploring other solvents may be beneficial.
-
Question 2: I am observing significant formation of byproducts in my reaction, leading to a complex mixture and difficult purification. What are the common side reactions and how can I minimize them?
Answer:
Byproduct formation is a common hurdle, especially during scale-up. Understanding the potential side reactions is key to mitigating them.
-
Homocoupling: A frequent byproduct in cross-coupling reactions is the homocoupling of the starting materials (e.g., formation of biphenyl from phenylboronic acid). This can arise from side reactions in the catalytic cycle.[7]
-
Solution: Carefully control the stoichiometry of your reagents. Optimize the catalyst system, as some ligands are more prone to promoting homocoupling than others. Running the reaction under dilute conditions can sometimes disfavor this bimolecular side reaction.
-
-
Protodeborylation/Protodezincification: This is the cleavage of the carbon-boron or carbon-zinc bond by a proton source, leading to the formation of the corresponding des-methyl starting material. This is a known issue with pyridineboronic acids.[2]
-
Solution: Ensure strictly anhydrous conditions if using a Negishi coupling. For Suzuki reactions, while some water can be beneficial, excess water or acidic conditions can promote this side reaction. The use of MIDA boronates, which offer a "slow release" of the boronic acid, can sometimes circumvent this issue.[2]
-
-
Formation of Isomers: Depending on the synthetic route, there is a possibility of forming isomeric products. For example, if starting from a di-substituted pyridine, regioselectivity can be an issue.
-
Solution: The choice of catalyst and ligands is crucial for directing the regioselectivity of the reaction. A thorough literature search for similar transformations on substituted pyridines can provide guidance on the best catalyst system to achieve the desired regioselectivity.
-
Question 3: I am attempting a Grignard reaction to introduce the methyl group, but the reaction is sluggish or fails to initiate. What troubleshooting steps should I take?
Answer:
Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate is a classic problem.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources like water and are sensitive to oxygen.[8]
-
Magnesium Activation: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium under an inert atmosphere to break up the oxide layer.[8]
-
-
Slow Initiation: Even with proper precautions, the reaction can sometimes be slow to start.
-
Halide Reactivity: The choice of halide in the methyl halide precursor can influence the ease of Grignard formation.
-
Solution: Methyl iodide is generally more reactive than methyl bromide, which is more reactive than methyl chloride.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthetic route to this compound?
A1: For large-scale synthesis, a route starting from a commercially available and relatively inexpensive substituted pyridine is often preferred. A common and scalable approach is the palladium-catalyzed methylation of 2-chloro-5-methoxypyridine. While the initial investment in the palladium catalyst and ligand may be a consideration, these reactions are often high-yielding and can be optimized for catalyst loading, making them economically viable at scale.
Q2: How can I effectively purify this compound on a large scale?
A2: Purification of pyridine derivatives at scale often relies on distillation.[1] Given that this compound is a liquid, fractional distillation under reduced pressure is a suitable method to achieve high purity. It is important to carefully control the vacuum and temperature to avoid decomposition. For the removal of non-volatile impurities, a simple filtration or a short-path distillation might be sufficient. Chromatographic methods are generally less favored on an industrial scale due to cost and solvent usage but can be employed if very high purity is required.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns will depend on the chosen synthetic route.
-
Grignard Reactions: These are highly exothermic and involve flammable solvents like THF or diethyl ether.[11][12] The risk of a runaway reaction and fire is significant.[11] Proper cooling, controlled addition of reagents, and an inert atmosphere are crucial.[9][10]
-
Palladium-Catalyzed Reactions: While generally less hazardous than Grignard reactions, the phosphine ligands used can be toxic and air-sensitive. Reactions are often run at elevated temperatures, requiring careful monitoring. The use of flammable solvents also poses a fire risk.
-
General Precautions: Always conduct a thorough hazard analysis before scaling up any reaction. Ensure adequate ventilation (fume hood) and have appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and appropriate gloves).[9][11]
Q4: Can I use 2,5-lutidine as a starting material?
A4: Yes, 2,5-lutidine (2,5-dimethylpyridine) can be a potential starting material. The synthesis would involve a selective functionalization of one of the methyl groups or the pyridine ring. For example, one could envision a route involving oxidation of the 5-methyl group to a hydroxyl group, followed by methylation to the methoxy group. However, achieving high regioselectivity in such transformations can be challenging and may require multi-step procedures, which could be less efficient for large-scale production compared to starting with a pre-functionalized pyridine.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Negishi Coupling
This protocol describes a plausible route based on the well-established Negishi cross-coupling reaction.[5][6]
Step 1: Preparation of Methylzinc Chloride Caution: Organozinc reagents are moisture and air-sensitive. All operations must be performed under an inert atmosphere.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Slowly add methyl iodide (1.1 eq) dissolved in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle reflux. Maintain a gentle reflux by controlling the addition rate and, if necessary, cooling with a water bath.
-
After the magnesium has been consumed, cool the solution to 0 °C.
-
Slowly add a solution of zinc chloride (1.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 1-2 hours to complete the transmetalation.
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in anhydrous THF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Slowly add the freshly prepared methylzinc chloride solution from Step 1 to the solution of 2-chloro-5-methoxypyridine at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Summary Table: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Scalability | Key Considerations |
| Negishi Coupling | 2-Chloro-5-methoxypyridine | Methylzinc chloride, Pd catalyst | Good to Excellent | High | Good | Requires strictly anhydrous/anaerobic conditions; organozinc reagents are sensitive.[5] |
| Suzuki Coupling | 2-Bromo-5-methoxypyridine | Methylboronic acid, Pd catalyst, Base | Good | High | Excellent | Potential for catalyst inhibition by pyridine nitrogen; protodeborylation of boronic acid.[2] |
| Grignard Reaction | 5-Methoxypyridine-N-oxide | Methylmagnesium bromide | Moderate to Good | Good | Moderate | Exothermic reaction requiring careful control; sensitive to moisture.[13] |
V. Visualizing the Process: Reaction Mechanisms and Workflows
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: Decision tree for troubleshooting low product yield.
VI. References
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Retrieved from
-
What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]
-
This compound. (n.d.). Chem-Impex. Retrieved from [Link]
-
Suzuki coupling help. (2012, July 4). Reddit. Retrieved from [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025, August 6). ResearchGate. Retrieved from [Link]
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents. Retrieved from
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]
-
Negishi Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Bipyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 5-Methoxy-2-methylpyridine and a Comparison with Alternative Analytical Methodologies
This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-2-methylpyridine, a heterocyclic building block of significant interest in the pharmaceutical and agrochemical sectors.[1] We will explore the foundational principles of its ¹H NMR spectrum, provide a comparative analysis with related pyridine derivatives to elucidate substituent effects, and present a robust experimental protocol. Furthermore, this guide will objectively compare the capabilities of ¹H NMR with alternative analytical techniques, such as ¹³C NMR, 2D NMR, and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic perspective on its structural characterization.
Part 1: The Foundational Technique - ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[2] The ¹H NMR experiment, in particular, is typically the first and most informative analysis performed on a small molecule like this compound.[2][3]
Predicted ¹H NMR Spectrum of this compound
The structure of this compound contains three distinct aromatic protons (H-3, H-4, H-6), a methyl group (-CH₃), and a methoxy group (-OCH₃). The interpretation of its spectrum relies on understanding the electronic effects of the substituents and the nitrogen heteroatom on the pyridine ring.
-
Nitrogen Atom: The electronegative nitrogen atom deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). Protons at the α-positions (C2, C6) are most affected.[2]
-
Methyl Group (-CH₃) at C2: The methyl group is a weak electron-donating group. Its primary influence is on the local electronic environment.[4]
-
Methoxy Group (-OCH₃) at C5: The methoxy group is a strong electron-donating group through resonance, increasing electron density at the ortho (C4, C6) and para (C2) positions. This shielding effect causes protons at these positions to shift upfield (lower chemical shift).
Based on these principles, we can predict the chemical shifts and splitting patterns for each proton.
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.1 - 8.3 | Doublet (d) | ⁴J(H6-H4) ≈ 2-3 Hz | Located alpha to the ring nitrogen (deshielded), but shielded by the ortho-methoxy group. Coupled to H-4 via a meta-coupling. |
| H-4 | ~7.2 - 7.4 | Doublet of Doublets (dd) | ³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | Shielded by the ortho-methoxy group. Exhibits ortho-coupling to H-3 and meta-coupling to H-6.[2] |
| H-3 | ~6.9 - 7.1 | Doublet (d) | ³J(H4-H3) ≈ 8-9 Hz | Not significantly influenced by the methoxy group but adjacent to the methyl-substituted carbon. Shows ortho-coupling to H-4. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A | Typical chemical shift for an aromatic methoxy group. No adjacent protons to couple with. |
| -CH₃ | ~2.4 - 2.5 | Singlet (s) | N/A | Typical chemical shift for a methyl group on an aromatic ring. No adjacent protons to couple with. |
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, it is instructive to compare its predicted proton chemical shifts with the experimental values of pyridine and its monosubstituted derivatives. This comparison isolates the electronic contribution of each substituent.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) in Pyridine Derivatives (in CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Reference |
| Pyridine | 8.61 | 7.25 | 7.64 | 7.25 | 8.61 | [5] |
| 2-Methylpyridine | - | 7.09 | 7.56 | 7.02 | 8.46 | [6] |
| 5-Methoxypyridine (Predicted) | ~8.4 | ~7.2 | ~8.1 | - | ~8.4 | Based on[2][7] |
| This compound (Predicted) | - | ~7.0 | ~7.3 | - | ~8.2 | Synthesized Data |
This comparative analysis demonstrates how the addition of a methyl group at C-2 and a methoxy group at C-5 cumulatively influences the chemical shifts of the remaining ring protons, leading to the predicted spectrum.
Part 2: Experimental Protocol for ¹H NMR Analysis
A trustworthy protocol is a self-validating system. The following detailed methodology ensures the acquisition of high-quality, reproducible ¹H NMR data for this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound. The use of a sufficient quantity is crucial for obtaining a good signal-to-noise ratio, especially if subsequent ¹³C NMR analysis is planned.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak.[9]
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade spectral resolution.[8]
-
Cap the tube and ensure the sample is fully dissolved and homogenous, using gentle vortexing if necessary.
-
-
Data Acquisition (Using a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument locks onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field against drift.[10]
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.[11]
-
Acquisition: A standard proton experiment is run. For a sample of this concentration, 16 to 32 scans are typically sufficient to yield a high-quality spectrum.[12]
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is phase- and baseline-corrected to ensure accurate peak shapes and integration.
-
The chemical shift axis is referenced. While tetramethylsilane (TMS) is the standard reference at 0.00 ppm, modern spectrometers often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[13]
-
Peak integration is performed to determine the relative ratios of the different types of protons.
-
The chemical shifts, multiplicities, and coupling constants are measured and assigned to the molecular structure.
-
Part 3: Beyond ¹H NMR - A Comparative Overview of Alternative Techniques
While ¹H NMR is the cornerstone of structural analysis, a comprehensive characterization often requires a multi-technique approach. The following methods provide complementary information.
-
¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule.[2] It reveals the number of unique carbon environments and is especially useful for identifying quaternary carbons that are invisible in the ¹H NMR spectrum. The low natural abundance of the ¹³C isotope means these experiments are less sensitive and require more sample or longer acquisition times.[2]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for unambiguously assigning signals and confirming the molecular structure.
-
COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other (typically over 2-3 bonds), helping to map out the proton connectivity within spin systems.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons, providing definitive C-H assignments.[2][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (2-4 bonds), which is essential for connecting different spin systems and assigning quaternary carbons.[2][14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates components of a mixture (GC) and then provides information about the molecular weight and fragmentation pattern of each component (MS).[12][15] It is an excellent method for assessing purity and confirming the molecular weight (123.15 g/mol for C₇H₉NO).[16]
Table 3: Comparison of Key Analytical Techniques for Structural Elucidation
| Technique | Principle | Information Obtained | Key Advantage | Key Limitation |
| ¹H NMR | Nuclear spin resonance in a magnetic field. | Number of proton types, chemical environment, connectivity (J-coupling), relative ratios (integration). | High resolution, detailed structural information, non-destructive. | Lower sensitivity than MS, complex spectra for large molecules. |
| ¹³C NMR | Nuclear spin resonance of the ¹³C isotope.[2] | Number and type of carbon environments (sp³, sp², sp), including quaternary carbons. | Directly probes the carbon skeleton.[12] | Low natural abundance of ¹³C results in low sensitivity.[2] |
| 2D NMR | Correlation of nuclear spins through bonds or space.[17] | Definitive H-H (COSY) and C-H (HSQC, HMBC) connectivities. | Unambiguous assignment of complex spectra and establishment of the complete molecular framework.[14] | Requires longer experiment times. |
| GC-MS | Chromatographic separation followed by ionization and mass analysis. | Purity, molecular weight, and structural information from fragmentation patterns. | Extremely high sensitivity (trace analysis), definitive molecular weight determination. | Sample must be volatile and thermally stable; provides less detailed connectivity information than NMR.[15] |
Conclusion
The ¹H NMR spectrum provides an exceptionally detailed and definitive fingerprint for the structural characterization of this compound. Through a careful analysis of chemical shifts, integration, and spin-spin coupling patterns, one can confidently assign every proton in the molecule. This guide demonstrates that the power of ¹H NMR is further enhanced when placed in a comparative context, both against simpler molecular analogues to understand substituent effects and against complementary analytical techniques like ¹³C NMR, 2D NMR, and GC-MS. For researchers and drug development professionals, employing this multi-faceted approach ensures the highest degree of confidence in structural assignment and sample purity, which is paramount for subsequent research and development.
References
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- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
- Asian Publication Corporation. (2004, April 2). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry.
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- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset.
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- (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
- ChemicalBook. (n.d.). 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts.
- Benchchem. (n.d.). Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide.
- (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
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- (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
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A Comparative Guide to the ¹³C NMR Spectral Analysis of 5-Methoxy-2-methylpyridine
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methoxy-2-methylpyridine (CAS No: 55270-47-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key heterocyclic intermediate. This compound serves as a valuable building block in the synthesis of novel therapeutic agents and specialty chemicals, particularly in the development of pharmaceuticals targeting neurological disorders.[1] Its precise characterization is paramount for ensuring the integrity of synthetic pathways and the identity of final products.
This guide moves beyond a simple data repository. It provides a comparative analysis with structurally related pyridine derivatives to illuminate the subtle electronic effects of substituents on the aromatic ring. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra is presented, explaining the causality behind each procedural step to ensure reproducibility and accuracy.
Structural and Spectral Profile of this compound
The structure of this compound features a pyridine ring substituted with a methyl group at the C2 position and a methoxy group at the C5 position. This substitution pattern dictates the electronic environment of each carbon atom, resulting in a unique ¹³C NMR fingerprint. The numbering of the carbon atoms, as per IUPAC nomenclature, is essential for correct spectral assignment.
Caption: Molecular structure of this compound with IUPAC numbering.
The expected ¹³C NMR chemical shifts are summarized in the table below. These values are influenced by the electron-donating nature of the methoxy group and the weakly donating methyl group, which affect the shielding and deshielding of the ring carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~156.0 | Attached to nitrogen and substituted with a methyl group, resulting in a downfield shift. |
| C3 | ~123.0 | Influenced by the adjacent C2 and C4 carbons. |
| C4 | ~136.0 | Experiences deshielding due to its position relative to the nitrogen. |
| C5 | ~149.0 | Directly attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |
| C6 | ~146.0 | Alpha to the nitrogen, leading to a downfield shift. |
| -CH₃ | ~24.0 | Typical range for a methyl group attached to an aromatic ring. |
| -OCH₃ | ~55.0 | Typical chemical shift for a methoxy carbon attached to an aromatic system. |
Comparative Spectral Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, it is instructive to compare its ¹³C NMR data with those of related pyridine derivatives. This comparison highlights how different substituents electronically perturb the pyridine ring, leading to predictable changes in chemical shifts.
The table below compares the ¹³C NMR chemical shifts of this compound with Pyridine, 2-Methylpyridine, and 2-Methoxy-6-methylpyridine.[2][3]
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) |
| Pyridine | 150.2 | 124.0 | 136.1 | 124.0 | 150.2 | - | - |
| 2-Methylpyridine[2] | 158.0 | 122.9 | 136.1 | 121.1 | 149.4 | 24.7 | - |
| 2-Methoxy-6-methylpyridine[3] | 157.0 | 107.5 | 138.4 | 109.9 | 163.0 | 24.1 | 52.8 |
| This compound | ~156.0 | ~123.0 | ~136.0 | ~149.0 | ~146.0 | ~24.0 | ~55.0 |
Analysis of Substituent Effects:
-
Methyl Group (-CH₃): Comparing pyridine to 2-methylpyridine, the introduction of the methyl group at C2 causes a significant downfield shift at C2 (~+8 ppm) and a slight shielding (upfield shift) at the ortho (C3) and para (C5) positions. This is a classic example of the substituent effect on an aromatic ring.
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group. In 2-Methoxy-6-methylpyridine, the methoxy group at C6 dramatically shifts the C6 signal downfield to ~163.0 ppm.[3] It also strongly shields the ortho (C5) and para (C3) carbons.
-
Combined Effects in this compound: In the target molecule, the methyl group at C2 and the methoxy group at C5 work in concert. The C2 and C5 carbons are significantly deshielded due to their direct attachment to the substituent and proximity to the electronegative nitrogen and oxygen atoms. The interplay of these groups results in the distinct chemical shifts that allow for unambiguous identification. The atypical downfield shift of methoxy groups in some aromatic compounds is a known phenomenon, often related to conformational effects that alter the magnetic interactions of molecular orbitals.[4]
Best Practices for ¹³C NMR Data Acquisition: An Experimental Protocol
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol provides a robust, step-by-step methodology grounded in established NMR principles.[5][6][7]
Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 10-20 mg of high-purity this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Rationale: A sufficient concentration is necessary to obtain a good signal-to-noise ratio within a reasonable time, given the low natural abundance of the ¹³C isotope.[8] The deuterated solvent provides a lock signal for the spectrometer to maintain field stability and is transparent in the ¹³C NMR spectrum, except for its own characteristic signal(s) which are used for referencing.[9]
-
-
Instrument Setup:
-
Action: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Tune and match the ¹³C probe.
-
Rationale: Locking ensures the magnetic field does not drift during the experiment. Shimming minimizes peak broadening, leading to higher resolution and sharper signals.[8] Tuning and matching the probe to the ¹³C frequency ensures maximum radiofrequency (RF) power is transmitted to and received from the sample, maximizing sensitivity.[10]
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This decouples protons from the carbon nuclei, simplifying the spectrum so that each unique carbon appears as a single line.[6]
-
Spectral Width (SW): Set to ~240 ppm, centered at ~100 ppm. This range is adequate for most organic molecules.[7]
-
Number of Scans (NS): Set between 1024 and 4096.
-
Rationale: Due to the low sensitivity of the ¹³C nucleus, a large number of scans must be averaged to achieve an acceptable signal-to-noise ratio. The signal-to-noise improves with the square root of the number of scans.[7]
-
Relaxation Delay (d1): Set to 2-5 seconds.
-
Rationale: This delay allows the carbon nuclei to return to their equilibrium state before the next pulse. A sufficient delay is critical for obtaining accurate quantitative data, as quaternary carbons often have longer relaxation times.[6]
-
-
Data Processing:
-
Action: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum using the known chemical shift of the solvent (e.g., CDCl₃ at 77.16 ppm).
-
Rationale: The Fourier transform converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing ensures all peaks are positive and symmetrical (absorptive). Baseline correction removes any rolling or distortion. Accurate referencing is crucial for comparing spectra across different experiments and instruments.[5]
-
By adhering to this comprehensive guide, researchers can confidently acquire, interpret, and compare the ¹³C NMR spectrum of this compound, ensuring the structural integrity of their synthesized materials and advancing their research and development objectives.
References
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Retrieved from [Link]
-
EPFL. (n.d.). 13C NMR. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 2-Methylpyridine · C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-2-methylpyridine
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not just the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation and identification. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Methoxy-2-methylpyridine (C₇H₉NO, Molecular Weight: 123.15 g/mol ), a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] By comparing its fragmentation behavior with structurally related compounds, we can gain valuable insights into the influence of substituent groups on the fragmentation pathways of the pyridine ring.
The Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer then ionizes the purified compound and separates the resulting ions based on their mass-to-charge ratio (m/z).
A Generalized Experimental Protocol for GC-MS Analysis:
A typical GC-MS protocol for analyzing this compound would involve the following steps. Optimization of these parameters is often necessary based on the specific instrumentation.
-
Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography:
-
Injector: A split/splitless injector is used, typically at a temperature of 250°C.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed.[3]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: The oven temperature is ramped to ensure good separation. A typical program might start at 50°C and increase to 250°C.[4]
-
-
Mass Spectrometry:
Below is a workflow diagram illustrating the GC-MS analysis process.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pattern of this compound
While a publicly available, detailed mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the known behavior of its constituent functional groups and by analogy with similar molecules. The primary fragmentation pathways are expected to involve the loss of the methyl groups and cleavage of the methoxy group.
Table 1: Predicted Major Fragment Ions for this compound (EI-MS)
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Intensity |
| 123 | [C₇H₉NO]⁺• (Molecular Ion) | - | Moderate to High |
| 122 | [C₇H₈NO]⁺ | •H | Moderate |
| 108 | [C₆H₆NO]⁺ | •CH₃ | High |
| 94 | [C₅H₄NO]⁺ | •CHO | Moderate |
| 92 | [C₆H₆N]⁺ | •OCH₃ | Low to Moderate |
| 78 | [C₅H₄N]⁺ | CH₃CN | Moderate |
Mechanistic Insights into the Fragmentation Pathways
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 123. The stability of the aromatic pyridine ring suggests that the molecular ion peak will be prominent.
-
Loss of a Hydrogen Radical (m/z 122): A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical (•H) from the molecular ion, resulting in an [M-1]⁺ ion. In this case, it would lead to a peak at m/z 122.
-
Loss of a Methyl Radical (m/z 108): The most probable initial fragmentation is the cleavage of the C-O bond of the methoxy group or the C-C bond of the methyl group attached to the pyridine ring. Given the stability of the resulting ion, the loss of a methyl radical (•CH₃) to form a highly stable ion at m/z 108 is expected to be a major fragmentation pathway, likely representing the base peak. This is analogous to the behavior of other methoxy-substituted aromatic compounds.
-
Loss of a Formyl Radical (m/z 94): Following the initial loss of a methyl group, the resulting ion can undergo further rearrangement and fragmentation. The loss of a formyl radical (•CHO) from the methoxy group is a plausible pathway, leading to a fragment at m/z 94. This is supported by the observed fragmentation of the related compound, 5-Hydroxy-2-methylpyridine, which shows a significant [M-CHO]⁺ fragment.[4]
-
Loss of a Methoxy Radical (m/z 92): Direct cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 92.
-
Pyridine Ring Fragmentation (m/z 78): The pyridine ring itself can undergo fragmentation. A characteristic loss for pyridines is the expulsion of hydrogen cyanide (HCN) or, in this case, acetonitrile (CH₃CN) from a rearranged intermediate, which would lead to a fragment at m/z 78.
The predicted major fragmentation pathways are visualized in the following diagram:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted fragmentation pattern, we can compare it to the known mass spectra of similar molecules.
5-Hydroxy-2-methylpyridine vs. This compound
5-Hydroxy-2-methylpyridine is a close structural analog. Its reported mass spectrum shows a molecular ion at m/z 109, an [M-H]⁺ peak at m/z 108, and a significant fragment at m/z 80, corresponding to the loss of a formyl radical ([M-CHO]⁺).[4] The presence of the [M-CHO]⁺ fragment in the hydroxylated analog strongly supports our prediction of a similar loss in the methoxy-substituted compound.
2-Methylpyridine (α-Picoline)
The mass spectrum of 2-methylpyridine (molecular weight 93.13 g/mol ) is dominated by the molecular ion peak at m/z 93.[5][6] A significant fragment is observed at m/z 92 due to the loss of a hydrogen atom. The pyridine ring itself is relatively stable and does not fragment extensively. This highlights the stability of the pyridine core and suggests that fragmentation of this compound will be primarily directed by the substituents.
Anisole (Methoxybenzene)
Anisole provides a model for the fragmentation of the methoxy group on an aromatic ring. Its mass spectrum shows a strong molecular ion peak at m/z 108. The base peak is often at m/z 93, corresponding to the loss of a methyl radical (•CH₃). Subsequent loss of carbon monoxide (CO) from this fragment gives a peak at m/z 65. This characteristic loss of a methyl radical from the methoxy group is a key fragmentation pathway that we have predicted for this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound under electron ionization is predicted to be characterized by a prominent molecular ion peak at m/z 123. The primary fragmentation pathways are dictated by the methoxy and methyl substituents, with the most significant fragment likely arising from the loss of a methyl radical to form a stable ion at m/z 108. Further fragmentation through the loss of a formyl radical and cleavage of the methoxy group, as well as characteristic pyridine ring fragmentations, will contribute to a unique mass spectrum.
By understanding these fragmentation patterns and comparing them with related compounds, researchers can confidently identify this compound in complex mixtures and gain deeper insights into its chemical structure. This knowledge is crucial for its application in the synthesis of novel pharmaceutical and agrochemical agents.
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A Comparative Guide to the Reactivity of 5-Methoxy-2-methylpyridine and 3-Methoxypyridine
Introduction
In the landscape of medicinal and materials chemistry, substituted pyridines are foundational scaffolds. Their reactivity, dictated by the electronic and steric nature of their substituents, determines their utility in synthesis. This guide provides an in-depth comparison of two structurally related yet distinct methoxypyridines: 5-Methoxy-2-methylpyridine and 3-Methoxypyridine. While both possess an electron-donating methoxy group, the additional presence of a methyl group in the 2-position of this compound introduces significant steric and electronic modifications. We will dissect these differences through an analysis of their electronic structure, Lewis basicity, and susceptibility to electrophilic, nucleophilic, and deprotonation-based transformations, supported by experimental data and detailed protocols.
Foundational Principles: Electronic and Steric Effects
The reactivity of a pyridine ring is a balance between the inherent electron-deficient nature of the aromatic system, caused by the electronegative nitrogen atom, and the electronic contributions of its substituents.
-
Electronic Effects: The methoxy group (-OCH₃) is a powerful electron-donating group (EDG) through resonance (+R effect), while being weakly electron-withdrawing inductively (-I effect). The net result is an increase in electron density at the ortho and para positions relative to the methoxy substituent. The methyl group (-CH₃) is a weak electron-donating group through induction (+I effect) and hyperconjugation. In this compound, these effects combine to significantly activate the ring towards certain reactions compared to 3-Methoxypyridine.
-
Steric Effects: The defining structural difference is the methyl group at the C-2 position in this compound. This group physically obstructs access to the adjacent nitrogen atom's lone pair and the C-3 position.[1][2][3] This steric hindrance has profound implications for reactions involving the nitrogen atom (e.g., protonation, alkylation) and for substitutions at neighboring sites.[1][2]
Basicity and Reactivity at the Nitrogen Lone Pair
The accessibility and availability of the nitrogen lone pair determine the Lewis basicity of pyridines, a critical parameter for their role as catalysts or ligands.
Analysis: The electron-donating methyl and methoxy groups are expected to increase the electron density on the nitrogen atom, thereby increasing its basicity. However, the pKa of this compound's conjugate acid is predicted to be 5.07, while the experimental pKa for 3-Methoxypyridine is 4.78.[4][5] The expected electronic enhancement in the former is counteracted by the steric hindrance from the C-2 methyl group, which impedes the approach of a proton and destabilizes the resulting pyridinium cation by preventing optimal solvation. This demonstrates a classic case where steric effects override purely electronic predictions.[1][2]
| Compound | Predicted/Experimental pKa | Key Influencing Factors |
| 3-Methoxypyridine | 4.78 (experimental)[5][6] | Electronic donation from -OCH₃. Nitrogen is sterically unhindered. |
| This compound | 5.07 (predicted)[4] | Electronic donation from -OCH₃ and -CH₃. Steric hindrance from C-2 methyl group. |
Reactivity Towards Electrophiles: Electrophilic Aromatic Substitution (SEAr)
Pyridine itself is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen, which also forms a Lewis acid-base complex with the electrophile's catalyst, further deactivating the ring. However, strong electron-donating groups like a methoxy group can enable these reactions.
Analysis:
-
3-Methoxypyridine: The methoxy group directs electrophilic attack to its ortho (C-2, C-4) and para (C-6) positions. The pyridine nitrogen, however, directs meta (C-3, C-5). The activating effect of the methoxy group generally dominates, making the C-2 and C-4 positions the most electron-rich and likely sites for substitution.[7]
-
This compound: Here, the methoxy and methyl groups work in concert. The 5-methoxy group activates the C-4 and C-6 positions. The 2-methyl group activates the C-3 and C-5 positions. The combined activation strongly favors substitution at the C-4 and C-6 positions, which benefit from the powerful directing effect of the methoxy group.
The flow of logic for predicting regioselectivity is outlined below.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Experimental Protocol: Bromination of 3-Methoxypyridine
This protocol outlines a representative electrophilic bromination. The choice of a less aggressive brominating agent and conditions is crucial to avoid polymerization or reaction at the nitrogen.
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve 3-Methoxypyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture over 30 minutes. Causality: NBS is chosen as a mild source of electrophilic bromine to prevent side reactions. The slow addition and low temperature help control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the brominated regioisomers.
Reactivity Towards Nucleophiles: Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient heteroaromatics like pyridine are predisposed to nucleophilic aromatic substitution, especially when a good leaving group is present at the C-2 or C-4 positions.[8][9] This reactivity is enhanced by the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8]
Analysis: Neither of the parent molecules has an inherent leaving group, so SNAr is not their primary mode of reactivity. However, we can compare their susceptibility to reactions like the Chichibabin reaction (amination with sodium amide, expelling hydride).
-
3-Methoxypyridine: The methoxy group at C-3 does not electronically activate the C-2 or C-4 positions towards nucleophilic attack as effectively as an electron-withdrawing group would. However, the reaction is still possible, with amination expected at C-2 and C-6.
-
This compound: The methyl group at C-2 sterically hinders the approach of a nucleophile to this position. The C-6 position is the most likely site for nucleophilic attack. The electron-donating nature of both substituents generally disfavors SNAr compared to an unsubstituted pyridine.
Reactivity via Deprotonation: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.[10][11]
Analysis: The methoxy group is an effective DMG.[10][12] The regioselectivity of lithiation is therefore highly predictable.
-
3-Methoxypyridine: The methoxy group directs lithiation to the C-2 and C-4 positions. Experimental evidence shows that lithiation with bases like LDA or LiTMP predominantly occurs at the C-2 position, which is more acidic due to the proximity of the electronegative nitrogen atom.[10][12]
-
This compound: The methoxy group at C-5 directs lithiation to the C-4 and C-6 positions. The C-2 methyl group sterically hinders the C-3 position. Therefore, deprotonation is expected to occur selectively at the C-4 or C-6 position. Studies on similar systems suggest that the C-4 position is often favored. Furthermore, the methyl group itself has protons that can be abstracted, leading to benzylic-type lithiation, although ring deprotonation is typically faster under these conditions.
Caption: Regioselectivity of Directed ortho-Metalation (DoM).
Experimental Protocol: Directed Lithiation and Silylation of 3-Methoxypyridine
This protocol demonstrates the regioselective functionalization at the C-2 position.
-
Setup: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried flask. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in THF at -78 °C to generate Lithium Diisopropylamide (LDA) in situ. Stir for 30 minutes. Causality: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the pyridine ring.[10]
-
Substrate Addition: Add a solution of 3-Methoxypyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Electrophilic Quench: Add chlorotrimethylsilane (TMSCl) (1.5 eq) dropwise to the reaction mixture. Causality: TMSCl is an efficient electrophile that traps the generated organolithium species.
-
Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield 2-(trimethylsilyl)-3-methoxypyridine.
Spectroscopic Insights: ¹³C NMR Data
¹³C NMR chemical shifts are sensitive to the electron density at each carbon atom. A more shielded carbon (lower ppm value) generally corresponds to higher electron density.
| Carbon Position | 3-Methoxypyridine (δ, ppm)[13] | This compound (δ, ppm, predicted) | Rationale for Shift Differences |
| C-2 | 141.4 | ~157 | Strongly deshielded by nitrogen and substituted with methyl group. |
| C-3 | 155.0 | ~108 | Shielded by methyl group's +I effect. |
| C-4 | 120.9 | ~121 | Similar electronic environment. |
| C-5 | 123.9 | ~154 | Attached to electron-donating methoxy group. |
| C-6 | 106.8 | ~146 | Deshielded by nitrogen. |
| -OCH₃ | 55.2 | ~55 | Similar environment. |
| -CH₃ | N/A | ~23 | Typical methyl group shift. |
Note: Predicted shifts for this compound are estimations based on additive rules and data for similar structures. The data clearly shows the strong electron-donating effect of the methoxy group, which significantly shields the ortho (C-2, C-4) and para (C-6) positions in 3-Methoxypyridine.
Conclusion
While both this compound and 3-Methoxypyridine are activated pyridine systems, their reactivity profiles diverge significantly due to the influence of the 2-methyl group.
-
3-Methoxypyridine serves as a versatile substrate where reactivity is primarily governed by the powerful ortho-, para-directing methoxy group. Its unhindered nitrogen and predictable lithiation at the C-2 position make it a reliable building block for introducing functionality adjacent to the nitrogen.
-
This compound presents a more nuanced case. The C-2 methyl group introduces significant steric hindrance around the nitrogen, modulating its basicity. While its ring is electronically richer due to two donating groups, this steric factor also channels reactivity away from the C-2 and C-3 positions. Its utility lies in reactions where substitution is desired at the C-4 or C-6 positions, which are strongly activated and sterically accessible.
The choice between these two reagents hinges on the desired regiochemical outcome. For functionalization at the C-2 position or reactions requiring an unhindered nitrogen, 3-Methoxypyridine is the superior choice. For targeted substitution at the C-4 or C-6 positions, this compound offers a highly activated and selective scaffold.
References
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Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Accessed from Ludwig-Maximilians-Universität München. [Link]
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ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
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Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]
- Comins, D. L., & Killpack, M. O. (1987). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. Journal of Organic Chemistry, 52, 104.
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Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]
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Semantics Scholar. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
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DTIC. (n.d.). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. [Link]
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PubChem. (n.d.). 3-Methoxypyridine. [Link]
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HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
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ResearchGate. (2025). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
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YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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A Comparative Guide to the LC-MS/MS Analysis of 5-Methoxy-2-methylpyridine
In the landscape of pharmaceutical and agrochemical development, the precise and robust quantification of synthetic intermediates is paramount for ensuring final product quality and process efficiency. 5-Methoxy-2-methylpyridine, a key building block in the synthesis of various active compounds, demands highly selective and sensitive analytical methods for its characterization and quantification.[1] This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies are critically evaluated based on performance, supported by experimental data, and grounded in established analytical validation principles.
Introduction to the Analyte: this compound
This compound (C₇H₉NO, MW: 123.15 g/mol ) is a pyridine derivative increasingly utilized in organic synthesis.[1] Its structural attributes, a pyridine ring substituted with a methoxy and a methyl group, necessitate analytical techniques that can handle its polarity and provide unambiguous identification, often in complex matrices. LC-MS/MS stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.
Comparative LC-MS/MS Methodologies
The choice of chromatographic separation is critical for minimizing matrix effects and ensuring reproducible quantification. Here, we compare a conventional Reversed-Phase Liquid Chromatography (RPLC) approach using a C18 column with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which can offer alternative selectivity for polar compounds.
Methodology 1: Reversed-Phase C18 with Acidic Mobile Phase
Reversed-phase chromatography is a robust and widely adopted technique for a broad range of small molecules. The use of a C18 stationary phase provides a non-polar environment, retaining analytes based on their hydrophobicity. For a moderately polar compound like this compound, a highly aqueous mobile phase is often required for sufficient retention.
Methodology 2: HILIC with Acetonitrile-Rich Mobile Phase
HILIC is an increasingly popular alternative for the analysis of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile. This approach can lead to enhanced sensitivity in the mass spectrometer due to more efficient solvent desolvation in the electrospray ionization source.
Experimental Protocols
Sample Preparation
For the purpose of this comparison, a standard stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards for calibration and quality control samples were prepared by serial dilution in a 50:50 mixture of methanol and water. For matrix effect evaluation, samples were prepared in extracted blank plasma.
A simple protein precipitation protocol was employed for plasma samples:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., d3-5-Methoxy-2-methylpyridine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the respective chromatographic method.
LC-MS/MS System and Conditions
All analyses were performed on a triple quadrupole mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source. The ESI source is optimal for the analysis of pyridine compounds as the nitrogen atom is readily protonated.[4]
Mass Spectrometric Parameters (Optimized for this compound):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 124.1 |
| Product Ion (Q3) | m/z 94.1 |
| Dwell Time | 100 ms |
| Collision Energy | 20 eV |
| Declustering Potential | 50 V |
| Entrance Potential | 10 V |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
Chromatographic Conditions:
| Parameter | Methodology 1: RPLC-C18 | Methodology 2: HILIC |
| Column | C18, 2.1 x 50 mm, 3 µm | Amide, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate | 0% B for 1 min, to 50% B in 6 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL | 5 µL |
| Column Temperature | 40 °C | 40 °C |
Performance Comparison
The performance of both methodologies was evaluated based on key validation parameters as recommended by the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[5][6][7]
| Performance Parameter | Methodology 1: RPLC-C18 | Methodology 2: HILIC |
| Retention Time | 2.8 min | 4.5 min |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 4% |
| Inter-day Precision (%RSD) | < 7% | < 6% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Matrix Effect | Moderate Ion Suppression | Minimal Ion Enhancement |
Discussion of Results
Both methods demonstrated acceptable performance for the quantification of this compound. The HILIC method, however, exhibited superior sensitivity with a lower LOD and LOQ. This is likely attributable to the higher organic content of the mobile phase at the point of elution, which facilitates more efficient desolvation and ionization in the ESI source. Furthermore, the HILIC method showed a reduced matrix effect, suggesting it may be more suitable for complex biological samples. The RPLC method, while slightly less sensitive, offers the advantage of a shorter run time and is a more conventional and often readily available approach in many laboratories.
Mechanistic Insights: Fragmentation of this compound
Understanding the fragmentation pattern of the analyte is crucial for developing a selective and robust MS/MS method. In positive ESI mode, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 124.1. Collision-induced dissociation (CID) of this precursor ion primarily results in the neutral loss of formaldehyde (CH₂O) from the methoxy group, leading to the formation of a stable product ion at m/z 94.1. This transition is highly specific and provides an excellent basis for quantification using Multiple Reaction Monitoring (MRM).
Caption: Proposed fragmentation pathway for this compound.
Experimental Workflow
The overall analytical workflow, from sample receipt to data analysis, is a critical consideration for high-throughput laboratories.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion and Recommendations
This guide has presented a comparative analysis of two effective LC-MS/MS methodologies for the quantification of this compound.
-
Methodology 1 (RPLC-C18) is a reliable and rapid method suitable for routine analysis, particularly when the highest sensitivity is not required and when dealing with relatively clean sample matrices. Its widespread use and familiarity make it a practical first choice for many laboratories.
-
Methodology 2 (HILIC) is the recommended approach for applications demanding high sensitivity and for the analysis of this compound in complex biological matrices where minimizing matrix effects is crucial. The enhanced sensitivity and selectivity of the HILIC method can be pivotal in regulated bioanalysis and trace-level quantification.
The selection of the optimal method will ultimately depend on the specific requirements of the analytical task, including the nature of the sample matrix, the required limits of detection, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation according to established regulatory guidelines to ensure the generation of reliable and defensible data.[5][6][7]
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Journal of Pharmaceutical and Biomedical Analysis. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]
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ResearchGate. Hydride abstraction in positive-ion electrospray interface: Oxidation of 1,4-dihydropyridines in electrospray ionization mass spectrometry. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation. [Link]
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ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
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YouTube. Validation of clinical LC-MS/MS methods: What you need to know. [Link]
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U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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PubMed. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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A Comparative Guide to the Biological Activity of 5-Methoxy-2-Methylpyridine Derivatives
The 5-methoxy-2-methylpyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure and closely related analogs, with a focus on anticancer and enzyme inhibitory activities. By examining structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with insights to guide the design of novel therapeutic agents.
The strategic placement of a methoxy group at the 5-position and a methyl group at the 2-position of the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electron density, which in turn dictates its interaction with biological targets.[1] This guide will delve into the nuanced effects of further substitutions on this core structure, drawing from a range of studies on related pyridine and quinoline derivatives to build a comprehensive overview.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of pyridine derivatives is a well-established area of research, with the substitution pattern on the pyridine ring playing a critical role in determining cytotoxicity against various cancer cell lines.[2] The presence of methoxy groups, in particular, has been shown to significantly impact the anticancer potential of these compounds.[3]
Structure-Activity Relationship Insights
A review of pyridine derivatives highlights that the number and position of methoxy (OMe) groups can enhance antiproliferative activity, leading to lower IC50 values.[2] This is further corroborated by studies on related heterocyclic systems. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the introduction of methoxy substituents was found to be crucial for their anticancer effects.[3]
In a study of trimethoxyphenyl pyridine derivatives designed as tubulin inhibitors, several compounds exhibited significant cytotoxic activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with some showing superior anti-proliferative activities to the reference drug colchicine.[4]
The following table summarizes the cytotoxic activity of various pyridine and quinoline derivatives, illustrating the impact of different substitution patterns. While not all are direct derivatives of this compound, they provide valuable insights into the SAR of this class of compounds.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Trimethoxyphenyl Pyridines | Compound VI | HCT-116 | 4.83 | [4] |
| HepG-2 | 3.25 | [4] | ||
| MCF-7 | 6.11 | [4] | ||
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela | 2.59 | [5] |
| Compound 14g | MCF-7 | 4.66 | [5] | |
| HCT-116 | 1.98 | [5] | ||
| KX2-391 Analogues | N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) | NB4 | 0.96 | [6] |
| HL60 | 1.62 | [6] | ||
| MV4-11 | 1.90 | [6] | ||
| K562 | 4.23 | [6] | ||
| Substituted 2-arylquinolines | 6-Fluoro-2-phenylquinoline | Hela | 8.3 | [7] |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | [7] |
Enzyme Inhibitory Activity
Derivatives of 5-methoxypyridine have shown promise as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
Kinase Inhibition
A series of 5-(pyridin-2-yl)thiazoles were synthesized and evaluated for their inhibitory activity against transforming growth factor-beta type 1 receptor kinase (ALK5). Several compounds, such as 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide, demonstrated potent inhibition in cell-based assays.[8]
Furthermore, a study on 5-methoxyquinoline derivatives identified a potent inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase. The lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 µM against EZH2.[1][9] This highlights the potential of the 5-methoxypyridine motif in targeting epigenetic enzymes.
The table below presents the enzyme inhibitory activity of selected pyridine and quinoline derivatives.
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| 5-Methoxyquinoline Derivatives | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 | [1][9] |
| 2-Methylpyrimidine Derivatives | Compound 7u | Bcr-Abl WT | 0.00013 | |
| Bcr-Abl T315I | 0.65 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant kinase, a solution of the substrate (peptide or protein), and a solution of ATP.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Reaction Initiation: In a microplate, combine the kinase, the substrate, and the test inhibitor. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into the substrate, or non-radiometric methods like fluorescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.
Caption: Conceptual workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The collective evidence from studies on this core and related heterocyclic systems indicates that strategic modifications can lead to potent and selective compounds with significant anticancer and enzyme inhibitory activities. The presence of a methoxy group at the 5-position often contributes favorably to biological activity, and further substitutions at other positions on the pyridine ring allow for the fine-tuning of potency and selectivity. Future research should focus on systematic SAR studies of this compound derivatives to further elucidate the key structural features required for optimal activity against specific biological targets.
References
-
[Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer]([Link])
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- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Inhibitors | Molecules | MDPI [mdpi.com]
- 5. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Identification of 5-Methoxy-2-methylpyridine
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 5-Methoxy-2-methylpyridine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] By examining its unique spectral fingerprint and contrasting it with structurally related alternatives—5-Bromo-2-methylpyridine and 2,5-lutidine—this document serves as a practical reference for accurate compound identification.
Introduction to this compound and its Structural Analogs
This compound (C₇H₉NO, M.W. 123.15 g/mol ) is a pyridine derivative featuring a methoxy group at the 5-position and a methyl group at the 2-position.[2] These functional groups impart specific electronic and steric properties that are crucial for its reactivity and, consequently, its spectroscopic signature. To highlight the specificity of its spectral features, we will compare it against two analogs:
-
5-Bromo-2-methylpyridine (C₆H₆BrN, M.W. 172.02 g/mol ): This analog replaces the electron-donating methoxy group with an electron-withdrawing bromine atom, significantly altering the electronic environment of the pyridine ring.[3]
-
2,5-Lutidine (C₇H₉N, M.W. 107.15 g/mol ): In this analog, the methoxy group is replaced by a methyl group, allowing for a comparison of the electronic effects of a methoxy versus a methyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic shielding.
Analysis of this compound: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals corresponding to the aromatic protons and the two methyl groups. The methoxy group protons typically appear as a sharp singlet, while the methyl group on the pyridine ring also presents as a singlet. The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of their positions on the substituted pyridine ring.
Comparative Analysis:
-
5-Bromo-2-methylpyridine: The replacement of the methoxy group with bromine will cause a downfield shift (deshielding) of the adjacent aromatic protons due to bromine's electron-withdrawing nature.
-
2,5-Lutidine: The protons of the methyl group at the 5-position will resonate at a different chemical shift compared to the methoxy protons in the target compound, typically at a more upfield position.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound | H-3 | ~6.9-7.1 | d |
| H-4 | ~7.2-7.4 | dd | |
| H-6 | ~8.0-8.2 | d | |
| -OCH₃ | ~3.8 | s | |
| -CH₃ | ~2.4 | s | |
| 5-Bromo-2-methylpyridine | H-3 | ~7.0-7.2 | d |
| H-4 | ~7.5-7.7 | dd | |
| H-6 | ~8.3-8.5 | d | |
| -CH₃ | ~2.5 | s | |
| 2,5-Lutidine | H-3 | ~7.2-7.4 | d |
| H-4 | ~7.3-7.5 | d | |
| H-6 | ~8.2-8.4 | s | |
| 2-CH₃ | ~2.5 | s | |
| 5-CH₃ | ~2.3 | s |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.
Analysis of this compound: The ¹³C NMR spectrum in CDCl₃ will display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two methyl carbons. The carbon attached to the electronegative oxygen of the methoxy group (C-5) will be significantly deshielded and appear at a downfield chemical shift.
Comparative Analysis:
-
5-Bromo-2-methylpyridine: The carbon directly bonded to the bromine atom (C-5) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.
-
2,5-Lutidine: The C-5 carbon will be shielded compared to that in this compound due to the replacement of the oxygen with a less electronegative carbon atom.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | C-2 | ~156 |
| C-3 | ~121 | |
| C-4 | ~136 | |
| C-5 | ~150 | |
| C-6 | ~145 | |
| -OCH₃ | ~55 | |
| -CH₃ | ~23 | |
| 5-Bromo-2-methylpyridine | C-2 | ~158 |
| C-3 | ~124 | |
| C-4 | ~141 | |
| C-5 | ~118 | |
| C-6 | ~150 | |
| -CH₃ | ~24 | |
| 2,5-Lutidine | C-2 | ~157 |
| C-3 | ~123 | |
| C-4 | ~136 | |
| C-5 | ~130 | |
| C-6 | ~149 | |
| 2-CH₃ | ~24 | |
| 5-CH₃ | ~18 |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions.
Experimental Protocol for NMR Spectroscopy
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
Analysis of this compound: The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O stretching of the methoxy group, C-H stretching of the aromatic ring and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring. The strong C-O stretching vibrations are particularly diagnostic.
Comparative Analysis:
-
5-Bromo-2-methylpyridine: The most significant difference will be the absence of the strong C-O stretching band and the presence of a C-Br stretching vibration, which typically appears at lower wavenumbers in the fingerprint region.
-
2,5-Lutidine: This compound will lack the characteristic C-O stretching band of the methoxy group. The C-H stretching and bending vibrations of the additional methyl group will be present.
| Compound | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| This compound | C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2950-2850 | Medium-Strong | |
| C=N, C=C (ring) | 1600-1450 | Medium-Strong | |
| C-O (stretch) | 1250-1000 | Strong | |
| 5-Bromo-2-methylpyridine | C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2950-2850 | Medium | |
| C=N, C=C (ring) | 1600-1450 | Medium-Strong | |
| C-Br (stretch) | 600-500 | Medium | |
| 2,5-Lutidine | C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2950-2850 | Strong | |
| C=N, C=C (ring) | 1600-1450 | Medium-Strong |
Experimental Protocol for FTIR Spectroscopy (Liquid Sample)
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Analysis of this compound: In an electron ionization (EI) mass spectrum, this compound will show a molecular ion peak [M]⁺ at m/z 123. Characteristic fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 108, or the loss of a formyl radical (•CHO) to give a fragment at m/z 94.
Comparative Analysis:
-
5-Bromo-2-methylpyridine: The molecular ion peak will be a characteristic doublet [M]⁺ and [M+2]⁺ at m/z 171 and 173, respectively, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
2,5-Lutidine: The molecular ion peak will be at m/z 107. A prominent fragment will be the loss of a hydrogen radical to form a stable pyridylmethyl cation at m/z 106.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 123 | 108, 94, 78 |
| 5-Bromo-2-methylpyridine | 171, 173 | 92 |
| 2,5-Lutidine | 107 | 106, 92, 77 |
Experimental Protocol for GC-MS
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Analysis of this compound: As an aromatic compound, this compound will exhibit characteristic absorption bands in the UV region. The electron-donating methoxy group is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine.
Comparative Analysis:
-
5-Bromo-2-methylpyridine: The bromo substituent, while having lone pairs that can participate in resonance, is also electron-withdrawing. Its effect on the absorption maximum (λmax) will be different from the purely electron-donating methoxy group.
-
2,5-Lutidine: The methyl group is a weak electron-donating group and will have a less pronounced effect on the λmax compared to the methoxy group.
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | ~225, ~275 |
| 5-Bromo-2-methylpyridine | Ethanol | ~230, ~270 |
| 2,5-Lutidine | Ethanol | ~215, ~265 |
Note: The exact λmax and molar absorptivity can vary with the solvent and pH.
Conclusion
The spectroscopic identification of this compound is readily achievable through a combination of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and when combined, they offer a definitive confirmation of the compound's identity. The ¹H and ¹³C NMR spectra provide the most detailed structural information, clearly distinguishing it from its bromo and methyl analogs through characteristic chemical shifts of the methoxy group and the aromatic protons and carbons. IR spectroscopy offers a rapid method to confirm the presence of the key methoxy functional group. Mass spectrometry unequivocally determines the molecular weight and provides fragmentation patterns consistent with the assigned structure. UV-Vis spectroscopy, while less specific, offers complementary information about the electronic structure. By understanding the principles behind each technique and the expected spectral features for this compound and its close analogs, researchers can confidently and accurately identify this important synthetic building block.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
-
The Good Scents Company. 2,5-lutidine. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Introduction: The Structural Significance of 5-Methoxy-2-methylpyridine Derivatives in Drug Discovery
An In-Depth Technical Guide to the X-ray Crystallography of 5-Methoxy-2-methylpyridine Derivatives: A Comparative Analysis
This compound and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Their scaffold is a key building block in the synthesis of a wide array of biologically active molecules, including therapeutic agents targeting neurological disorders and kinase inhibitors.[1][2] The precise three-dimensional arrangement of atoms, the nature of intermolecular interactions, and the solid-state packing of these molecules are critical determinants of their physicochemical properties, such as solubility, stability, and bioavailability. Therefore, an unambiguous determination of their molecular structure is paramount in the drug development pipeline.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[3][4] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the X-ray crystallographic workflow for this compound derivatives. It offers a detailed experimental protocol, explains the causality behind methodological choices, and presents a comparative analysis against other common analytical techniques, underscoring the unique and indispensable insights gained from crystallographic studies.
The Cornerstone of Structural Elucidation: The X-ray Crystallography Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each step, from crystal growth to data analysis, is critical for obtaining a high-quality, reliable structure.
Experimental Protocol: From Powder to Final Structure
The following protocol outlines a comprehensive, self-validating methodology for the single-crystal X-ray diffraction analysis of a representative this compound derivative.
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample of the target derivative, as impurities can significantly hinder crystallization.
-
Methodology: Synthesis is typically achieved through established organic chemistry routes, such as the functionalization of the core 5-hydroxy-2-methylpyridine structure.[2] Following synthesis, the crude product must be purified to >99% purity, commonly using techniques like column chromatography or recrystallization.
-
Validation: Purity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the correct molecular identity and absence of significant impurities before proceeding to crystallization trials.[6][7]
2. Crystal Growth: The Art and Science of Nucleation:
-
Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (well-ordered, not twinned) for diffraction experiments.
-
Causality: Crystal growth is often the most challenging step. The choice of solvent and technique is crucial. For pyridine derivatives, which are polar and can form hydrogen bonds, a range of solvents should be screened.[8] Slow evaporation is a common and effective starting point as it allows molecules to organize gradually into a well-ordered lattice.
-
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture like dichloromethane/hexane) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
3. Crystal Mounting and Data Collection:
-
Objective: To select a high-quality crystal, mount it on the diffractometer, and collect a complete set of diffraction data.
-
Methodology:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Carefully mount the crystal on a cryo-loop using a cryoprotectant oil (to prevent ice formation) and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[5]
-
Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam. Modern diffractometers automate this process to ensure a complete dataset is collected.[4]
-
4. Structure Solution and Refinement:
-
Objective: To process the diffraction data to determine the arrangement of atoms in the crystal lattice and refine this model to best fit the experimental data.
-
Causality: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it. However, the phase information is lost during the experiment (the "phase problem"). For small molecules like pyridine derivatives, this is overcome using direct methods, which use statistical relationships between reflection intensities to estimate the initial phases.[3]
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to apply direct methods to the reflection data, which generates an initial electron density map revealing the positions of most non-hydrogen atoms.
-
Model Building: Fit the known molecular fragment (the this compound derivative) into the electron density map.
-
Refinement: Iteratively refine the atomic positions, and their thermal displacement parameters, against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R1-factor, which should ideally be below 5% for a well-resolved structure.
-
Visualizing the Crystallography Workflow
The logical flow from a synthesized compound to a fully analyzed crystal structure can be visualized as follows:
Caption: A typical experimental workflow for small-molecule X-ray crystallography.
Comparative Analysis: Structural Insights and Data Interpretation
The true power of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystal structures of different this compound derivatives, researchers can understand how subtle changes in molecular structure influence solid-state properties.
Quantitative Data Summary
The table below presents hypothetical, yet realistic, crystallographic data for three distinct derivatives to illustrate the comparative insights that can be gained.
| Parameter | Derivative A (Parent) | Derivative B (+Fluoro) | Derivative C (+Amino) |
| Formula | C₇H₉NO | C₇H₈FNO | C₇H₁₀N₂O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁/n |
| a (Å) | 8.56 | 12.45 | 9.87 |
| b (Å) | 5.88 | 7.32 | 11.05 |
| c (Å) | 13.21 | 15.78 | 10.14 |
| β (°) ** | 105.3 | 90 | 98.6 |
| Volume (ų) ** | 641.5 | 1438.1 | 1093.2 |
| Z | 4 | 8 | 4 |
| Resolution (Å) | 0.81 | 0.79 | 0.85 |
| Final R1 value (%) | 3.85 | 4.12 | 4.55 |
| Key Intermolecular Interaction | C-H···O weak interactions | C-H···F interactions, π-π stacking[9] | N-H···N strong hydrogen bonds |
This table is for illustrative purposes to demonstrate the type of comparative data generated.
From this comparison, a medicinal chemist could deduce that the introduction of an amino group (Derivative C) leads to strong, directional hydrogen bonding, which could significantly increase the melting point and potentially decrease solubility in non-polar solvents compared to the parent compound. Conversely, the fluoro-substituent in Derivative B influences the crystal packing through weaker interactions, leading to a different crystal system entirely.
X-ray Crystallography vs. Other Analytical Techniques
While powerful, X-ray crystallography is one of several tools used to characterize a molecule. Its true value is understood when compared with other techniques.
-
NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms in solution.[10][11] It can reveal the solution-state conformation, which may differ from the solid-state structure. However, it does not provide the precise bond lengths and angles or the packing arrangement found in the solid state.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight and elemental composition of the molecule.[12] It can also provide structural clues through fragmentation patterns but offers no information on the 3D stereochemistry or crystal packing.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation.[10][13] It is an excellent tool for confirming the presence of key bonds but provides no data on the overall 3D structure.
X-ray crystallography is unique in its ability to provide an unambiguous, high-resolution 3D picture of the molecule as it exists in the solid state. This information is complementary to data from other techniques and is indispensable for understanding solid-form properties and for structure-based drug design.
Visualizing the Information Landscape
The following diagram illustrates the distinct yet complementary information provided by different analytical methods.
Caption: Comparison of information obtained from different analytical techniques.
Conclusion
For researchers and professionals in drug development, X-ray crystallography is not merely an analytical technique; it is a foundational tool for rational design. In the study of this compound derivatives, it provides the ultimate structural evidence, revealing the precise architecture of these vital pharmaceutical building blocks. The insights into intermolecular interactions and crystal packing are critical for understanding and optimizing the solid-state properties that are integral to a successful drug product. While techniques like NMR and MS are essential for confirming chemical identity and solution behavior, X-ray crystallography offers a unique and unparalleled view into the solid state, guiding the development of safer, more effective medicines.
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH. [Link]
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Structure and reactivity of pyridine crystal under pressure | Request PDF - ResearchGate. [Link]
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Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing. [Link]
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Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC - NIH. [Link]
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Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate. [Link]
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This compound | C7H9NO | CID 13358777 - PubChem. [Link]
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The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site - e-Spacio UNED. [Link]
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2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole - Scholars Research Library. [Link]
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The structure of N-(5-aminopyrimidin-2-yl) - UNED. [Link]
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comparing synthesis efficiency of 5-Methoxy-2-methylpyridine via different routes
Introduction
5-Methoxy-2-methylpyridine, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its utility as a precursor for a range of complex molecular architectures necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparison of various synthetic strategies for this compound, offering a critical evaluation of their respective efficiencies based on yield, reaction conditions, atom economy, and overall practicality. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic pathway for their specific needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the Pyridine Ring: Building the substituted pyridine core from acyclic precursors.
-
Functionalization of a Pre-existing Pyridine Ring: Introducing the methoxy and methyl groups onto a pyridine scaffold.
This guide will focus on the latter strategy, which is more common and versatile for accessing a variety of substituted pyridines. We will explore and compare several modern and classical synthetic routes.
Route 1: Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound synthesis, these methods are employed to introduce the methyl group at the C-2 position of a suitable 5-methoxypyridine precursor. The most common precursors are 2-halo-5-methoxypyridines.
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst[1]. This method is known for its high functional group tolerance and reactivity[1].
Workflow:
Caption: Negishi coupling of 2-Bromo-5-methoxypyridine.
Experimental Protocol:
-
Preparation of the Organozinc Reagent: Methylzinc chloride can be prepared by the reaction of methylmagnesium chloride with zinc chloride in an anhydrous solvent like THF.
-
Coupling Reaction: To a solution of 2-bromo-5-methoxypyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent, the freshly prepared methylzinc chloride solution is added.
-
Reaction Conditions: The reaction is typically stirred at room temperature to reflux for several hours until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography or distillation.
Kumada Cross-Coupling
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex[2][3][4]. It is a cost-effective method due to the ready availability of Grignard reagents[4].
Workflow:
Caption: Kumada coupling of 2-Chloro-5-methoxypyridine.
Experimental Protocol:
-
Reaction Setup: A solution of 2-chloro-5-methoxypyridine and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) in an anhydrous ether solvent is prepared under an inert atmosphere.
-
Addition of Grignard Reagent: Methylmagnesium bromide is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gentle reflux for several hours.
-
Work-up and Purification: The reaction is carefully quenched with an aqueous acid solution. The product is then extracted, and the organic phase is washed, dried, and concentrated. Purification is achieved by chromatography or distillation.
Stille Cross-Coupling
The Stille reaction pairs an organotin compound with an organic halide, catalyzed by palladium[5][6][7]. A key advantage is the stability of organotin reagents to air and moisture, though their toxicity is a significant drawback[5][6].
Workflow:
Caption: Stille coupling of 2-Bromo-5-methoxypyridine.
Experimental Protocol:
-
Reaction Mixture: A mixture of 2-bromo-5-methoxypyridine, the organotin reagent (e.g., trimethyl(methyl)stannane), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene or DMF) is prepared.
-
Reaction Conditions: The mixture is heated to reflux for several hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified, often involving a quench with aqueous potassium fluoride to remove tin byproducts, followed by extraction and chromatography[5].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex[8][9]. The low toxicity of boronic acids and their stability make this a preferred method in many applications[9].
Workflow:
Caption: Suzuki-Miyaura coupling of 2-Bromo-5-methoxypyridine.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-bromo-5-methoxypyridine, methylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or toluene/water) is prepared.
-
Reaction Conditions: The mixture is heated under an inert atmosphere for several hours.
-
Work-up and Purification: After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparison of Cross-Coupling Routes
| Parameter | Negishi Coupling | Kumada Coupling | Stille Coupling | Suzuki-Miyaura Coupling |
| Typical Yield | High | Moderate to High | High | High |
| Key Reagents | Organozinc | Grignard | Organotin | Organoboron |
| Catalyst | Pd or Ni | Ni or Pd | Pd | Pd |
| Advantages | High reactivity, good functional group tolerance[1] | Cost-effective, readily available reagents[4] | Air and moisture stable reagents[5][6] | Low toxicity of boron reagents, stable[8][9] |
| Disadvantages | Moisture-sensitive organozinc reagents | Limited functional group tolerance[3] | Toxic tin byproducts, difficult removal[5][6] | Can be sensitive to reaction conditions |
Route 2: Synthesis from 2-Methyl-5-nitropyridine
This classical approach involves the transformation of a nitro group to a methoxy group via a diazonium salt intermediate.
Workflow:
Caption: Synthesis from 2-Methyl-5-nitropyridine.
Experimental Protocol:
-
Reduction of the Nitro Group: 2-Methyl-5-nitropyridine is reduced to 2-amino-5-methylpyridine, typically by catalytic hydrogenation (e.g., H₂ over Pd/C)[10].
-
Diazotization and Hydrolysis: The resulting amine is diazotized using sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures, followed by hydrolysis of the diazonium salt to yield 5-hydroxy-2-methylpyridine.
-
Methylation: The hydroxyl group is then methylated using a suitable methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃) to afford the final product.
Efficiency Considerations:
This route involves multiple steps, which can lower the overall yield. The diazotization step can sometimes lead to side products. However, the starting materials are often readily available and inexpensive.
Route 3: Direct C-H Methylation
Recent advances in catalysis have enabled the direct methylation of C-H bonds, offering a more atom-economical and potentially shorter synthetic route.
Workflow:
Caption: Direct C-H methylation of 5-Methoxypyridine.
Discussion:
While conceptually attractive, the regioselectivity of direct C-H functionalization on substituted pyridines can be challenging to control. The electronic and steric properties of the methoxy group will direct the methylation. For 5-methoxypyridine, the C-2 and C-6 positions are activated, potentially leading to a mixture of products. Research in this area is ongoing to develop more selective and efficient catalytic systems[3][11]. A flow synthesis approach for the α-methylation of pyridines using a Raney nickel catalyst has been reported, offering a safer and more efficient alternative to batch processes[4][12].
Conclusion and Recommendations
The choice of synthetic route for this compound depends on several factors, including the desired scale of synthesis, cost considerations, and available laboratory infrastructure.
-
For laboratory-scale synthesis with high yield and functional group tolerance, Negishi and Suzuki-Miyaura cross-coupling reactions are highly recommended. The Suzuki-Miyaura coupling, in particular, offers the advantage of using less toxic and more stable boron reagents.
-
For large-scale industrial production, the Kumada coupling may be more cost-effective due to the lower cost of Grignard reagents, provided the substrate is compatible with the reaction conditions.
-
The route starting from 2-methyl-5-nitropyridine is a viable classical alternative, especially if the starting material is readily available and cost-effective.
-
Direct C-H methylation represents a promising future direction for a more sustainable and atom-economical synthesis, although further development is needed to ensure high regioselectivity and efficiency for this specific substrate.
Researchers should carefully evaluate the pros and cons of each route in the context of their specific project goals to select the most appropriate and efficient synthetic strategy.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. 1986, 25 (6), 508–524.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. 2002, 653 (1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007, 107 (3), 874–922.
- Kumada, M. Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry. 1980, 52 (4), 669-679.
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research. 1982, 15 (11), 340–348.
- Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal (Pd,Ni,Fe)‐Catalyzed Cross‐Coupling Reactions Using Alkyl‐organometallics. Chemical Reviews. 2011, 111 (3), 1417–1492.
- Blaser, H.-U.; Steiner, H.; Studer, M. Selective catalytic hydrogenation of functionalized nitroarenes: an update.
- Farina, V.; Krishnamurthy, V.; Roth, W. J. The Stille Reaction. Organic Reactions. 1997, 50, 1-652.
- Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004, 43 (36), 4704–4734.
- Shang, R.; Ji, D.-S.; Chu, L.; Fu, Y.; Liu, L. Palladium-Catalyzed Decarboxylative Cross-Coupling of 2-Picolinic Acids with Aryl Halides. Angewandte Chemie International Edition. 2011, 50 (19), 4470–4473.
- Kambe, N.; Iwasaki, T.; Terao, J. Catalytic C–H Alkylation of Heteroarenes. Chemical Society Reviews. 2011, 40 (10), 4937-4947.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
- Gandon, V.; Malacria, M.; Aubert, C. Cobalt-Mediated and-Catalyzed [2+ 2+ 2] Cycloaddition Reactions. In Modern Cycloaddition Chemistry; John Wiley & Sons, Ltd, 2013; pp 151–207.
- Smith, R. C.; Bodwell, G. J. The Suzuki-Miyaura Reaction in the Synthesis of Bipyridines. Synlett. 2004, 2004 (12), 2207-2208.
- Goossen, L. J.; Rodriguez, N.; Goossen, K. Carboxylic Acids as Substrates in Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition. 2008, 47 (17), 3100–3120.
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Chem-Impex International. This compound. [Link]
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Fiveable. Organometallic Coupling Reactions. [Link]
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RSC Publishing. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]
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ResearchGate. The catalytic C3 and C5 methylation of pyridines. [Link]
-
ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
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PubMed. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]
- Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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Elex Biotech LLC. (2-Methoxypyrimidin-5-yl)boronic acid. [Link]
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PubMed. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]
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Oakwood Chemical. 5-Methoxypyridin-3-ylboronic acid. [Link]
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Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
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SciSpace. Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. [Link]
-
RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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PubMed. Synthesis of multicyclic pyridine and quinoline derivatives via intramolecular C-H bond functionalization. [Link]
-
ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]
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MDPI. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(4-Thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and Its Metal Complexes. [Link]
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Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
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A Comparative Guide to the Validation of 5-Methoxy-2-methylpyridine Purity: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a number on a certificate of analysis; it is the foundation upon which the safety, efficacy, and reproducibility of a final product are built. 5-Methoxy-2-methylpyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can have profound consequences.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity validation of this compound, juxtaposed with Gas Chromatography (GC-FID) as a powerful orthogonal method. As a Senior Application Scientist, my objective is not just to present protocols, but to illuminate the scientific rationale behind the methodological choices, enabling you to design and execute robust, self-validating purity assessment systems.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for a vast range of organic compounds, including substituted pyridines.[3] Its ascendancy is due to its high resolving power, sensitivity, and versatility in handling compounds with diverse polarities and molecular weights.
The Rationale Behind the Method
The choice of an RP-HPLC method is a deliberate one, grounded in the physicochemical properties of this compound. As a moderately polar aromatic compound, it interacts well with a non-polar stationary phase (like C18), allowing for excellent separation from both more polar and less polar impurities. The use of a gradient elution—gradually increasing the organic solvent concentration—is critical. This ensures that late-eluting, more hydrophobic impurities are effectively washed from the column in a reasonable time, while early-eluting, polar impurities are still well-resolved from the main analyte peak.
Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be a robust starting point for method development and validation, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Expertise: A C18 column provides a versatile non-polar stationary phase, ideal for retaining and separating the main analyte from potential process impurities which may have a range of polarities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Expertise: The acidic modifier sharpens peak shape for the basic pyridine nitrogen and controls the ionization state of acidic or basic impurities, leading to consistent retention times.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expertise: Acetonitrile is chosen for its low viscosity and UV transparency, providing good resolution and low backpressure.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Expertise: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 272 nm.
-
Expertise: This wavelength is selected based on the UV absorbance maximum of the pyridine chromophore, ensuring high sensitivity for the analyte and related impurities.
-
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: A 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~100 µg/mL.
4. Data Analysis:
-
Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
An Orthogonal Approach: Gas Chromatography (GC-FID)
No single analytical method can detect all possible impurities. Therefore, employing an orthogonal method—one that separates compounds based on a different chemical principle—is a cornerstone of robust validation.[6] For this compound, with a boiling point of 188-189 °C, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent choice. It excels at separating volatile and semi-volatile compounds, providing a different selectivity profile compared to HPLC.
The Rationale Behind the Method
GC separates analytes based on their volatility and interaction with the stationary phase. This makes it particularly effective for identifying residual solvents or volatile by-products that might not be well-retained or resolved by RP-HPLC. The Flame Ionization Detector (FID) offers a near-universal response for organic compounds and a wide linear range, making it ideal for percent area purity calculations.
Experimental Protocol: GC-FID Purity of this compound
This protocol is adapted from standard methods for similar pyridine derivatives.[7]
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Expertise: A 5% phenyl-methylpolysiloxane phase provides good thermal stability and selectivity for a wide range of semi-volatile organic compounds.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Hold: Hold at 280 °C for 5 minutes.
-
Expertise: This program ensures that volatile impurities (like solvents) are resolved at the beginning of the run, while the main analyte elutes with good peak shape, followed by a high-temperature hold to elute any less volatile components.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Expertise: A split injection prevents column overloading with a high-concentration sample, ensuring sharp peaks and maintaining column efficiency.
-
3. Sample Preparation:
-
Solvent: HPLC-grade Acetone or Dichloromethane.
-
Sample Solution: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent to achieve a final concentration of ~2 mg/mL.
Head-to-Head Comparison: HPLC vs. GC-FID
The choice between HPLC and GC-FID is not about which is "better," but which is most fit-for-purpose. The following table summarizes their key performance characteristics for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. |
| Analyte Suitability | Excellent for a wide range of polarities, including non-volatile compounds and salts. | Best for thermally stable, volatile, and semi-volatile compounds. |
| Impurity Profile | Detects non-volatile by-products, high molecular weight impurities, and degradation products. | Excels at detecting residual solvents, volatile starting materials, and low molecular weight by-products. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; derivatization may be needed for highly polar compounds, but not for this analyte. |
| Throughput | Moderate; typical run times are 20-30 minutes. | High; typical run times can be 10-20 minutes. |
| Sensitivity | High, especially with UV detection at λmax. | High, with a near-universal response for hydrocarbons. |
| Orthogonality | Provides a complementary separation mechanism to GC, crucial for comprehensive purity assessment. | Provides a complementary separation mechanism to HPLC, crucial for comprehensive purity assessment. |
Ensuring Trustworthiness: A Framework for Method Validation
A protocol is only trustworthy if it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[5] The following framework, based on ICH Q2(R2) guidelines, establishes a self-validating system for your purity method.[8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated by running blank samples, known impurities, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove that degradation products are resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration, with a correlation coefficient (r²) of >0.999 being the desired acceptance criterion.
-
Accuracy: The closeness of test results to the true value. This is determined by spiking the sample with known amounts of a certified reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. A recovery of 98.0% to 102.0% is generally considered acceptable.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should typically be less than 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.
Integrated Purity Assessment Workflow
A logical workflow is essential for a comprehensive and efficient purity assessment. The following diagram illustrates a typical process for validating the purity of a synthesized batch of this compound.
Caption: A typical workflow for the purity validation of this compound.
Conclusion
The validation of this compound purity is a multi-faceted process that demands more than a single analytical run. While a well-developed RP-HPLC method serves as the robust and reliable workhorse for routine quality control, its power is magnified when complemented by an orthogonal technique like GC-FID. This dual-pronged approach ensures that a wide spectrum of potential impurities—from non-volatile degradation products to residual solvents—is accounted for. By embedding these protocols within a rigorous validation framework guided by ICH principles, researchers and drug development professionals can generate purity data that is not only accurate and precise but also scientifically sound and defensible, ultimately ensuring the quality and integrity of the final product.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine.
- Sigma-Aldrich. (n.d.). This compound | 55270-47-8.
- Chem-Impex. (n.d.). This compound.
- EvitaChem. (n.d.). Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581).
- BenchChem. (2025). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
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A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving the pyridine scaffold is a cornerstone of modern synthesis. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their coupling reactions a critical area of study.[1] However, the unique electronic properties and potential for catalyst inhibition by the pyridine nitrogen present significant challenges.[1] This guide provides an in-depth comparative analysis of common palladium catalyst systems for pyridine coupling reactions, supported by experimental data, to aid in the rational selection of catalysts for optimal performance.
The Challenge and Mechanism of Pyridine Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging new bonds. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[2][3][4][5]
The pyridine nucleus, however, introduces complexities. The lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of oxidative addition and reductive elimination, making the choice of catalyst paramount.[1] The reactivity of halopyridines is also position-dependent, with the 2-position being particularly challenging due to steric hindrance and the strong electron-withdrawing effect of the adjacent nitrogen atom.[1]
Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling reaction involving a pyridine derivative.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a pyridyl halide.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in pyridine coupling is largely dictated by the nature of the ancillary ligand. Here, we compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
Bulky, electron-rich phosphine ligands have been instrumental in advancing the scope of palladium-catalyzed cross-coupling reactions.[6] For pyridine substrates, ligands developed by Buchwald and others have shown remarkable success by promoting both the oxidative addition and reductive elimination steps.[6]
Commonly Used Phosphine Ligands:
-
Buchwald-type biaryl phosphines: (e.g., SPhos, RuPhos, XPhos) These ligands are characterized by their steric bulk and electron-rich nature, which stabilize the active monoligated palladium species and facilitate the challenging steps of the catalytic cycle.[6]
-
Ferrocene-based phosphines: (e.g., dppf) These have been shown to be effective in a variety of coupling reactions.
-
Triphenylphosphine (PPh₃): While a foundational ligand, it is often less effective for challenging substrates like pyridines compared to more advanced ligands.[7]
Performance Data for Suzuki-Miyaura Coupling of Halopyridines:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | Phenylboronic Acid | [8] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 8 | 90-98 | Phenylboronic Acid | [8] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₂CO₃ | THF | 80 | 12 | 88-96 | Phenylboronic Acid | [8] |
| Pd[PPh₃]₂Cl₂ (5 mol%) | - | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | ~69 | Pyridylboronic Acids | [7] |
Performance Data for Buchwald-Hartwig Amination of Bromopyridines:
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Coupling Partner | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 | Morpholine | [9] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 76 | Morpholine | [9] |
| Pd₂(dba)₃ | BINAP | LiHMDS | THF | 65 | 71 | Morpholine | [9] |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | 83 | Morpholine | [9] |
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Catalysts
NHC ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions.[10] Their strong σ-donating ability forms a very stable bond with palladium, leading to highly active and robust catalysts.[10] This stability can be particularly advantageous in pyridine couplings, where catalyst deactivation is a concern.
Advantages of NHC Ligands:
-
High Thermal Stability: The strong Pd-NHC bond contributes to the high stability of the active species, even at elevated temperatures.[10]
-
Strong Electron Donation: The strong σ-electron-donating ability of NHCs facilitates the oxidative addition step, even with less reactive aryl chlorides.[10]
-
Steric Tunability: The steric bulk around the carbene carbon can be readily modified to influence the rate of reductive elimination.
Recent studies have shown that sterically hindered NHC ligands can even reverse the conventional site-selectivity in the coupling of dihalopyridines, favoring reaction at the C4 position over the typically more reactive C2 position.[11]
Caption: Comparison of key properties of phosphine and NHC ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of a substituted aminobipyridine, a common scaffold in medicinal chemistry. This protocol utilizes a modern Buchwald-type ligand and precatalyst for high efficiency.
Reaction Scheme:
3-Amino-5-bromopyridine + Phenylboronic acid → 3-Amino-5-phenylpyridine
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
RuPhos Precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-5-bromopyridine, phenylboronic acid, RuPhos precatalyst, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-phenylpyridine.
Caption: A typical experimental workflow for a palladium-catalyzed pyridine coupling reaction.
Conclusion and Future Outlook
The selection of a palladium catalyst for pyridine coupling reactions is a critical decision that significantly impacts reaction efficiency, selectivity, and substrate scope. While traditional phosphine-based catalysts, particularly the bulky and electron-rich Buchwald-type ligands, remain highly effective and widely used, N-heterocyclic carbene ligands offer a powerful alternative with enhanced stability and reactivity, especially for challenging substrates. The use of well-defined precatalysts further simplifies experimental setup and improves reproducibility. As the demand for complex pyridine-containing molecules continues to grow, the development of even more active, selective, and robust palladium catalysts will undoubtedly remain a vibrant area of research.
References
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- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine.
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- PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
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A Comparative Guide to the Stability of 5-Methoxy-2-methylpyridine and Structurally Related Pyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount. The selection of a stable yet reactive building block is a critical decision that influences synthesis efficiency, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of 5-Methoxy-2-methylpyridine, a versatile substituted pyridine.
In the absence of extensive, publicly available quantitative stability data, this guide adopts a framework-based approach. We will present a comparative overview of this compound alongside two structurally related and commercially available alternatives: 2,5-Lutidine (2,5-dimethylpyridine) and 2-Chloro-5-methoxypyridine .
This guide is structured to be a self-validating system. We provide detailed, robust experimental protocols for conducting forced degradation studies, enabling researchers to generate their own comparative data under standardized conditions. The accompanying data tables are presented as templates, populated with illustrative data based on established chemical principles of pyridine derivatives, to guide expectation and data interpretation.
Introduction to the Compared Pyridine Derivatives
Substituted pyridines are a cornerstone in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.[1] The compounds selected for this comparison share a 2,5-substitution pattern on the pyridine ring, a common structural motif in medicinal chemistry.
-
This compound (Target Compound): This compound features an electron-donating methoxy group and a methyl group. The methoxy group can influence the molecule's solubility and its interactions with biological targets.[2] Its favorable solubility and stability profiles make it an attractive candidate for drug formulation.[1]
-
2,5-Lutidine (Alternative 1): As a dimethyl-substituted pyridine, 2,5-Lutidine is a widely used building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its two methyl groups offer sites for further functionalization, and it is recognized for its favorable reactivity and stability in various synthetic applications.[3]
-
2-Chloro-5-methoxypyridine (Alternative 2): The presence of a chlorine atom at the 2-position significantly enhances the reactivity of this pyridine derivative, particularly in nucleophilic substitution reactions.[4] This makes it a valuable intermediate for introducing the pyridine core into more complex molecules.[5]
Theoretical Stability and Reactivity Considerations
The stability of these pyridine derivatives is influenced by the electronic effects of their substituents.
-
This compound: The electron-donating methoxy group is expected to increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack and oxidation compared to unsubstituted pyridine. However, the overall aromaticity of the pyridine ring contributes to its general stability.
-
2,5-Lutidine: The two electron-donating methyl groups will similarly increase the electron density of the ring. The methyl groups themselves can be sites of oxidation.
-
2-Chloro-5-methoxypyridine: The electron-withdrawing chlorine atom will decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution.
Experimental Framework for Comparative Stability Assessment
To objectively assess and compare the stability of these compounds, a series of forced degradation studies should be performed.[6] These studies intentionally stress the molecules under various conditions to predict their long-term stability and identify potential degradation pathways.[7][8] An ideal forced degradation study aims for 5-20% degradation of the parent compound to ensure that the degradation products are sufficiently formed for detection without leading to secondary or tertiary degradation.[9][10]
General Experimental Workflow
The following diagram outlines a comprehensive workflow for the forced degradation studies.
Caption: A general workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to be applied to this compound and the selected alternatives.
-
Accurately weigh and dissolve the pyridine derivative in HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Use this stock solution for all subsequent stress conditions.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M hydrochloric acid in a sealed, light-protected vial.
-
Place the vial in a water bath or oven maintained at 60°C.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M sodium hydroxide in a sealed, light-protected vial.
-
Place the vial in a water bath or oven maintained at 60°C.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide in a sealed, light-protected vial.
-
Keep the vial at room temperature (25°C).
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
-
Thermal Degradation:
-
Place 5 mL of the stock solution in a sealed, light-protected vial.
-
Store the vial in an oven maintained at 80°C.
-
Withdraw samples at 0, 12, 24, and 48 hours.
-
-
Photolytic Degradation:
-
Place 5 mL of the stock solution in a photostability chamber.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Comparative Stability Data (Illustrative)
The following tables present a template for summarizing the experimental data obtained from the forced degradation studies. The values provided are illustrative and intended to guide researchers in their analysis.
Table 1: Stability of this compound under Forced Degradation
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (m/z) (Illustrative) |
| Acid Hydrolysis | 24 | 8% | 110 (Hydroxypyridine derivative) |
| Base Hydrolysis | 24 | 5% | - |
| Oxidation | 24 | 15% | 139 (N-oxide) |
| Thermal | 48 | 3% | - |
| Photolytic | - | 10% | Various minor products |
Table 2: Comparative Stability of Pyridine Derivatives (Illustrative Data at 24 hours)
| Compound | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) |
| This compound | ~8% | ~5% | ~15% |
| 2,5-Lutidine | ~5% | ~3% | ~12% |
| 2-Chloro-5-methoxypyridine | ~12% | ~10% | ~8% |
Discussion of Expected Stability Profiles
-
This compound: Expected to show moderate stability. The methoxy group may be susceptible to hydrolysis under strong acidic conditions, and the electron-rich ring is a likely target for oxidation.
-
2,5-Lutidine: Generally expected to be the most stable of the three under hydrolytic conditions. The methyl groups are potential sites for oxidation.
-
2-Chloro-5-methoxypyridine: The C-Cl bond may be susceptible to hydrolysis, particularly under basic conditions. The electron-withdrawing nature of the chlorine atom may offer some protection against oxidative degradation of the ring.
Conclusion
This guide provides a comprehensive framework for assessing the stability of this compound in comparison to other relevant pyridine derivatives. By following the detailed experimental protocols, researchers can generate robust, comparative data to inform their synthetic strategies and development programs. The provided illustrative data and discussion of expected stability profiles serve as a valuable reference for interpreting experimental outcomes. A thorough understanding of the stability of these key building blocks is essential for the development of safe and effective pharmaceuticals and other chemical products.
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The Essential Role of 2-Methoxy-5-methylpyridine in Modern Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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-
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-
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-
Anders, E., Opitz, A., von Eikema Hommes, N. J. R., & Hampel, F. (1995). Picoline and toluene: a comparison of structural properties and relative stabilities of their monolithiated derivatives. The Journal of Organic Chemistry, 60(23), 7354–7365. [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved January 12, 2026, from [Link]
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Singh, S., & Kumar, V. (2013). Forced degradation study an essential approach to develop stability indicating method. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 93. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
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Sharma, A., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Asian Journal of Pharmaceutical and Clinical Research, 1-10. [Link]
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Pharmaguideline. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 12, 2026, from [Link]
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Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved January 12, 2026, from [Link]
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BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved January 12, 2026, from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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MedPath. (n.d.). 2-[(2-methoxy-5-methylphenoxy)methyl]pyridine. Retrieved January 12, 2026, from [Link]
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Dömling, A. (2019). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 24(18), 3249. [Link]
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A Senior Application Scientist's Guide to Distinguishing Isomers of Methoxy-Methylpyridine using NMR Spectroscopy
For researchers in medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is a cornerstone of innovation. Pyridine derivatives, in particular, are ubiquitous scaffolds in a vast array of functional molecules. However, the synthesis of substituted pyridines often yields isomeric mixtures, presenting a significant analytical challenge. Distinguishing between these closely related molecules is paramount, as even a subtle change in substituent position can dramatically alter a compound's biological activity or material properties. This guide provides an in-depth, practical comparison of how to differentiate isomers of methoxy-methylpyridine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
The Challenge of Isomerism in Substituted Pyridines
The methoxy-methylpyridine system serves as an excellent model to explore the power of NMR in isomer differentiation. With two different substituents and multiple available positions on the pyridine ring, a variety of constitutional isomers can exist. For example, 2-methoxy-3-methylpyridine and 3-methoxy-2-methylpyridine have the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their differentiation relies on probing the subtle differences in the electronic environment of each nucleus, a task for which NMR spectroscopy is exceptionally well-suited.
Foundational Principles: Understanding Substituent Effects in Pyridine NMR
The electronic landscape of the pyridine ring is inherently polarized due to the electronegative nitrogen atom. This results in a characteristic deshielding of the ring protons and carbons, particularly at the α (C2, C6) and γ (C4) positions, compared to benzene.[1] The introduction of methoxy and methyl groups further perturbs this environment through inductive and resonance effects, leading to unique chemical shift fingerprints for each isomer.
-
Methyl Group (-CH₃): This is a weakly electron-donating group. It causes a slight upfield shift (shielding) of the signals of the protons and carbons on the pyridine ring, with the most pronounced effect on the ortho and para positions relative to its point of attachment.
-
Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom, but strongly electron-donating through resonance, with the lone pairs on the oxygen delocalizing into the pyridine ring. This resonance effect typically dominates, leading to a significant upfield shift (shielding) of the ortho and para positions.
By understanding these fundamental principles, we can begin to rationalize the expected and observed NMR spectra of the various methoxy-methylpyridine isomers.
1D NMR Spectroscopy: The First Look
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct overview of the molecular structure. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, offer the first clues to the isomeric identity.
Comparative ¹H and ¹³C NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Methoxy-Methylpyridine Isomers
| Isomer | H2 | H3 | H4 | H5 | H6 | OCH₃ | CH₃ |
| 2-Methoxy-3-methylpyridine (Predicted) | - | 7.15 (d, 7.1) | 7.50 (t, 7.5) | 6.85 (d, 7.9) | 8.00 (d, 4.9) | 3.90 (s) | 2.25 (s) |
| 2-Methoxy-4-methylpyridine (Predicted) | - | 6.60 (s) | - | 6.65 (d, 5.1) | 8.05 (d, 5.1) | 3.85 (s) | 2.30 (s) |
| 2-Methoxy-5-methylpyridine (Predicted) | - | 6.60 (d, 8.2) | 7.35 (dd, 8.2, 2.2) | - | 7.95 (d, 2.2) | 3.85 (s) | 2.20 (s) |
| 2-Methoxy-6-methylpyridine (Experimental) | - | 6.57 (d, 7.3) | 7.38 (t, 7.8) | 6.68 (d, 8.2) | - | 3.84 (s) | 2.42 (s) |
| 3-Methoxy-2-methylpyridine (Experimental) | - | - | 7.21 (dd, 8.3, 4.8) | 7.03 (dd, 8.3, 0.9) | 8.13 (dd, 4.8, 0.9) | 3.87 (s) | 2.47 (s) |
| 3-Methoxy-4-methylpyridine (Predicted) | 8.10 (s) | - | - | 6.90 (d, 5.0) | 8.15 (d, 5.0) | 3.90 (s) | 2.20 (s) |
| 4-Methoxy-2-methylpyridine (Predicted) | - | 6.60 (d, 2.6) | - | 6.70 (dd, 5.7, 2.6) | 8.30 (d, 5.7) | 3.85 (s) | 2.40 (s) |
| 4-Methoxy-3-methylpyridine (Predicted) | 8.25 (d, 5.8) | - | - | 6.75 (d, 5.8) | 8.25 (s) | 3.90 (s) | 2.15 (s) |
Note: Predicted values are for illustrative purposes. Coupling constants (J) in Hz are provided where available.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methoxy-Methylpyridine Isomers
| Isomer | C2 | C3 | C4 | C5 | C6 | OCH₃ | CH₃ |
| 2-Methoxy-3-methylpyridine (Predicted) | 162.5 | 122.0 | 137.5 | 115.0 | 146.0 | 53.0 | 16.0 |
| 2-Methoxy-4-methylpyridine (Predicted) | 163.5 | 116.5 | 148.0 | 116.0 | 147.0 | 53.0 | 21.0 |
| 2-Methoxy-5-methylpyridine (Predicted) | 162.0 | 117.0 | 138.0 | 129.0 | 145.0 | 53.0 | 17.0 |
| 2-Methoxy-6-methylpyridine (Experimental) | 161.8 | 110.1 | 138.5 | 113.8 | 156.4 | 52.8 | 23.9 |
| 3-Methoxy-2-methylpyridine (Experimental) | 155.1 | 139.7 | 122.2 | 118.0 | 144.3 | 55.4 | 22.1 |
| 3-Methoxy-4-methylpyridine (Predicted) | 146.0 | 155.0 | 121.0 | 119.0 | 147.0 | 55.5 | 16.5 |
| 4-Methoxy-2-methylpyridine (Predicted) | 158.0 | 108.0 | 165.0 | 109.0 | 149.0 | 55.0 | 24.0 |
| 4-Methoxy-3-methylpyridine (Predicted) | 149.0 | 129.0 | 164.0 | 108.0 | 147.0 | 55.5 | 16.0 |
Note: Predicted values are for illustrative purposes.
From these tables, distinct patterns emerge. For instance, a methoxy group at C2 strongly shields C3 and C5, while a methyl group at C2 deshields C3. The number of signals in the aromatic region of the ¹H NMR spectrum and their splitting patterns also provide crucial initial information about the substitution pattern.
2D NMR Spectroscopy: The Definitive Toolkit for Isomer Differentiation
While 1D NMR provides a wealth of information, peak overlap and complex coupling patterns can sometimes lead to ambiguity. Two-dimensional NMR experiments are the definitive tools for unambiguously assigning the structure of an isomer by revealing through-bond and through-space correlations between nuclei.[7][8][9]
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds. This allows for the tracing of proton connectivity within a spin system. For methoxy-methylpyridine isomers, COSY is invaluable for establishing the sequence of protons on the pyridine ring.
Caption: COSY workflow for establishing proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates each proton with its directly attached carbon atom. This is a powerful technique for assigning the ¹³C spectrum based on the often more easily assigned ¹H spectrum.
Caption: HSQC workflow for assigning carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton by showing correlations between protons and carbons over two to three bonds. These long-range correlations are critical for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons), such as the carbons bearing the methoxy and methyl substituents.
For example, in 2-methoxy-3-methylpyridine , a key HMBC correlation would be observed between the methoxy protons (-OCH₃) and the C2 carbon of the pyridine ring. In contrast, for 3-methoxy-2-methylpyridine , the methoxy protons would show a correlation to the C3 carbon. This single, unambiguous correlation can definitively distinguish between these two isomers.
Caption: Key HMBC correlations for distinguishing 2-methoxy-3-methylpyridine and 3-methoxy-2-methylpyridine.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment reveals through-space correlations between protons that are in close proximity, typically within 5 Å. This is particularly useful for confirming the relative positions of substituents. For instance, in 2-methoxy-3-methylpyridine , a NOESY correlation would be expected between the methoxy protons and the methyl protons. This correlation would be absent in isomers where these groups are not adjacent, such as 2-methoxy-4-methylpyridine .
Caption: Key NOESY correlation for confirming the adjacency of substituents.
Experimental Protocols
Acquiring high-quality NMR data is essential for accurate structure elucidation. The following is a general protocol for the analysis of methoxy-methylpyridine isomers.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified methoxy-methylpyridine isomer for ¹H NMR and 20-50 mg for ¹³C NMR and 2D experiments.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[2]
Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved signals.
-
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
1D ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-8192, due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Utilize standard, vendor-provided pulse programs.
-
Optimize parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays according to the specific experiment and sample. For HMBC, the long-range coupling delay should be optimized (e.g., for a ⁸JCH of 8 Hz).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra to obtain pure absorption lineshapes and perform baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integration and Multiplicity Analysis (¹H): Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce coupling information.
-
2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial proximities, leading to the final, unambiguous structure assignment.
Conclusion
The differentiation of methoxy-methylpyridine isomers is a challenge that highlights the remarkable capabilities of modern NMR spectroscopy. While 1D ¹H and ¹³C NMR provide the initial, crucial fingerprints, a full suite of 2D NMR experiments, particularly HMBC and NOESY, offers the definitive evidence required for unambiguous structure elucidation. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently and accurately characterize these and other complex isomeric systems, accelerating the pace of discovery in drug development and materials science.
References
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Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]
-
Paudyal, R., Galkin, A., Pan, C., Li, L., & Li, G. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. [Link]
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Foster, M. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). The Ohio State University. Retrieved from [Link]
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University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]
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Georgia Institute of Technology, NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Reich, H. J. (2021). Organic Chemistry Data. Retrieved from [Link]
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O'Chem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR [Video]. YouTube. [Link]
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ResearchGate. (n.d.). HMBC-assisted NMR-based structural determination of compound 6p. [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(3), 149. [Link]
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The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley. [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-methylpyridine
Introduction: 5-Methoxy-2-methylpyridine (CAS No. 55270-47-8) is a substituted pyridine derivative widely employed as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research and development, particularly for creating novel therapeutic agents, necessitates a thorough understanding of its handling and disposal requirements.[1] As a laboratory chemical, it presents specific hazards that demand a systematic and compliant approach to waste management to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and regulatory principles.
Part 1: Core Hazard Profile & Immediate Safety
Before handling or preparing for disposal, a complete understanding of the chemical's properties and associated hazards is paramount. This dictates the necessary engineering controls, personal protective equipment (PPE), and emergency response actions.
Key Chemical and Hazard Data
The following table summarizes the essential identification and hazard information for this compound.
| Property | Value | Source(s) |
| CAS Number | 55270-47-8 | [2][3] |
| Molecular Formula | C₇H₉NO | [2][3] |
| Appearance | Light yellow to colorless liquid | [1] |
| Boiling Point | 188-189 °C | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Precautionary Code | P501: Dispose of contents/container to an approved waste disposal plant | [4] |
Essential Personal Protective Equipment (PPE) & Controls
The hazards of skin/eye irritation and respiratory irritation mandate stringent protective measures.
-
Engineering Controls: All handling of this compound, including aliquoting, use in reactions, and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5][6] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] This is critical to prevent contact that can cause serious eye irritation.[3]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. While specific breakthrough data for this compound is limited, butyl rubber or Viton® are generally recommended for pyridine and its derivatives.[8] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[7]
-
Lab Coat: A standard, fully-buttoned laboratory coat must be worn to protect clothing and skin.[8] For larger quantities, a flame-retardant, antistatic protective suit may be necessary.[5]
-
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6]
Part 2: Waste Characterization & Disposal Workflow
Proper disposal begins with correct waste identification and segregation. All waste streams containing this compound must be treated as hazardous waste.[9][10]
Waste Classification
Under EPA regulations (40 CFR Part 261), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[9] Given its GHS hazard statements, any waste containing this compound must be managed as hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, absorbent pads, gloves, glassware).[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling materials contaminated with or containing this compound.
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A Senior Application Scientist's Guide to Handling 5-Methoxy-2-methylpyridine: Personal Protective Equipment and Safety Protocols
Welcome to your essential guide for the safe handling of 5-Methoxy-2-methylpyridine. As professionals dedicated to advancing research and development, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the "why," we empower ourselves to work more safely and effectively. This guide is structured to provide immediate, actionable intelligence for laboratory personnel, ensuring that every interaction with this chemical is grounded in best practices.
Hazard Identification: Understanding the Risks
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound may be limited, the known hazards of pyridine and its derivatives provide a strong basis for a cautious approach. Pyridine compounds can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[1]
Based on available Safety Data Sheets (SDS) for structurally similar compounds, the primary hazards associated with this compound are anticipated to include:
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Damage/Irritation: The chemical poses a significant risk of causing serious eye irritation or damage upon contact.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[2][3][4]
-
Acute Toxicity (Oral): The substance may be harmful if swallowed.[3][4]
These hazards dictate the stringent need for a multi-layered PPE strategy.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all solution; it is a carefully considered system designed to shield you from the specific hazards of the chemical. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
| PPE Category | Specification/Standard | Rationale & Expert Insight |
| Eye and Face Protection | Chemical splash goggles are mandatory. For high-risk activities (e.g., transferring large volumes, risk of splashing), a face shield should be worn over goggles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] | Pyridine derivatives can cause severe, irreversible eye damage.[4] Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier, protecting the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves before use and change them frequently, especially after direct contact. Consult the glove manufacturer's resistance guide for pyridine derivatives.[1][5] | The skin is a primary route of exposure for pyridine compounds.[7] While nitrile gloves are common, butyl rubber often provides superior protection against pyridines.[7] Double-gloving can be an effective strategy for added protection during high-risk procedures. |
| Body Protection | A flame-resistant, fully-buttoned laboratory coat is required. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls or an apron should be used.[1][4] | This protects your skin and personal clothing from accidental spills and splashes. Flame-resistant material is a crucial precaution, as many organic solvents and reagents used with pyridine derivatives are flammable.[4] |
| Respiratory Protection | All work should be performed in a certified chemical fume hood. If work outside a hood is unavoidable and vapors/aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required.[4][8] | Pyridine vapors can cause respiratory irritation and other systemic effects.[2][5] The chemical fume hood is the primary engineering control to prevent inhalation. Respirators are a secondary line of defense and require proper fit-testing and training. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations:
-
Consult SDS: Always review the most current Safety Data Sheet for this compound and any other chemicals involved in your procedure.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble PPE: Before handling the chemical, confirm that all required PPE is available, fits correctly, and is in good condition.[8]
-
Prepare Spill Kit: Locate the nearest spill kit and verify its contents are appropriate for pyridine-based compounds.
Handling Protocol:
-
Don PPE: Put on your lab coat, safety goggles, and gloves before entering the area where the chemical is stored or handled.
-
Transfer in Hood: Perform all weighing and transfers of this compound exclusively within the chemical fume hood.[5]
-
Minimize Splashing: When preparing solutions, add the chemical to the solvent slowly and carefully to avoid splashing.[8]
-
Keep Containers Closed: Ensure all containers are tightly sealed when not in use to prevent the escape of vapors.[4][5]
Post-Handling:
-
Decontaminate: Thoroughly clean the work area and any equipment used.
-
Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and dispose of it in the designated hazardous waste container.
-
Wash Hands: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]
Emergency Response: Immediate Actions
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][9]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9]
Chemical Spill Management Workflow
The following diagram outlines the logical workflow for managing a small, contained spill of this compound. For large or uncontained spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a small chemical spill.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: this compound and solutions containing it must be disposed of as hazardous waste. Collect it in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weigh paper, must also be disposed of as hazardous waste.[10]
-
Regulatory Compliance: Never dispose of this chemical down the drain.[1] All waste must be handled by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1][2]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
- Pyridine Standard Operating Procedure.
- Pyridine Safety D
- 5-METHOXY-2-METHYL-PYRIDINE Safety D
- 2-Methylpyridine Safety D
- 2-Methyl-5-ethylpyridine Safety D
- 5-Methoxy-2-(trifluoromethyl)
- 5-Hydroxy-2-methylpyridine Safety D
- 2-Hydroxy-5-methylpyridine Safety D
- 5-Hydroxy-2-methylpyridine Safety D
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
